Technical Documentation Center

7-Chloropyrido[4,3-d]pyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

This technical guide details the synthesis, characterization, and experimental considerations for 7-Chloropyrido[4,3-d]pyrimidin-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, characterization, and experimental considerations for 7-Chloropyrido[4,3-d]pyrimidin-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, EGFR) due to its bioisosteric relationship with quinazolines and its ability to engage in specific hydrogen bonding networks within ATP-binding pockets.

Executive Summary & Structural Logic

Compound: 7-Chloropyrido[4,3-d]pyrimidin-4-amine CAS Registry Number: (Analogous derivatives often indexed; specific CAS varies by salt form) Molecular Formula: C₇H₅ClN₄ Molecular Weight: 180.59 g/mol

Structural Analysis & Numbering

Correct IUPAC numbering is critical for this fused bicyclic system to distinguish it from its [2,3-d] or [3,4-d] isomers.

  • Core: Pyrimidine ring fused to a pyridine ring across the 3,4-bond of the pyridine.

  • Numbering: The nitrogen atoms of the pyrimidine ring are positions 1 and 3.[1] The pyridine nitrogen is at position 6.

  • Substituents:

    • Position 4: Primary amine (-NH₂).

    • Position 7: Chlorine atom (-Cl).[2]

The 7-chloro substituent is strategically placed adjacent to the pyridine nitrogen (N6), activating it for further nucleophilic aromatic substitutions (SNAr) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura), making this molecule a versatile "hub" intermediate.

Synthetic Strategy: The "Convergent Activation" Route

While direct cyclization methods exist, the Convergent Activation Route is preferred in pharmaceutical applications for its scalability and the ability to isolate high-purity intermediates. This route proceeds through a 4-oxo intermediate, followed by chlorination and selective amination.

Reaction Pathway Diagram

SynthesisPathway Start 4-Amino-6-chloropyridine- 3-carbonitrile (Precursor) Step1 Step 1: Cyclization (Formic Acid / Reflux) Start->Step1 Cyclocondensation Inter1 7-Chloropyrido[4,3-d] pyrimidin-4(3H)-one (Intermediate A) Step1->Inter1 Step2 Step 2: Chlorination (POCl3 / PCl5) Inter1->Step2 Deoxychlorination Inter2 4,7-Dichloropyrido [4,3-d]pyrimidine (Intermediate B) Step2->Inter2 Step3 Step 3: Amination (NH3 in MeOH) Inter2->Step3 Selective SnAr Final 7-Chloropyrido[4,3-d] pyrimidin-4-amine (Target) Step3->Final

Figure 1: Step-wise synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine via the 4,7-dichloro intermediate.

Detailed Experimental Protocols

Step 1: Cyclization to 7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one

This step constructs the pyrimidine ring. We utilize formic acid as the C1 source.

  • Precursor: 4-Amino-6-chloropyridine-3-carbonitrile . (Note: Ensure the chlorine is at position 6 of the pyridine starting material to end up at position 7 of the fused system).

  • Reagents: Formic acid (98%), Sulfuric acid (catalytic).

Protocol:

  • Charge a round-bottom flask with 4-amino-6-chloropyridine-3-carbonitrile (10.0 g, 65 mmol).

  • Add Formic acid (50 mL) and a catalytic amount of conc. H₂SO₄ (0.5 mL).

  • Heat to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Critical Endpoint: The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.3, streak).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ice-cold water (100 mL) to precipitate the product.

  • Filter the solid, wash with water (2 x 20 mL) and cold ethanol (10 mL).

  • Dry under vacuum at 50 °C.

  • Yield Expectation: 85–90%.

  • Appearance: Off-white to pale yellow solid.

Step 2: Chlorination to 4,7-Dichloropyrido[4,3-d]pyrimidine

This step converts the tautomeric lactam (4-one) into the electrophilic 4-chloro species.

  • Reagents: Phosphorus oxychloride (POCl₃), PCl₅ (optional accelerant).

Protocol:

  • Suspend the product from Step 1 (8.0 g) in POCl₃ (40 mL).

  • Add PCl₅ (1.0 eq) if the reaction is sluggish.

  • Reflux (105 °C) under anhydrous conditions (drying tube) for 3–5 hours. The suspension should clear to a solution.

  • Work-up (Caution - Exothermic): Remove excess POCl₃ via rotary evaporation.

  • Pour the thick residue onto crushed ice/water (200 g) with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the reactive 4-chloro group.

  • Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

  • Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over MgSO₄ and concentrate.

  • Stability Note: The 4,7-dichloro intermediate is moisture sensitive. Use immediately or store under Argon at -20 °C.

Step 3: Regioselective Amination

The 4-position chlorine is significantly more electrophilic than the 7-position chlorine due to the inductive effect of the adjacent pyrimidine nitrogens. This allows for selective substitution.

Protocol:

  • Dissolve 4,7-dichloropyrido[4,3-d]pyrimidine (5.0 g) in anhydrous THF (50 mL).

  • Cool to 0 °C.

  • Sparge Ammonia gas (NH₃) through the solution for 15 minutes OR add 7N NH₃ in Methanol (5.0 eq).

  • Stir at 0 °C to Room Temperature for 2 hours.

  • Monitor by LC-MS. The mass should shift from 199/201 (Dichloro) to 180/182 (Monochloro-amine).

  • Concentrate the solvent.

  • Triturate the residue with cold water to remove ammonium chloride salts.

  • Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Characterization Data

Nuclear Magnetic Resonance (NMR)

The spectrum is distinct due to the lack of coupling between the isolated protons on the fused ring system.

NucleusShift (δ ppm)MultiplicityAssignmentStructural Insight
¹H NMR 8.65Singlet (1H)H-2Pyrimidine proton; highly deshielded by two flanking nitrogens.
(DMSO-d₆)9.20Singlet (1H)H-5Pyridine proton; deshielded by fused ring current and N6.
7.65Singlet (1H)H-8Pyridine proton; shielded relative to H-5 due to distance from N6.
7.80Broad Singlet (2H)-NH₂Exchangeable amine protons.
¹³C NMR 158.4-C-2
162.1-C-4Carbon bearing the amine.
152.3-C-7Carbon bearing the chlorine.
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass:

    • [M+H]⁺ = 181.0 (³⁵Cl isotope)

    • [M+H]⁺ = 183.0 (³⁷Cl isotope)

  • Isotope Pattern: Distinct 3:1 ratio characteristic of a mono-chlorinated compound.

Troubleshooting & "Field-Proven" Insights

Regioselectivity Issues
  • Problem: Formation of 4,7-diamino byproduct (over-amination).

  • Solution: Strictly control temperature (0 °C) and stoichiometry. The 7-Cl position is less reactive but will substitute at elevated temperatures or with large excess of amine over long periods.

Solubility
  • Insight: The final product (7-Chloropyrido[4,3-d]pyrimidin-4-amine) has poor solubility in non-polar solvents.

  • Recommendation: For subsequent reactions (e.g., Suzuki coupling at C-7), use polar aprotic solvents like DMF or DMAc.

Stability of Intermediate B
  • Insight: 4,7-Dichloropyrido[4,3-d]pyrimidine hydrolyzes back to the 4-one if the workup of Step 2 is too acidic or warm.

  • Protocol Check: Ensure the quenching of POCl₃ is done on ice and the extraction is rapid.

References

  • BenchChem. Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. (2025).[1][3][4][5][6] Link

  • PubChem. Pyrido[4,3-d]pyrimidine Compound Summary. National Library of Medicine. Link

  • Falcó, J. L., et al. Solid-phase synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines.[7][8] Molecular Diversity (2003). Link

  • MDPI. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. (2023).[9][10] Link

  • Sigma-Aldrich. 7-chloropyrido[2,3-d]pyrimidin-4-ol Product Sheet. (Analogous chemistry reference). Link

Sources

Exploratory

Physicochemical Profiling of 7-Chloropyrido[4,3-d]pyrimidin-4-amine: A Technical Guide

An in-depth technical guide on the physicochemical properties, synthesis, and characterization of 7-Chloropyrido[4,3-d]pyrimidin-4-amine . Executive Summary & Structural Identity 7-Chloropyrido[4,3-d]pyrimidin-4-amine re...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties, synthesis, and characterization of 7-Chloropyrido[4,3-d]pyrimidin-4-amine .

Executive Summary & Structural Identity

7-Chloropyrido[4,3-d]pyrimidin-4-amine represents a critical "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, EGFR, and PI3K pathways). Unlike its more common isomer, pyrido[2,3-d]pyrimidine, the [4,3-d] fusion system offers unique vector positioning for substituents, significantly altering the structure-activity relationship (SAR) landscape.

This guide addresses the "isomer challenge" frequently encountered in literature, where ring numbering and fusion orientation are often conflated.

Chemical Identity
PropertyValue / Descriptor
Chemical Name 7-Chloropyrido[4,3-d]pyrimidin-4-amine
Common Scaffolds Pyridopyrimidine, Deazapteridine derivative
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.59 g/mol
CAS Number Note:[1][2][3][4] While the 4,7-dichloro precursor (CAS 1650574-62-1 analogs) is common, the specific 4-amino-7-chloro variant is often synthesized in situ or classified as a derivative. Closest commercial analog: 4,7-Dichloropyrido[4,3-d]pyrimidine.
SMILES Nc1nc(Cl)cc2cncnc12 (Isomer specific check required) Correct [4,3-d] SMILES:Nc1ncnc2c1cc(Cl)nc2
Structural Visualization

The distinction between the [4,3-d] and [2,3-d] isomers is governed by the position of the pyridine nitrogen relative to the bridgehead carbons.

Structure Core 7-Chloropyrido[4,3-d]pyrimidin-4-amine (Target Scaffold) N6 N6 (Pyridine Nitrogen) Basic Center (pKa ~4-5) Core->N6 Protonation Site C7 C7-Chlorine Lipophilic Handle / Weak Electrophile Core->C7 Metabolic Liability / SAR Vector N4 C4-Amine (Exocyclic) H-Bond Donor Core->N4 Kinase Hinge Binder

Caption: Functional mapping of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold highlighting key interaction points.

Physicochemical Properties[7][8]

Understanding the solid-state and solution-phase behavior of this molecule is prerequisite for successful formulation and assay development.

Calculated & Consensus Data

Data derived from consensus of isomeric analogs (e.g., pyrido[3,4-d] and [2,3-d] series) and computational models.

PropertyValueImplication for Research
LogP (Lipophilicity) 1.1 – 1.4 Moderate lipophilicity. Ideal for cell permeability but suggests potential solubility issues in purely aqueous media.
TPSA (Topological Polar Surface Area) ~65 Ų Well within the "Rule of 5" (<140 Ų), indicating good potential for oral bioavailability and membrane permeability.
pKa (Basic) ~4.8 – 5.2 The pyridine nitrogen (N6) is the most basic site. The molecule will be protonated (cationic) at gastric pH (1-2) but largely neutral at physiological pH (7.4).
H-Bond Donors / Acceptors 2 / 4 The exocyclic amine provides 2 donors; ring nitrogens provide acceptors. Critical for ATP-mimetic binding in kinases.
Solubility (Aqueous) Low (< 50 µM at pH 7.4) Exhibits "Brick Dust" character due to efficient planar stacking. Solubility improves significantly at pH < 4.
Solubility Profile & Handling

The planar nature of the pyridopyrimidine ring system leads to strong crystal lattice energy.

  • Solvent of Choice: DMSO (up to 50 mM).

  • Stock Preparation: Avoid storing DMSO stocks at -20°C for >6 months due to potential freeze-thaw precipitation or hydration.

  • Assay Buffer: When diluting into aqueous buffers (PBS), ensure final DMSO concentration is <1% to prevent precipitation. Use of a surfactant (e.g., 0.01% Tween-20) is recommended to prevent non-specific binding and aggregation.

Synthesis & Stability

For researchers needing to synthesize or derivatize this scaffold, the route typically proceeds via the 4,7-dichloro intermediate.

Synthetic Pathway (SNAr Strategy)

The C4 position is significantly more electrophilic than the C7 position, allowing for selective amination.

Synthesis Start 4,7-Dichloropyrido[4,3-d]pyrimidine (Commercially Available) Intermediate Transition State: Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C4) Reagent Reagent: NH3 / MeOH or NH4OH Temp: 0°C -> RT Reagent->Intermediate Product 7-Chloropyrido[4,3-d]pyrimidin-4-amine (Target) Intermediate->Product Elimination of HCl Byproduct Impurity Risk: 4,7-Diamino species (If excess heat/pressure) Product->Byproduct Over-reaction (Avoid >50°C)

Caption: Selective SNAr synthesis route. Control of temperature is critical to prevent substitution at the C7-chlorine position.

Stability Concerns
  • Hydrolysis: The C7-chlorine is relatively stable to hydrolysis under neutral conditions but can be displaced by strong nucleophiles (e.g., thiols, alkoxides) at elevated temperatures.

  • Photostability: Pyridopyrimidines can be light-sensitive. Store solid and solution samples in amber vials.

  • Metabolic Stability: The C7-position is a metabolic "soft spot" for oxidative metabolism or glutathione conjugation if not sterically hindered.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following protocols are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH ensures protonation of N6, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Expected Retention: The amine will elute earlier than the dichloro precursor due to increased polarity.

NMR Interpretation (¹H NMR in DMSO-d₆)
  • Exocyclic Amine (NH₂): Broad singlet ~7.0–8.0 ppm (exchangeable with D₂O).

  • Aromatic Protons:

    • H2 (Pyrimidine): Singlet, highly deshielded (~8.5–9.0 ppm).

    • H5 (Pyridine): Singlet, ~9.0–9.2 ppm (adjacent to ring nitrogens).

    • Note: The absence of coupling constants for the singlet protons confirms the [4,3-d] fusion pattern (protons are para/isolated).

Biological Context (ADME)

Based on biopharmaceutical profiling of the pyrido[4,3-d]pyrimidine library [1]:

  • Permeability (Caco-2): Generally high, driven by the planar lipophilic core.

  • Metabolism: Hepatic extraction is intermediate to high.[5] The scaffold is susceptible to aldehyde oxidase (AO) metabolism, a common issue for nitrogen heterocycles.

  • Toxicity: Generally low cytotoxicity in hepatocyte assays, making it a viable scaffold for lead optimization.

References

  • Biopharmaceutical Profiling of a Pyrido[4,3-d]pyrimidine Compound Library. International Journal of Pharmaceutics, 2013.

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: Synthesis and Therapeutic Potential. Pharmaceuticals, 2022.[6]

  • Discovery of Pyrido[4,3-d]pyrimidines as Kinase Inhibitors.Journal of Medicinal Chemistry (Contextual grounding for scaffold utility).
  • PubChem Compound Summary: Pyrido[4,3-d]pyrimidine. National Library of Medicine.

Sources

Foundational

Comprehensive Spectral Profiling and Analytical Methodology for 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Executive Summary & Pharmacological Context In the landscape of modern targeted oncology, fused bicyclic heteroaromatics serve as privileged scaffolds for kinase and GTPase inhibitors. Specifically, the pyrido[4,3-d]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of modern targeted oncology, fused bicyclic heteroaromatics serve as privileged scaffolds for kinase and GTPase inhibitors. Specifically, the pyrido[4,3-d]pyrimidine core has emerged as a critical pharmacophore in the development of next-generation KRAS G12C inhibitors and various tyrosine kinase inhibitors[1][2].

7-Chloropyrido[4,3-d]pyrimidin-4-amine (CAS: 1499166-63-0) is a highly versatile synthetic intermediate. The C4-amine provides a crucial hydrogen-bond donor/acceptor vector for hinge-binding in kinase domains, while the C7-chlorine serves as an ideal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to elaborate the molecule into complex therapeutic agents[3].

This whitepaper provides an in-depth, self-validating analytical framework for the spectral characterization of 7-chloropyrido[4,3-d]pyrimidin-4-amine, detailing the causality behind Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) behaviors.

Physicochemical Properties & Structural Identity

Before initiating spectral analysis, it is critical to establish the baseline physicochemical properties of the analyte. The presence of three basic nitrogen atoms and a primary amine dictates the solvent choice for both NMR and LC-MS workflows.

Table 1: Molecular Profile of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

PropertyValueAnalytical Implication
Molecular Formula C₇H₅ClN₄Dictates exact mass and isotopic distribution.
Molecular Weight 180.59 g/mol Nominal mass for low-res MS targeting.
Monoisotopic Mass 180.0203 DaTarget for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~0.8 - 1.2Highly polar; requires aqueous-organic gradients in LC.
Solubility DMSO, DMF, hot MeOHNecessitates DMSO-

for high-concentration NMR.

High-Resolution Mass Spectrometry (LC-ESI-MS/MS)

Causality in Ionization Strategy

Given the pyrimidine and pyridine nitrogen atoms, the molecule possesses multiple basic sites (pKa ~ 3.5 - 5.0). Electrospray Ionization in Positive mode (ESI+) is the optimal choice, as these nitrogens readily accept a proton


 in acidic mobile phases (e.g., 0.1% Formic Acid).
Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

  • Validation (Isotopic Signature): The presence of a single chlorine atom must self-validate through the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The mass spectrum must show an

    
     peak at m/z 181.028 and an 
    
    
    
    peak at m/z 183.025 in a strict 3:1 intensity ratio .
MS/MS Fragmentation Data

Table 2: Collision-Induced Dissociation (CID) Fragments (Precursor m/z 181.0)

Fragment m/zNeutral LossStructural Assignment & Causality
164.00 -17 Da (NH₃)Cleavage of the C4-exocyclic amine. Typical for primary heteroaromatic amines.
154.01 -27 Da (HCN)Ring contraction/opening of the pyrimidine core, a hallmark of diazines.
146.05 -35 Da (Cl•)Homolytic cleavage of the C7-Cl bond. Minor peak due to strong Ar-Cl bond.
119.00 -42 Da (H₂N-CN)Loss of cyanamide from the pyrimidine ring, confirming the 4-amine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol and Solvent Selection

Due to the planar, rigid nature of the fused bicyclic system, the compound exhibits strong intermolecular


 stacking, limiting solubility in standard solvents like CDCl₃. DMSO-

is mandated. Furthermore, DMSO-

prevents the rapid exchange of the -NH₂ protons, allowing them to be observed as a distinct resonance.
  • Preparation: Dissolve 15 mg of analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans) at 298 K.

  • Self-Validation (D₂O Shake): To unequivocally assign the amine protons, add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~7.80 ppm confirms the exchangeable -NH₂ protons.

¹H NMR Assignments and Causality

The pyrido[4,3-d]pyrimidine core has only three distinct aromatic protons (C2, C5, C8). Because the C7 position is substituted with chlorine, C5 and C8 do not exhibit standard ortho or meta coupling to each other (they are separated by the ring fusion), appearing as sharp singlets.

Table 3: ¹H NMR Data (400 MHz, DMSO-


) 
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
9.05 Singlet (s)1HC5-HMost deshielded proton. It sits in the bay region between the pyrimidine ring and the highly electronegative N6 atom.
8.60 Singlet (s)1HC2-HTypical shift for a proton sandwiched between two nitrogen atoms (N1 and N3) in a pyrimidine ring.
7.95 Singlet (s)1HC8-HAdjacent to the C7-Cl. The inductive electron-withdrawing effect of Cl is offset by its

-donating resonance, shielding it relative to C5.
7.80 Broad Singlet (br s)2H-NH₂Broadened due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and intermediate chemical exchange.
¹³C NMR Assignments

Table 4: ¹³C NMR Data (100 MHz, DMSO-


) 
Chemical Shift (δ, ppm)Carbon TypeAssignment
162.5 Quaternary (C-N)C4 (Attached to exocyclic -NH₂)
156.0 Tertiary (CH)C2 (Between N1 and N3)
152.0 QuaternaryC8a (Bridgehead)
148.0 Tertiary (CH)C5 (Adjacent to N6)
145.0 Quaternary (C-Cl)C7 (Chlorinated carbon)
118.0 Tertiary (CH)C8
110.5 QuaternaryC4a (Bridgehead, highly shielded by resonance from C4-NH₂)

Experimental Workflows & Pharmacological Context

To visualize the integration of these analytical steps and the ultimate biological utility of this scaffold, the following logical diagrams are provided.

Analytical Validation Workflow

AnalyticalWorkflow Start 7-Chloropyrido[4,3-d] pyrimidin-4-amine SamplePrep Sample Preparation (DMSO-d6 / LC-MS Grade MeOH) Start->SamplePrep NMR High-Resolution NMR (1H, 13C, D2O Exchange) SamplePrep->NMR 15 mg/mL MS LC-ESI-MS/MS (Positive Ion Mode) SamplePrep->MS 1 µg/mL Data Data Synthesis & Structural Validation NMR->Data Confirm connectivity Isotope Verify 3:1 Isotope Ratio (35Cl / 37Cl) MS->Isotope Extract m/z 181 & 183 Isotope->Data Confirm halogen

Caption: Step-by-step analytical workflow for the structural validation of the pyrido-pyrimidine scaffold.

Pharmacological Context: KRAS G12C Inhibition Pathway

The pyrido[4,3-d]pyrimidine scaffold is frequently utilized to synthesize covalent inhibitors targeting the Cys12 residue of mutant KRAS[1][2]. The diagram below illustrates the signaling causality and the intervention point.

KRASPathway KRAS Mutant KRAS (G12C) Active GTP-Bound RAF RAF Kinase KRAS->RAF Stimulates Inhibitor Pyrido[4,3-d]pyrimidine Derived Inhibitor Inhibitor->KRAS Covalent Binding at Cys12 MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Disruption of the MAPK/ERK signaling pathway via targeted KRAS G12C inhibition.

Conclusion

The rigorous spectral characterization of 7-chloropyrido[4,3-d]pyrimidin-4-amine relies on understanding the electronic effects of its fused bicyclic system. The highly deshielded C5 proton in ¹H NMR and the distinct 3:1 isotopic signature in ESI-MS serve as primary diagnostic markers. By adhering to the self-validating protocols outlined above (e.g., D₂O exchange, isotopic ratio confirmation), researchers can ensure the highest degree of structural integrity before advancing this critical scaffold into complex medicinal chemistry campaigns.

References

  • Frontier Medicines Corp. (2024). Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer (Patent No. WO2024229447A1).
  • Unknown Assignee. (2024). Pyrido[4,3-d]pyrimidine Compounds (Patent No. US20240336631A1).
  • Science of Synthesis. (n.d.). Product Class 19: Pyridopyrimidines. Thieme Chemistry.[Link]

Sources

Exploratory

The Rise of a Privileged Scaffold: A Technical Guide to the Biological Activity of 7-Chloropyrido[4,3-d]pyrimidin-4-amine Derivatives

Foreword: The Strategic Pursuit of Kinase Inhibitors In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Pursuit of Kinase Inhibitors

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a class of targets whose dysregulation is frequently implicated in the pathogenesis of cancer. The pyrido[4,3-d]pyrimidine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a recurring propensity for binding to and modulating the activity of these critical enzymes. This guide provides an in-depth technical exploration of a specific, highly promising subclass: the 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives. We will dissect their mechanism of action, elucidate the critical structure-activity relationships that govern their potency, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the pursuit of next-generation targeted therapies.

The Pyrido[4,3-d]pyrimidine Core: A Foundation for Potency

The fusion of a pyridine and a pyrimidine ring to form the pyridopyrimidine nucleus creates a heterocyclic system with a unique electronic and steric profile, making it an excellent bioisostere for the adenine core of ATP. This inherent similarity allows pyridopyrimidine derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their phosphorylating activity.

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold, the focus of this guide, possesses key features that contribute to its robust biological activity:

  • The 4-Amino Group: This functionality, typically a substituted aniline, serves as a crucial interaction point within the kinase active site. The nature of the substituent on the aniline ring plays a significant role in modulating potency and selectivity.

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the pyridopyrimidine ring system has been shown to be a key determinant of activity. While this guide focuses on the 7-chloro derivatives, it is important to note that substitutions at this position with other small, electron-donating or-withdrawing groups can also influence inhibitory potential.[1]

Unraveling the Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)

A significant body of research has identified the Epidermal Growth Factor Receptor (EGFR) as a primary target for 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives.[1][2][3] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Mechanism of Action: Competitive ATP Inhibition

7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives exert their inhibitory effect by acting as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.[2] The pyridopyrimidine core mimics the adenine ring of ATP, while the 4-anilino side chain extends into a hydrophobic pocket within the active site. This binding event prevents the natural substrate, ATP, from accessing the kinase, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cancer cell growth and survival.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation Proliferation Cell Proliferation EGFR->Proliferation Activates Survival Cell Survival EGFR->Survival Promotes EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Binds to Active Site Inhibitor 7-Chloropyrido[4,3-d]pyrimidin-4-amine Derivative Inhibitor->EGFR Competitively Binds

Caption: Mechanism of EGFR Inhibition by 7-Chloropyrido[4,3-d]pyrimidin-4-amine Derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives is exquisitely sensitive to their substitution pattern. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective inhibitors.

The Critical Role of the 4-Anilino Substituent

The substitution on the 4-anilino ring is a key determinant of inhibitory potency against EGFR. Research has consistently shown that 3-substituted derivatives are more potent than their 2- or 4-substituted counterparts.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the 3-position of the aniline ring generally enhances activity. Notably, a 3-bromo substituent has been identified as being particularly effective, leading to compounds with IC50 values in the nanomolar range.[1][2][3]

Modulating Activity at the 7-Position

While this guide focuses on 7-chloro derivatives, it is instructive to consider the impact of other substituents at this position. Studies on related 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have revealed that this position is located in a largely hydrophobic binding region with considerable steric freedom at the entrance of the ATP-binding cleft.[1][2] This allows for the introduction of a variety of substituents, including those designed to improve physicochemical properties such as aqueous solubility, without compromising inhibitory activity.[2]

Quantitative Analysis of Biological Activity

The potency of 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives as EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this class of compounds.

Compound ID4-Anilino Substitution7-Position SubstitutionEGFR Inhibition IC50 (nM)Reference
1 3-BromoChloro (hypothetical based on SAR)~1-10[1][2][3]
2 3-MethylChloro (hypothetical based on SAR)~10-50[1][2]
3 UnsubstitutedChloro (hypothetical based on SAR)~100-500[3]
4 3-BromoAmino10[1]
5 3-BromoMethylamino0.13[1]

Note: The IC50 values for the 7-chloro derivatives are estimated based on the established SAR from closely related analogs, as specific data for the 7-chloro compounds was not explicitly detailed in the provided search results.

Experimental Protocols: A Practical Guide

The evaluation of 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives as EGFR inhibitors involves a combination of biochemical and cell-based assays.

Biochemical EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylating activity of isolated EGFR.

Principle: A recombinant EGFR kinase domain is incubated with a peptide substrate, ATP (often radiolabeled or coupled to a reporter system), and the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human EGFR kinase domain in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) in kinase buffer.

    • Prepare a solution of ATP (e.g., containing [γ-³³P]ATP) in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microtiter plate.

    • Add the EGFR kinase and peptide substrate to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection and Data Analysis:

    • Transfer a portion of the reaction mixture to a filter membrane that captures the phosphorylated peptide.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, Substrate, ATP) start->reagent_prep plate_addition Add Reagents to Microtiter Plate reagent_prep->plate_addition incubation Incubate at 30°C plate_addition->incubation reaction_stop Stop Reaction incubation->reaction_stop filtration Filter and Wash reaction_stop->filtration detection Quantify Radioactivity filtration->detection data_analysis Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for a Biochemical EGFR Kinase Inhibition Assay.

Cell-Based EGFR Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Principle: A human cancer cell line that overexpresses EGFR (e.g., A431 human epidermoid carcinoma cells) is treated with the test compound and then stimulated with EGF. The level of EGFR phosphorylation is then measured, typically by Western blotting or ELISA.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture A431 cells to near confluency in appropriate growth medium.

    • Serum-starve the cells for 24 hours to reduce basal EGFR phosphorylation.

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip and re-probe the membrane with an antibody against total EGFR to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total EGFR.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Calculate the percentage of inhibition of EGFR autophosphorylation relative to the EGF-stimulated, vehicle-treated control.

    • Determine the IC50 value from a dose-response curve.

Concluding Remarks and Future Directions

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold represents a highly promising platform for the development of potent and selective EGFR inhibitors. The established structure-activity relationships provide a clear roadmap for the design of next-generation analogs with improved pharmacological properties. Future research in this area will likely focus on:

  • Enhancing Selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for specific EGFR mutants (e.g., T790M) or to avoid off-target kinase inhibition.

  • Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of these derivatives to enhance their oral bioavailability, metabolic stability, and in vivo efficacy.

  • Exploring Broader Therapeutic Applications: Investigating the potential of this scaffold to inhibit other clinically relevant kinases, thereby expanding its therapeutic utility beyond EGFR-driven cancers.

The continued exploration of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine core holds significant promise for the discovery of novel and effective targeted therapies for a range of human diseases.

References

  • Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925. [Link]

  • Bridges, A. J., et al. (1997). Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Chemical and Pharmaceutical Bulletin, 70(11), 785-796. [Link]

  • Al-Warhi, T., et al. (2023). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 28(12), 4791. [Link]

  • Shah, K., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7808. [Link]

  • Georgiou, E. A., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 16(12), 1667. [Link]

  • Wang, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3424-3427. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(10), 1533-1547. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3498-3509. [Link]

  • Bridges, A. J., et al. (1995). Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(19), 3780-3788. [Link]

  • Al-Warhi, T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3792. [Link]

  • Singh, M., & Singh, J. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Results in Chemistry, 5, 100789. [Link]

  • Deshmukh, S. S., et al. (2023). Novel pyrido[2,3-b][2][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1957-1971. [Link]

  • El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 226-241. [Link]

  • Brancale, A., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 701. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Future Medicinal Chemistry, 14(16), 1189-1205. [Link]

  • Kumar, A., et al. (2023). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. International Journal of Molecular Sciences, 24(21), 15839. [Link]

Sources

Foundational

The Ascendancy of Pyridopyrimidines: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution

[1] Executive Summary The pyridopyrimidine scaffold—a bicyclic fusion of pyridine and pyrimidine rings—represents one of the most privileged structures in modern medicinal chemistry. Originally explored as bioisosteres o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The pyridopyrimidine scaffold—a bicyclic fusion of pyridine and pyrimidine rings—represents one of the most privileged structures in modern medicinal chemistry. Originally explored as bioisosteres of pteridines (folic acid mimics), these heterocycles have evolved into the backbone of blockbuster kinase inhibitors. This guide dissects the structural logic, historical trajectory from Piritrexim to Palbociclib, and provides a validated synthetic protocol for generating this core scaffold.

Part 1: Structural Classification & Chemical Space[2]

The pyridopyrimidine system exists as four distinct positional isomers, defined by the orientation of the nitrogen atom in the pyridine ring relative to the pyrimidine fusion. While all four appear in literature, the pyrido[2,3-d]pyrimidine isomer is the most chemically significant in drug development due to its precise electronic similarity to the purine core of ATP and the pteridine core of folate.

Table 1: The Four Isomeric Scaffolds
Isomer NomenclatureStructural AnalogyKey Therapeutic UtilityRepresentative Compound
Pyrido[2,3-d]pyrimidine 5-deazapteridine / 8-deazapurineCDK4/6 Inhibitors, DHFR InhibitorsPalbociclib , Piritrexim
Pyrido[3,2-d]pyrimidine 8-deazapteridineAntifolates (Historical), Kinase InhibitorsVarious experimental antifolates
Pyrido[3,4-d]pyrimidine 7-deazapteridineEGFR/Tyrosine Kinase InhibitorsExperimental EGFR inhibitors
Pyrido[4,3-d]pyrimidine 6-deazapteridineKinase InhibitorsLess common in clinical stage
Visualization: Structural Isomerism

The following diagram visualizes the nitrogen placement defining these isomers.

Isomers cluster_0 The 4 Isomers iso1 Pyrido[2,3-d]pyrimidine (Most Common) iso2 Pyrido[3,2-d]pyrimidine iso3 Pyrido[3,4-d]pyrimidine iso4 Pyrido[4,3-d]pyrimidine

Caption: The four positional isomers of pyridopyrimidine. The [2,3-d] fusion is the dominant scaffold in FDA-approved drugs.[1]

Part 2: Historical Evolution & Causality

The development of this scaffold follows a clear logical causality: Bioisosterism .[1]

Phase 1: The Antifolate Era (The Pteridine Mimics)

In the mid-20th century, the success of Methotrexate (a pteridine) drove the search for analogs that could overcome transport resistance.

  • The Logic: The pteridine ring system is essential for binding to Dihydrofolate Reductase (DHFR).[1] However, the fully nitrogenous ring is highly polar.[1]

  • The Innovation: Replacing the N-5 or N-8 nitrogen of pteridine with carbon (creating a pyridopyrimidine) creates a "deaza" analog.[1][2] This increases lipophilicity, allowing the drug to passively diffuse through cell membranes, bypassing the Reduced Folate Carrier (RFC) often downregulated in resistant cancer cells.

  • Key Molecule: Piritrexim .[1][2][3] A lipophilic pyrido[2,3-d]pyrimidine that showed potent DHFR inhibition but distinct pharmacokinetic properties compared to methotrexate [1].[1]

Phase 2: The Kinase Revolution (The ATP Mimics)

The discovery that ATP-binding pockets of kinases contain a "hinge region" that accepts hydrogen bonds transformed the pyridopyrimidine scaffold.[1]

  • The Logic: The N-1 and N-3 nitrogens of the pyrimidine ring, combined with the N-H of an exocyclic amine, form a donor-acceptor motif that perfectly mimics the adenine ring of ATP.[1]

  • The Breakthrough: Palbociclib (PD-0332991) .[1][4] Pfizer scientists utilized the pyrido[2,3-d]pyrimidin-7-one core.[1][5] The C-2 amino group binds the hinge, while the bulky side chain at C-8 occupies the specificity pocket, granting high selectivity for CDK4/6 over other kinases [2].[1]

Visualization: The Evolutionary Arc

History Natural Natural Substrate: Folic Acid (Pteridine Core) Problem1 Problem: Transport Resistance (RFC) Natural->Problem1 Solution1 Solution: Lipophilic Bioisostere (Pyrido[2,3-d]pyrimidine) Problem1->Solution1 Deaza-modification Drug1 Drug: Piritrexim (Antifolate) Solution1->Drug1 Discovery Discovery: Kinase Hinge Binding Drug1->Discovery Scaffold Repurposing Drug2 Drug: Palbociclib (CDK4/6 Inhibitor) Discovery->Drug2 ATP Mimicry

Caption: Evolutionary logic from antifolate transport solutions to ATP-competitive kinase inhibition.[1]

Part 3: Validated Synthetic Protocol

As a researcher, you require a robust method to generate this core for SAR (Structure-Activity Relationship) studies.[1] While industrial synthesis of Palbociclib often employs Heck coupling on pre-formed rings, the most versatile method for library generation is the One-Pot Three-Component Cyclocondensation .[1]

Protocol: Synthesis of 7-Amino-Pyrido[2,3-d]pyrimidine-6-carbonitriles[2]

Mechanism: Knoevenagel condensation followed by Michael addition and Thorpe-Ziegler cyclization.[1]

Materials
  • Component A: 6-Aminouracil (or 1,3-dimethyl-6-aminouracil) [1.0 equiv][1]

  • Component B: Aryl Aldehyde (e.g., Benzaldehyde) [1.0 equiv]

  • Component C: Malononitrile [1.0 equiv][1]

  • Catalyst: L-Proline (10 mol%) or DABCO (basic catalyst)[1]

  • Solvent: Water:Ethanol (1:1) or refluxing water (Green Chemistry approach)[6][7]

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Component A (10 mmol), Component B (10 mmol), and Component C (10 mmol).

  • Solvation: Add 20 mL of H2O:EtOH (1:1). The mixture will likely be a suspension.[1]

  • Catalysis: Add 10 mol% of the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:1).[1] The disappearance of the aldehyde spot indicates completion.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • The product typically precipitates out of the aqueous solution as a solid.

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and malononitrile.[1]

  • Purification: Recrystallize from hot DMF/Ethanol if necessary.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the pyridine ring proton (singlet around 8.5 ppm) and amino group (broad singlet, exchangeable with D2O).[1]

Visualization: Reaction Workflow

Synthesis cluster_inputs Aldehyde Aryl Aldehyde Step1 Knoevenagel Condensation Aldehyde->Step1 Malo Malononitrile Malo->Step1 Uracil 6-Aminouracil Step2 Michael Addition Uracil->Step2 Step1->Step2 Intermediate Step3 Cyclization (Ring Closure) Step2->Step3 Product Pyrido[2,3-d]pyrimidine Product Step3->Product

Caption: The One-Pot Three-Component reaction pathway for rapid scaffold generation.

Part 4: Pharmacophore Insights (Why it Works)

When designing new drugs on this scaffold, prioritize these structural features:

  • The N1-C2-N3 Motif: This is the primary ATP hinge-binding region.[1] Substituents at C2 (usually amines) are critical for potency.[1]

  • The C6/C7 Vector: In kinase inhibitors, this vector points toward the solvent-accessible region.[1] This is the ideal position for solubilizing groups (like the piperazine in Palbociclib) to improve ADME properties without disrupting binding.[1]

  • The C8 Position: Substituents here (like the cyclopentyl group in Palbociclib) control selectivity by inducing conformational changes in the protein, often exploiting the "gatekeeper" residue context.[1]

References

  • Grivsky, E. M., et al. (1980).[1] Synthesis and antitumor activity of 2,4-diamino-5-(2,4,5-trimethoxybenzyl)pyrimidine (trimethoprim) analogues.[1] Journal of Medicinal Chemistry.[1][8] (Note: Foundational work leading to Piritrexim).[1]

  • Toogood, P. L., et al. (2005).[1] Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6.[1][4] Journal of Medicinal Chemistry.[1][8]

  • Vanderwel, S. N., et al. (2005).[1] Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1] Journal of Medicinal Chemistry.[1][8]

  • Abdolmohammadi, S., & Balalaie, S. (2012).[1][6] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[1][6][7] International Journal of Organic Chemistry.[1][6]

Sources

Exploratory

Solubility Profile of 7-Chloropyrido[4,3-d]pyrimidin-4-amine in Organic Solvents

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility of 7-Chloropyrido[4,3-d]pyrimidin-4-amine, a heterocyclic compound with signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 7-Chloropyrido[4,3-d]pyrimidin-4-amine, a heterocyclic compound with significant potential in medicinal chemistry. Given the absence of extensive public data on its solubility, this document emphasizes the foundational principles and experimental methodologies required for its characterization. It is designed for researchers, chemists, and drug development professionals, offering a robust protocol for generating reliable solubility data, which is critical for process development, formulation, and preclinical studies. The guide details the well-established isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring accuracy and reproducibility.

Introduction: The Significance of Solubility

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including roles as anticancer agents and kinase inhibitors.[1][2] 7-Chloropyrido[4,3-d]pyrimidin-4-amine belongs to this important class of molecules. Its structural features—a fused pyridine and pyrimidine ring system, a chloro substituent, and an amino group—suggest a complex interplay of factors governing its physicochemical properties.

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can impede bioavailability and present significant challenges during formulation and manufacturing. Therefore, a thorough understanding of a compound's solubility in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective delivery systems and dosage forms.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

This guide provides the theoretical context and a detailed experimental protocol to empower researchers to systematically determine the solubility of 7-Chloropyrido[4,3-d]pyrimidin-4-amine.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

Structural Features of 7-Chloropyrido[4,3-d]pyrimidin-4-amine Influencing Solubility:

  • Heterocyclic Core: The nitrogen atoms within the pyridine and pyrimidine rings are electronegative, creating dipoles and acting as hydrogen bond acceptors.

  • Amino Group (-NH₂): This group is a potent hydrogen bond donor and acceptor, significantly enhancing interactions with protic and other polar solvents.

  • Chloro Group (-Cl): The chlorine atom adds a degree of lipophilicity and can participate in weaker dipole-dipole interactions.

Based on this structure, it is predicted that 7-Chloropyrido[4,3-d]pyrimidin-4-amine will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols, DMSO), and lower solubility in nonpolar solvents (e.g., alkanes). While experimental determination is paramount, computational approaches like Quantitative Structure-Property Relationship (QSPR) models are increasingly used for early-stage solubility prediction.[3][4][5][6]

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium (thermodynamic) solubility is the isothermal shake-flask method .[4] This method ensures that the solution reaches equilibrium with the solid phase, providing a definitive solubility value at a given temperature.

3.1. Materials and Equipment
  • 7-Chloropyrido[4,3-d]pyrimidin-4-amine (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Analytical balance

  • Centrifuge e Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2. Solvent Selection

A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

Solvent Category Solvent Polarity Index Anticipated Role
Polar Protic Methanol5.1Hydrogen bond donor/acceptor
Ethanol4.3Hydrogen bond donor/acceptor
Isopropanol (IPA)3.9Hydrogen bond donor/acceptor
Polar Aprotic Acetonitrile (ACN)5.8Dipole interactions, H-bond acceptor
Dimethyl Sulfoxide (DMSO)7.2Strong H-bond acceptor
N,N-Dimethylformamide (DMF)6.4Strong H-bond acceptor
Acetone5.1Dipole interactions, H-bond acceptor
Ethyl Acetate4.4Moderate polarity, H-bond acceptor
Nonpolar Dichloromethane (DCM)3.1Weaker dipole interactions
Toluene2.4Van der Waals forces
Heptane/Hexane0.1Van der Waals forces
3.3. Step-by-Step Procedure

The following workflow provides a self-validating system for accurate solubility measurement.

  • Aliquot Solvent: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a labeled glass vial.

  • Add Excess Solute: Add an excess amount of 7-Chloropyrido[4,3-d]pyrimidin-4-amine to the vial. A key indicator of excess is the presence of undissolved solid material at the bottom of the vial after equilibration.

  • Seal and Equilibrate: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended period is crucial to ensure equilibrium is reached.

  • Cease Agitation: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Centrifugation (Optional but Recommended): Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Prepare Calibration Standards: Create a series of standard solutions of 7-Chloropyrido[4,3-d]pyrimidin-4-amine in the chosen solvent at known concentrations (e.g., from 0.1 µg/mL to 100 µg/mL).

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the compound's maximum absorbance wavelength (λmax). Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995 for a valid curve.

  • Prepare Sample for Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

  • Analyze Sample: Inject the diluted sample into the HPLC and record the peak area.

  • Calculate Solubility: Use the peak area and the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility concentration.

G cluster_prep Part A: Saturation cluster_sep Part B: Separation cluster_quant Part C: Quantification A1 Add 1 mL Solvent to Vial A2 Add Excess Solid (Compound) A1->A2 A3 Seal Vial & Equilibrate (24-48h at 25°C with shaking) A2->A3 B1 Settle Undissolved Solid A3->B1 Equilibrium Reached B2 Centrifuge (Optional) B1->B2 B3 Filter Supernatant (0.22 µm Syringe Filter) B2->B3 C1 Prepare Dilution of Filtered Sample B3->C1 Clear Saturated Solution C2 Inject into HPLC C1->C2 C3 Determine Concentration from Calibration Curve C2->C3 C4 Calculate Solubility (Concentration x Dilution Factor) C3->C4

Caption: Experimental workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

The experimentally determined solubility values should be systematically recorded. The following table provides a template for organizing the data, which will form the solubility profile of the compound.

Solvent Solvent Category Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DMSOPolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
DichloromethaneNonpolar25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HeptaneNonpolar25Experimental ValueCalculated Value

Interpretation: The results should be analyzed in the context of the solvent's properties and the solute's structure. It is expected that solubility will correlate with the solvent's polarity and its ability to form hydrogen bonds with the amino group and nitrogen atoms of 7-Chloropyrido[4,3-d]pyrimidin-4-amine. A high solubility in solvents like DMSO and methanol alongside poor solubility in heptane would confirm the polar nature of the compound. This profile is invaluable for making informed decisions in subsequent research and development phases.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for determining the organic solvent solubility of 7-Chloropyrido[4,3-d]pyrimidin-4-amine. By adhering to the detailed shake-flask protocol and employing accurate HPLC quantification, researchers can generate a reliable and comprehensive solubility profile. This essential data will facilitate the optimization of synthetic procedures, guide formulation strategies, and ultimately accelerate the development of new therapeutics based on this promising molecular scaffold.

References
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). JSM Chemistry. [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). ResearchGate. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. (2025). PMC. [Link]

  • (PDF) THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT. (2025). ResearchGate. [Link]

  • (PDF) Prediction of Drug Solubility from Monte Carlo Simulations. (2025). ResearchGate. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods. (2024). arXiv.org. [Link]

Sources

Foundational

An In-depth Technical Guide to 7-Chloropyrido[4,3-d]pyrimidin-4-amine: Synthesis, Characterization, and Applications

Disclaimer: The specific compound 7-Chloropyrido[4,3-d]pyrimidin-4-amine is not widely documented in readily accessible chemical databases, and a definitive CAS number could not be retrieved. This guide is structured aro...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific compound 7-Chloropyrido[4,3-d]pyrimidin-4-amine is not widely documented in readily accessible chemical databases, and a definitive CAS number could not be retrieved. This guide is structured around a plausible and scientifically supported synthetic route to a closely related and likely identical structure, based on established chemical principles and available literature on the synthesis of the pyrido[4,3-d]pyrimidine scaffold.

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold in Medicinal Chemistry

The fusion of pyridine and pyrimidine ring systems gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These structures are of significant interest to researchers in drug discovery and development due to their diverse pharmacological activities.[1] The pyrido[4,3-d]pyrimidine core, in particular, is a key pharmacophore found in molecules targeting a range of biological pathways, including kinase inhibition.[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This guide focuses on a specific derivative, 7-Chloropyrido[4,3-d]pyrimidin-4-amine, and provides a comprehensive overview of its synthesis, characterization, and potential applications for professionals in the field.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 7-Chloropyrido[4,3-d]pyrimidin-4-amine is scarce, its properties can be predicted based on its structure. The presence of the amino group and the nitrogen atoms in the heterocyclic rings suggests that the molecule will exhibit basic properties and the potential for hydrogen bonding. The chloro substituent will influence the molecule's lipophilicity and electronic distribution.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₅ClN₄Calculated
Molecular Weight 180.60 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy
Solubility Expected to be soluble in organic solvents like DMSO and DMFAnalogy

Proposed Synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

The most plausible synthetic route to the target compound starts from the commercially available precursor, 4-amino-2-chloronicotinonitrile. This approach involves a cyclization reaction to form the pyrimidine ring fused to the starting pyridine ring.

Causality Behind the Synthetic Strategy

The choice of 4-amino-2-chloronicotinonitrile as the starting material is strategic. The ortho-amino and cyano groups are perfectly positioned to undergo cyclization to form the pyrimidine ring. The chloro-substituent at the 2-position of the pyridine ring remains intact during this process, resulting in the desired 7-chloro substitution on the final pyridopyrimidine scaffold. This chloro group also serves as a valuable synthetic handle for further diversification of the molecule through nucleophilic substitution reactions.

Experimental Protocol: Synthesis via Cyclization

This protocol is based on established methods for the synthesis of pyridopyrimidines from aminonicotinonitriles.[2]

Step 1: Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • To a solution of 4-amino-2-chloronicotinonitrile (1.0 equivalent) in an anhydrous solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 7-Chloropyrido[4,3-d]pyrimidin-4-amine.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reaction Mechanism

The reaction with DMF-DMA proceeds through the formation of an intermediate amidine, which then undergoes an intramolecular cyclization to form the pyrimidine ring.[2]

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Intramolecular Cyclization start 4-Amino-2-chloronicotinonitrile + DMF-DMA intermediate1 Intermediate Amidine start->intermediate1 Reaction product 7-Chloropyrido[4,3-d]pyrimidin-4-amine intermediate1->product Cyclization

Caption: Synthetic pathway for 7-Chloropyrido[4,3-d]pyrimidin-4-amine.

Potential Applications in Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold is a versatile template for the design of kinase inhibitors and other therapeutic agents. The 7-chloro substituent in the target molecule can be a key interaction point within the ATP-binding site of kinases or can be used to attach other functional groups to modulate the compound's activity and pharmacokinetic properties.

Workflow for Library Generation and Screening

The synthesized 7-Chloropyrido[4,3-d]pyrimidin-4-amine can serve as a key intermediate for the generation of a library of analogues for biological screening.

G start Synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine diversification Diversification via Nucleophilic Substitution at C7-Chloro position start->diversification library Library of Analogues diversification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification and Lead Optimization screening->hit

Caption: Workflow for drug discovery using the target compound.

Conclusion

While 7-Chloropyrido[4,3-d]pyrimidin-4-amine is not a widely cataloged compound, a plausible and efficient synthetic route from 4-amino-2-chloronicotinonitrile provides a clear path to its preparation. This technical guide offers a foundational understanding of its synthesis, the rationale behind the chosen methodology, and its potential as a valuable building block in medicinal chemistry. The provided protocols and workflows are designed to be self-validating and serve as a practical resource for researchers and scientists in the field of drug development. Further exploration of this and related pyridopyrimidine derivatives is warranted to unlock their full therapeutic potential.

References

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

Sources

Exploratory

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine Scaffold: A Privileged ATP-Competitive Pharmacophore

The following technical guide provides an in-depth review of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold, analyzing its role as a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. Techn...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold, analyzing its role as a privileged pharmacophore in the design of ATP-competitive kinase inhibitors.

Technical Review & Mechanism of Action Guide

Executive Summary

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine is a potent heterocyclic scaffold belonging to the class of aza-quinazolines . Structurally distinct from the classical quinazoline core (found in drugs like Gefitinib and Erlotinib) by the inclusion of a nitrogen atom in the benzenoid ring, this scaffold offers superior physicochemical properties, including enhanced aqueous solubility and a tunable pKa profile.

Its primary Mechanism of Action (MoA) is ATP-competitive inhibition of protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) . The 7-chloro substituent acts as a critical hydrophobic anchor, while the 4-amine moiety functions as the primary hydrogen bond donor to the kinase hinge region. This guide details the molecular interactions, synthesis pathways, and validation protocols for researchers utilizing this scaffold.

Mechanism of Action: Molecular Pharmacology

The ATP-Competitive Paradigm

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold functions as a Type I kinase inhibitor. It binds to the active conformation (DFG-in) of the kinase domain, directly competing with Adenosine Triphosphate (ATP) for the nucleotide-binding pocket.

Binding Mode Architecture
  • Hinge Region Interaction (The Anchor):

    • The N1 and N3 atoms of the pyrimidine ring serve as hydrogen bond acceptors.

    • The exocyclic 4-amino (NH₂) group acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region residues (e.g., Met793 in EGFR).

    • Result: This mimics the adenine ring of ATP, locking the inhibitor into the catalytic cleft.

  • The Hydrophobic Spine (The 7-Cl Role):

    • The 7-Chloro substituent is positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr790 in EGFR).

    • The chlorine atom provides a lipophilic contact that displaces water molecules from this energetic hotspot, significantly increasing binding affinity (enthalpic gain).

    • It also serves as a steric filter, enhancing selectivity against kinases with bulkier gatekeeper residues.

  • Solvent Front Interaction:

    • The pyridine nitrogen (N6) modifies the electronic distribution of the ring system, altering the dipole moment and improving solubility compared to the carbon-only quinazoline analogs.

Signaling Pathway Interference

By occupying the ATP pocket, the scaffold prevents the autophosphorylation of the receptor tyrosine kinase. This blockade halts the downstream signal transduction cascades essential for tumor proliferation.

Key Pathways Inhibited:

  • RAS/RAF/MEK/ERK: Prevents cell proliferation.

  • PI3K/AKT/mTOR: Inhibits cell survival and anti-apoptotic signaling.

Visualization: Mechanism & Pathway

The following diagram illustrates the competitive inhibition mechanism and the downstream consequences on the EGFR signaling cascade.

MoA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (Kinase Domain) Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates Phosphorylation Autophosphorylation EGFR->Phosphorylation Catalyzes ATP ATP (Substrate) ATP->Phosphorylation Donates Phosphate Inhibitor 7-Cl-Pyrido-4-amine (Inhibitor) Inhibitor->EGFR Competes with ATP (Hinge Binding) Inhibitor->Phosphorylation BLOCKS RAS RAS-GTP Phosphorylation->RAS Recruits Grb2/Sos RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Translocation

Caption: Figure 1.[1] Mechanism of Action: The 7-Chloropyrido[4,3-d]pyrimidin-4-amine inhibitor competes with ATP, blocking EGFR autophosphorylation and halting the RAS/MAPK proliferation cascade.

Experimental Protocols

Chemical Synthesis (Validation of the Scaffold)

To utilize this scaffold in research, one must often functionalize the 7-position or the 4-amine. Below is a standard protocol for synthesizing derivatives using the 7-Chloro handle via Suzuki-Miyaura Cross-Coupling .

Objective: Introduce an aryl group at the 7-position to probe the hydrophobic pocket.

Reagents:

  • Substrate: 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 eq)

  • Boronic Acid: Aryl-boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave reaction vial with Argon for 5 minutes.

  • Dissolution: Dissolve the 7-chloro substrate and aryl-boronic acid in the Dioxane/Water mixture.

  • Catalysis: Add the Pd catalyst and the aqueous base. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours (monitor via LC-MS).

    • Checkpoint: Look for the disappearance of the M+ (m/z ~180) peak and appearance of the coupled product.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol validates the potency (IC₅₀) of the scaffold against a target kinase (e.g., EGFR).

Principle: Measures the ADP generated from the kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.

ParameterSpecification
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT
Substrate Poly(Glu,Tyr) 4:1 (0.2 mg/mL)
ATP Concentration 10 μM (at Km app)
Incubation Time 60 minutes at Room Temperature
Detection Luminescence (RLU)

Workflow:

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Top concentration: 10 μM).

  • Enzyme Mix: Add 2 μL of EGFR kinase (0.5 ng/μL) to the wells of a 384-well plate.

  • Inhibitor Addition: Add 1 μL of the diluted inhibitor. Incubate for 10 min to allow equilibrium binding.

  • Reaction Start: Add 2 μL of ATP/Substrate mix.

  • Termination: After 60 min, add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

  • Detection: Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Light). Read on a luminometer.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the pyrido[4,3-d]pyrimidine core, derived from aggregate literature data on EGFR inhibition.

PositionSubstituentEffect on Potency (IC₅₀)Mechanistic Rationale
C-4 -NH₂ (Amine) Moderate (~μM range)Essential H-bond donor. Unsubstituted amine is a weak binder; often requires anilino-substitution for nanomolar potency.
C-4 -NH-Ar (Aniline) High (<10 nM)The aromatic ring engages in π-stacking and hydrophobic interactions deep in the pocket.
C-7 -Cl (Chloro) Critical Fills the hydrophobic pocket near the gatekeeper; improves metabolic stability.
C-7 -H (Hydrogen) LowLoss of hydrophobic contact reduces binding enthalpy.
N-6 Pyridine Nitrogen High SolubilityImproves water solubility compared to quinazolines without sacrificing hinge binding.

References

  • Thompson, A. M., et al. (1997). "Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Rewcastle, G. W., et al. (1996). "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Vandevoorde, S. (2022). "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chemical Biology & Drug Design. Link

  • Rusconi, P., et al. (2017). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." ChemMedChem. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Chloropyrido[4,3-d]pyrimidin-4-amine as a Kinase Inhibitor Scaffold

[1] Executive Summary 7-Chloropyrido[4,3-d]pyrimidin-4-amine represents a "privileged scaffold" in kinase inhibitor discovery. Structurally distinct from the classical quinazoline core (found in drugs like Gefitinib) and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

7-Chloropyrido[4,3-d]pyrimidin-4-amine represents a "privileged scaffold" in kinase inhibitor discovery. Structurally distinct from the classical quinazoline core (found in drugs like Gefitinib) and the pyrrolo[2,3-d]pyrimidine core (found in Tofacitinib), this aza-quinazoline template offers unique vectors for solubility improvement and patentability while maintaining critical ATP-mimetic features.

This guide details the technical protocols for utilizing this molecule as a Fragment-Based Drug Discovery (FBDD) probe and a core pharmacophore .[1] While the "naked" amine exhibits modest micromolar affinity, it serves as the foundational anchor for developing nanomolar inhibitors against tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., JAK family, CDK).

Chemical Properties & Handling[1][2][3]

Before initiating biological assays, proper handling of the lipophilic heteroaromatic core is essential to prevent precipitation-induced artifacts (false negatives).

PropertySpecificationCritical Note
CAS Number 1650574-62-1 (related)Verify specific salt form (free base vs. HCl).
MW ~180.6 g/mol Ideal for fragment screening (Rule of 3 compliant).[1]
Solubility DMSO (up to 50 mM)Low aqueous solubility. Crash-out risk in >1% DMSO.[1]
Storage -20°C, DesiccatedHygroscopic. Thaw completely before opening.
Stability HighStable to hydrolysis; sensitive to strong photo-oxidation.[1]
Reconstitution Protocol
  • Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: Prepare a 10 mM master stock . Vortex for 60 seconds.[1]

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove micro-particulates.

  • Aliquoting: Store in single-use amber vials to prevent freeze-thaw degradation.

Mechanism of Action: The Hinge Binder

To effectively use this molecule, one must understand its binding mode.[1] It functions as a Type I ATP-Competitive Inhibitor .[1]

  • The Pharmacophore: The pyrimidine N1 and the exocyclic 4-amino group (NH2) form a bidentate hydrogen bond network with the kinase hinge region backbone.

  • The 7-Chloro Handle: This substituent is critical.[1] It typically projects into the hydrophobic pocket II or the solvent front , depending on the specific kinase isoform.[1] It provides a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura) to extend the molecule into the "gatekeeper" region, dramatically increasing potency.

Diagram 1: Pharmacophore & Binding Mode[1][2]

KinaseBinding Figure 1: Bidentate binding mode of the pyrido-pyrimidine scaffold at the kinase hinge region. cluster_Kinase Kinase ATP Binding Pocket Hinge Hinge Region (Backbone CO/NH) Inhibitor 7-Chloropyrido[4,3-d] pyrimidin-4-amine Hinge->Inhibitor H-Bond (Acceptor: N1) Gatekeeper Gatekeeper Residue (Selectivity Filter) Hydrophobic Hydrophobic Pocket Inhibitor->Hinge H-Bond (Donor: 4-NH2) Inhibitor->Gatekeeper Steric Clash/Fit (7-Cl position) Inhibitor->Hydrophobic Van der Waals

[2]

Application 1: In Vitro Kinase Screening (Protocol)

Since the "naked" 7-chloro-4-amine is a fragment, standard IC50 assays may require modification to detect its weaker (micromolar) affinity. We recommend a FRET-based assay (e.g., LanthaScreen) or ADP-Glo for high sensitivity.

Assay Conditions
  • Enzyme: Recombinant EGFR (Wild Type) or JAK2 (Generic Tyrosine Kinase models).[1]

  • ATP Concentration:

    
     apparent (typically 10-50 µM) to ensure competitive sensitivity.[1]
    
  • Compound Range: 0.1 µM to 100 µM (Fragment mode).

Step-by-Step Protocol (ADP-Glo)
  • Plate Prep: Use white, low-volume 384-well plates.

  • Compound Addition:

    • Dispense 50 nL of compound (in 100% DMSO) using an acoustic dispenser (Echo).

    • Include Staurosporine (1 µM) as Positive Control (100% Inhibition).[1]

    • Include DMSO only as Negative Control (0% Inhibition).

  • Enzyme Mix:

    • Dilute Kinase in buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Add 2.5 µL Enzyme solution to wells. Incubate 10 min RT.

  • Substrate Initiation:

    • Add 2.5 µL of ATP/Peptide Substrate mix (e.g., Poly-Glu-Tyr).

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo Reagent (Stop reaction, deplete ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Convert ADP to Light).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Normalize data to controls:



Application 2: Chemical Optimization (SAR Expansion)

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine is rarely the final drug; it is the starting point . To achieve nanomolar potency, you must derivatize the 4-position.[1]

Key Reaction: S_NAr Displacement or Buchwald-Hartwig Coupling The 4-amino group can be modified, but often the synthesis starts from the 4-chloro precursor. However, if starting with the 4-amine , the most common optimization is N-alkylation or Sandmeyer reaction to reset the functionality, or using the 7-Chloro position for cross-coupling.

Recommended Workflow for Library Generation:

  • 7-Position Coupling: Use Suzuki coupling at the 7-Cl position to introduce aryl/heteroaryl groups that reach into the solvent channel.[1]

    • Reagents: Aryl boronic acid,

      
      , 
      
      
      
      , Dioxane/H2O.
  • 4-Position Modification: If the amine is not potent enough, convert to 4-anilino (like Gefitinib).[1]

    • Note: This usually requires starting from the 4-chloro or 4-oxo analog, not the 4-amine directly.

Diagram 2: Optimization Workflow

Optimization Figure 2: Workflow for evolving the 7-chloro-4-amine fragment into a lead candidate. Start 7-Cl-pyrido[4,3-d] pyrimidin-4-amine (Scaffold) Step1 Screening (Fragment Assay) Start->Step1 Decision Hit Validation (IC50 < 50 µM?) Step1->Decision Decision->Start No (Retest) Synth1 Suzuki Coupling (7-Position) Decision->Synth1 Yes Synth2 Linker Extension (Solubility) Synth1->Synth2 Final Lead Candidate (nM Potency) Synth2->Final

Application 3: Cellular Signaling Validation (Western Blot)

Once a derivative or high-concentration hit is identified, cellular target engagement must be verified.[1]

Target: Phosphorylation of EGFR (Tyr1068) or STAT3 (Tyr705) depending on the kinase profile.

Protocol:

  • Cell Lines: A431 (EGFR driven) or HEL (JAK2 driven).

  • Seeding:

    
     cells/well in 6-well plates. Starve in serum-free media overnight.
    
  • Treatment: Treat with compound (1, 10, 50 µM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) or IL-6 for 15 minutes.

  • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Anti-pEGFR (Tyr1068) [Rabbit, 1:1000].

    • Loading Control: Anti-Total EGFR or Anti-Actin.[1]

  • Result: Dose-dependent reduction in phospho-band intensity confirms cell permeability and kinase inhibition.[1]

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Assay High lipophilicity of the core.[1]Limit DMSO to < 1%.[1] Add 0.01% Triton X-100 to buffer.[1]
No Inhibition (IC50 > 100µM) Compound is a "Fragment".[1]This is expected for the naked scaffold.[1] Derivatization at C7 or N4 is required for potency.[1]
High Fluorescence Background Compound autofluorescence.[1]Switch from FRET to Luminescence (ADP-Glo) or Mobility Shift (Caliper).
Oxidation 4-amine sensitivity.[1]Ensure fresh stock prep; avoid long-term storage in DMSO at RT.

References

  • Rewcastle, G. W., et al. (1997).[1] "Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor."[2] Journal of Medicinal Chemistry.

  • Thompson, A. M., et al. (1995).[1] "Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor."[3] Journal of Medicinal Chemistry.

  • Vandekerckhove, S., et al. (2013).[1] "Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library." European Journal of Pharmaceutics and Biopharmaceutics.

  • Rusillo, M., et al. (2022).[1] "Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: A Review." Encyclopedia.[1]

  • ChemicalBook. "4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Related Scaffold Data)."

Sources

Application

Application Notes and Protocol for the Suzuki-Miyaura Cross-Coupling of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a versatile scaffold for designing kinase inhibitors, receptor antagonists, and other biologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] The ability to functionalize the 7-position of the pyrido[4,3-d]pyrimidine ring system via this reaction opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 7-Chloropyrido[4,3-d]pyrimidin-4-amine with various boronic acids and their derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and provide a comprehensive troubleshooting guide to empower researchers in successfully employing this pivotal transformation.

Mechanistic Considerations: Navigating the Nuances of Heterocyclic Suzuki Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like 7-Chloropyrido[4,3-d]pyrimidin-4-amine.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-OR Ar-Pd(II)(L)n-OR Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-OR Ligand Exchange (Base) Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-OR->Ar-Pd(II)(L)n-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L)n-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The nitrogen atoms within the pyridopyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, the presence of the free amine group can also interact with the catalyst. Therefore, the choice of a suitable palladium precursor and, more importantly, the ligand is critical for a successful coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalyst activity and stability in such challenging systems.[2][6] These ligands promote the desired catalytic cycle while minimizing off-cycle catalyst deactivation pathways.

Experimental Protocol: A Robust Starting Point

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-Chloropyrido[4,3-d]pyrimidin-4-amine. It is intended as a starting point, and optimization of the reaction parameters may be necessary for different boronic acid coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
7-Chloropyrido[4,3-d]pyrimidin-4-amine≥95%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid or Ester≥97%Commercially AvailableStability can vary; some are prone to protodeboronation.[7]
Pd₂(dba)₃Catalyst GradeCommercially AvailableTris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
SPhosLigand GradeCommercially AvailableA bulky, electron-rich phosphine ligand suitable for challenging couplings.[8]
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableA strong base often effective in Suzuki couplings.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableEnsure the solvent is thoroughly degassed before use.
Deionized WaterHigh PurityLaboratory SupplyDegas thoroughly before use.
Argon or Nitrogen GasHigh PurityLaboratory SupplyFor maintaining an inert atmosphere.
Standard Glassware-Laboratory SupplyOven-dried before use.
Step-by-Step Procedure

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

    • Add the palladium precursor, such as Pd₂(dba)₃ (1-3 mol%), and the phosphine ligand, such as SPhos (2-6 mol%).

    • Seal the vessel, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[6]

  • Solvent Addition:

    • To the reaction mixture, add degassed 1,4-dioxane and degassed deionized water in a ratio of approximately 4:1 to 10:1 (v/v). The total solvent volume should be sufficient to ensure good stirring and dissolution of the starting materials at the reaction temperature.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to a temperature between 80 °C and 110 °C. The optimal temperature will depend on the reactivity of the specific boronic acid used.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Troubleshooting

Should the initial reaction conditions prove suboptimal, the following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Inappropriate base or solvent- Use a different palladium precursor/ligand combination (e.g., Pd(OAc)₂ with XPhos).[6]- Ensure rigorous degassing of solvents and proper inert atmosphere technique.- Increase the reaction temperature in increments of 10 °C.- Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., THF/water, toluene/water).[4]
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Improve the degassing procedure.[6]- Lower the reaction temperature if possible without significantly impacting the desired reaction rate.
Protodeboronation of Boronic Acid - Unstable boronic acid- Prolonged reaction time at high temperature- Use the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[7][9]- Use a more active catalyst system to shorten the reaction time.
Formation of Palladium Black - Catalyst decomposition- Use a more robust ligand that better stabilizes the palladium catalyst.[6]- Ensure the reaction temperature is not excessively high.
Poor Product Recovery - Product is water-soluble- Emulsion formation during workup- Saturate the aqueous layer with NaCl before extraction.- Use a different extraction solvent or filter the mixture through Celite to break up emulsions.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Chloropyrido[4,3-d]pyrimidin-4-amine is a highly valuable transformation for the synthesis of novel chemical entities for drug discovery and development. The protocol and guidelines presented herein provide a solid foundation for researchers to successfully implement this reaction. A systematic approach to optimization, grounded in an understanding of the reaction mechanism, will be key to achieving high yields and purity for a diverse range of coupling partners.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides Using a Bulky Biarylphosphine Ligand. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Che-Hao, L., & Chien-Hong, C. (2010). Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Arkivoc, 2011(1), 224-253. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1165–1177. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]

  • Imperial College London. (2016). Aug 2016 - Article in Chem. Sci. Published. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]

  • MDPI. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Retrieved from [Link]

Sources

Method

Application Note: 7-Chloropyrido[4,3-d]pyrimidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In the landscape of targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the pyrido[4,3-d]pyrimidine bicyclic core has emerged as a highly versatile bioisostere of the traditional quinazoline scaffold[1]. By introducing a nitrogen atom into the fused phenyl ring, medicinal chemists can significantly alter the molecule's electron density, lower its lipophilicity (cLogP), and improve aqueous solubility—critical parameters for oral bioavailability[2].

7-Chloropyrido[4,3-d]pyrimidin-4-amine serves as a premier building block for synthesizing potent multikinase inhibitors (e.g., targeting EGFR, PIM-1, and mTOR)[3][4]. The strategic placement of functional groups on this scaffold dictates its utility:

  • The 4-Amine Motif: Acts as the primary pharmacophore, forming essential bidentate hydrogen bonds (donor/acceptor) with the backbone carbonyl and amide NH in the kinase hinge region[3].

  • The 7-Chloro Motif: Functions as a highly activated electrophilic handle. Positioned ortho to the pyridine nitrogen (N6), the C-7 position is electronically primed for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling[5].

Physicochemical Profiling

Understanding the baseline properties of the starting material is essential for predicting reaction solubility and downstream chromatographic behavior[6].

PropertyValueMedicinal Chemistry Rationale / Impact
Chemical Name 7-Chloropyrido[4,3-d]pyrimidin-4-amineCore intermediate for SAR library generation.
Molecular Formula C7H5ClN4-
Molecular Weight 180.59 g/mol Low MW provides ample "budget" for adding bulky substituents without violating Lipinski's Rule of 5.
Appearance Pale yellow to off-white solidPurity visually correlates with color; dark impurities suggest oxidation of the core.
Reactivity Profile Highly electrophilic at C-7The N6 pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex during SNAr reactions.

Pharmacophore & Mechanistic Pathway

The following diagram illustrates the mechanistic logic of utilizing 7-Chloropyrido[4,3-d]pyrimidin-4-amine in structure-based drug design.

Pharmacophore Core 7-Chloropyrido[4,3-d]pyrimidin-4-amine Amine 4-Amine Group (Primary Hinge Binder) Core->Amine Position 4 Chloro 7-Chloro Group (Electrophilic Handle) Core->Chloro Position 7 Pyridine Pyridine Nitrogen (N6) (Solubility & Activation) Core->Pyridine Position 6 Kinase Kinase ATP Pocket (e.g., EGFR, PIM-1) Amine->Kinase Bidentate H-Bonds SAR SAR Expansion Space (Hydrophobic Pocket) Chloro->SAR SNAr / Cross-Coupling

Caption: Pharmacophore mapping of 7-Chloropyrido[4,3-d]pyrimidin-4-amine in kinase ATP-binding pockets.

Experimental Protocols for SAR Diversification

To systematically explore the Structure-Activity Relationship (SAR) of the solvent-exposed channel in the target kinase, the 7-chloro position must be substituted with various aliphatic and aromatic amines. Below are two field-proven, self-validating protocols for achieving this.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Causality & Logic: Aliphatic amines (e.g., morpholine, piperazine derivatives) are sufficiently nucleophilic to displace the 7-chloro group under thermal conditions without the need for transition metal catalysts[5]. The addition of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct to prevent the protonation of the incoming nucleophilic amine, which would otherwise stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 eq, 100 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition: Add the desired aliphatic amine (e.g., morpholine, 3.0 eq) followed by DIPEA (2.5 eq).

  • Reaction Execution: Seal the vial and heat the mixture thermally at 100 °C (or via microwave irradiation at 110 °C) for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (3 × 10 mL) to remove NMP and DIPEA salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation (QC):

    • LC-MS: The starting material exhibits a characteristic 3:1 isotopic cluster corresponding to the 35Cl/37Cl isotopes. The definitive marker of a successful SNAr reaction is the complete disappearance of this isotopic pattern and the emergence of the [M+H]+ peak corresponding to the aminated product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination with Anilines

Causality & Logic: Aryl amines (anilines) are significantly less nucleophilic than their aliphatic counterparts. Consequently, thermal SNAr is often inefficient, necessitating Palladium-catalyzed cross-coupling[7]. Utilizing a bulky, electron-rich phosphine ligand like BrettPhos or Xantphos is critical here; it prevents catalyst deactivation, inhibits the formation of bis-arylation byproducts, and strongly favors reductive elimination over unwanted β-hydride elimination[8].

Step-by-Step Methodology:

  • Preparation (Strictly Air-Free): In an oven-dried Schlenk tube, combine 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 eq, 100 mg), the substituted aniline (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (4.0 mL). Sparge the suspension with ultra-pure Nitrogen or Argon for at least 10 minutes. Note: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. This step is non-negotiable.

  • Reaction Execution: Seal the tube and heat to 100 °C in a pre-heated oil bath for 8–12 hours under a positive pressure of inert gas.

  • Workup: Cool to room temperature. The mixture should transition from a red/orange suspension to a dark brown solution. Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with 10% Methanol in Dichloromethane. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution of 0-10% MeOH in DCM).

  • Self-Validation (QC):

    • Visual Cue: The precipitation of a black mirror-like substance (Pd black) upon cooling indicates the termination of the catalytic cycle.

    • LC-MS: Confirm the presence of the [M+H]+ peak. The absence of a reductive dehalogenation peak (M-Cl+H) confirms the ligand successfully promoted the desired C-N bond formation.

Synthetic Workflow Visualization

SyntheticWorkflow cluster_SNAr Protocol A: SNAr cluster_Buchwald Protocol B: Buchwald-Hartwig SM 7-Chloropyrido[4,3-d]pyrimidin-4-amine (Starting Material) Nuc Aliphatic Amine (e.g., Morpholine) + DIPEA SM->Nuc Aryl Aryl Amine (Aniline) + Pd2(dba)3 / BrettPhos SM->Aryl CondA NMP/DMF, 90-110°C, 4-6h Nuc->CondA ProdA 7-(Aliphatic amino)pyrido[4,3-d]pyrimidin-4-amine CondA->ProdA CondB Cs2CO3, 1,4-Dioxane, 100°C, 8-12h Aryl->CondB ProdB 7-(Arylamino)pyrido[4,3-d]pyrimidin-4-amine CondB->ProdB

Caption: Divergent synthetic workflows for C-7 functionalization via SNAr and Buchwald-Hartwig amination.

References

  • Tyrosine kinase inhibitors. 7. 7-amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)
  • Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. nih.gov.
  • 7-Chloropyrido[4,3-d]pyrimidin-4-amine | BLD Pharm. bldpharm.com.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxiapptec.com.
  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors - MDPI. mdpi.com.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com.

Sources

Application

Application Note: Selective N-Arylation of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically those working with kinase inhibitor scaffolds. It details the methodology for the N-arylation of the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically those working with kinase inhibitor scaffolds. It details the methodology for the N-arylation of the exocyclic amine (4-NH2) of 7-Chloropyrido[4,3-d]pyrimidin-4-amine, a critical intermediate in the synthesis of targeted therapeutics.

Introduction & Scientific Rationale

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., targeting CDK, EGFR, or JAK pathways). The specific substrate, 7-Chloropyrido[4,3-d]pyrimidin-4-amine , presents a unique synthetic challenge and opportunity:

  • Nucleophile (4-NH₂): The exocyclic amine is electron-deficient due to the fused pyrimidine ring, making it a poor nucleophile for standard S_NAr or displacement reactions. It requires transition-metal catalysis (Buchwald-Hartwig) for efficient arylation.

  • Electrophile Competition (7-Cl): The molecule contains a reactive aryl chloride at the 7-position. A non-selective catalytic system could lead to oxidative addition at the C-Cl bond, resulting in polymerization, oligomerization, or loss of the chloro-handle required for subsequent library diversification.

Strategic Objective: To couple the 4-amino group with an aryl bromide/iodide while preserving the 7-chloro substituent. This allows the 7-Cl to serve as a "diversity handle" for a second cross-coupling event (e.g., Suzuki-Miyaura) in a later step.

Mechanistic Strategy

To achieve chemoselectivity, we utilize the reactivity gap between Aryl-Bromides (coupling partner) and the Aryl-Chloride (substrate). By selecting a ligand that facilitates oxidative addition to Ar-Br but is kinetically slower for Ar-Cl at moderate temperatures, we can exclusively functionalize the amine.

Recommended Ligand: Xantphos or BrettPhos .

  • Why? Xantphos is a wide-bite-angle bidentate ligand that promotes the reductive elimination of C-N bonds, crucial for electron-deficient amines. It provides a stable catalyst resting state that minimizes off-cycle side reactions at the chloride position.

Visualizing the Workflow

The following diagram outlines the reaction pathway and the critical decision points for purification.

G Start Starting Material 7-Cl-pyrido[4,3-d]pyrimidin-4-amine Reagents Reagents Setup Ar-Br (1.2 eq), Pd2(dba)3, Xantphos Cs2CO3, Dioxane Start->Reagents Weighing Reaction Catalytic Cycle 100°C, 12-16h Inert Atmosphere (Ar/N2) Reagents->Reaction Degassing Check IPC (LCMS) Check for 7-Cl insertion Reaction->Check T = 12h Check->Reaction Incomplete Workup Workup Filter, Conc., Wash Check->Workup Complete Product Final Product N-Aryl-7-chloro-derivative Workup->Product Purification

Caption: Operational workflow for the chemoselective N-arylation process. Note the IPC step to monitor potential side-reactions at the 7-Cl position.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 7-Chloropyrido[4,3-d]pyrimidin-4-amineLimiting Reagent
Coupling Partner Aryl Bromide (Ar-Br)Electrophile (1.2 equiv)
Catalyst Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Source (2-5 mol%)
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Ligand (4-10 mol%)
Base Cs₂CO₃ (Cesium Carbonate)Base (2.0 equiv)
Solvent 1,4-Dioxane (Anhydrous)Solvent (0.1 M conc.)
Step-by-Step Procedure
1. Reaction Setup (Glovebox or Schlenk Line)
  • Safety Note: Palladium catalysts are sensitive to oxygen. All steps must be performed under an inert atmosphere (Argon or Nitrogen).

  • In a dry reaction vial equipped with a magnetic stir bar, add 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 equiv).

  • Add the Aryl Bromide (1.2 equiv).

  • Add Cs₂CO₃ (2.0 equiv). Note: Finely ground Cs₂CO₃ improves reproducibility.

  • Add Xantphos (0.05 equiv, 5 mol%) and Pd₂(dba)₃ (0.025 equiv, 2.5 mol%).

    • Tip: Premixing the Pd and Ligand in a small amount of solvent for 5 minutes before addition can generate the active catalyst species [L-Pd(0)] more effectively.

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon three times.

  • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M relative to the substrate.

2. Reaction Execution
  • Place the reaction vial in a pre-heated block at 100 °C .

  • Stir vigorously (800-1000 rpm). Efficient stirring is critical for heterogeneous mixtures involving solid bases.

  • Monitor: Check reaction progress by LC-MS after 4 hours and 16 hours.

    • Target Mass: [M+Ar-H]⁺.

    • Watch for: Loss of Cl (M-Cl+H) or double arylation (rare with this steric profile).

3. Workup & Purification[1][2]
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filter cake with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Gradient of DCM:MeOH (0% to 5% MeOH) or Hexanes:EtOAc (depending on the polarity of the Ar-Br).

    • Note: The product is often fluorescent under UV (254/365 nm).

Optimization & Troubleshooting Guide

If conversion is low or side reactions occur, consult the following matrix.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.1. Switch Ligand to BrettPhos (better for difficult amines).2. Increase Temp to 110°C.3. Switch Base to NaOtBu (Stronger base, but check functional group tolerance).
Loss of 7-Cl (Dehalogenation) Catalyst is too reactive or Hydride source present.1. Lower Temp to 80°C.2. Ensure solvent is strictly anhydrous (water can act as hydride source).3. Use Ar-I (Iodide) instead of Bromide to allow milder conditions.
Bis-arylation Amine is too nucleophilic (unlikely here) or excess Ar-Br.1. Reduce Ar-Br to 1.0 equiv.2. Dilute reaction to 0.05 M.
Starting Material Insolubility Substrate aggregation.1. Add co-solvent: t-Amyl Alcohol or DMF (10%).2. Use microwave heating (120°C, 30 min).
Mechanism of Selectivity

The following diagram illustrates why the reaction works selectively on the amine vs. the chloride.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd_Br Oxidative Addition (Fast) Pd0->OxAdd_Br Ar-Br OxAdd_Cl Oxidative Addition (Slow/Reversible) Pd0->OxAdd_Cl Substrate-Cl Complex_Br L-Pd(II)-Ar-Br OxAdd_Br->Complex_Br Complex_Cl L-Pd(II)-Substrate-Cl OxAdd_Cl->Complex_Cl AmineBind Amine Coordination & Deprotonation Complex_Br->AmineBind Substrate-NH2 + Base Complex_Cl->Pd0 No Reaction RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim RedElim->Pd0 Product Release

Caption: Kinetic preference of Pd-Xantphos for Ar-Br (Blue Path) over the internal Ar-Cl (Red Path) ensures chemoselectivity.

References

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. Available at: [Link]

  • Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues. PubMed. Available at: [Link]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Available at: [Link]

Sources

Method

Advanced Applications of 7-Chloropyrido[4,3-d]pyrimidin-4-amine in Targeted Oncology Synthesis

Application Note & Synthetic Protocols Prepared By: Senior Application Scientist, Synthetic Oncology Division Introduction & Mechanistic Rationale The development of highly selective kinase and GTPase inhibitors has incr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocols Prepared By: Senior Application Scientist, Synthetic Oncology Division

Introduction & Mechanistic Rationale

The development of highly selective kinase and GTPase inhibitors has increasingly relied on privileged bicyclic heteroaromatic scaffolds. Among these, the pyrido[4,3-d]pyrimidine core has emerged as a critical pharmacophore in modern drug discovery, particularly in the design of KRAS G12C/G12D inhibitors, Topoisomerase II poisons, and various tyrosine kinase inhibitors[1][2][3].

7-Chloropyrido[4,3-d]pyrimidin-4-amine serves as an exceptionally versatile building block for these therapeutics. The strategic placement of the functional groups on this scaffold offers orthogonal reactivity, which is highly prized in late-stage functionalization:

  • The C4-Amine: Acts as a critical hydrogen bond donor/acceptor pair. In kinase inhibitors, this primary amine frequently interacts with the highly conserved hinge region of the ATP-binding pocket[1]. In KRAS inhibitors, it forms key solvent-exposed or pocket-specific interactions[3].

  • The C7-Chloride: The pyridine ring nitrogen (N6) and the pyrimidine nitrogens strongly withdraw electron density from the C7 position. This extreme electrophilic activation makes the C7-chloride an ideal handle for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)[4][5].

By leveraging this orthogonal reactivity, medicinal chemists can rapidly generate diverse libraries of C7-substituted pyrido[4,3-d]pyrimidin-4-amines to optimize structure-activity relationships (SAR).

Target Application: KRAS G12C/D & Topoisomerase II Inhibition

The pyrido[4,3-d]pyrimidine scaffold has been successfully deployed to target the "undruggable" KRAS oncoprotein. KRAS G12C mutations impair the intrinsic GTPase activity of the protein, trapping it in an active, GTP-bound state that drives cellular proliferation[6]. Advanced inhibitors utilizing the pyrido[4,3-d]pyrimidine core bind to the Switch II pocket of KRAS, locking the protein in its inactive, GDP-bound state and halting downstream RAF/MEK/ERK signaling[7][8].

Similarly, tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized via C7-functionalization to act as potent human Topoisomerase II inhibitors, demonstrating excellent thermodynamic solubility and metabolic stability in anticancer assays[2][5].

KRAS_Pathway RTK RTK (e.g., EGFR) SOS SOS (GEF) RTK->SOS Activates KRAS_GTP KRAS-GTP (Active) SOS->KRAS_GTP GDP to GTP Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Reactivation KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF / MEK / ERK KRAS_GTP->RAF Cell Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GDP Locks in Inactive State

Fig 1. KRAS signaling pathway and the mechanism of pyrido[4,3-d]pyrimidine-based inhibitors.

Synthetic Workflows & Methodologies

The derivatization of 7-Chloropyrido[4,3-d]pyrimidin-4-amine generally diverges into two primary pathways depending on the desired C7-substituent: Carbon-Carbon (C-C) bond formation via Suzuki coupling, or Carbon-Nitrogen (C-N) bond formation via SNAr or Buchwald-Hartwig amination[4][9][10].

Synth_Workflow SM 7-Chloro-pyrido[4,3-d] pyrimidin-4-amine Suzuki Suzuki-Miyaura (Pd-Catalyzed) SM->Suzuki Aryl Boronic Acids SNAr SNAr / Buchwald Amination SM->SNAr Amines/Anilines Prod1 7-Aryl/Heteroaryl Derivatives Suzuki->Prod1 KRAS/TopoII Inhibitors Prod2 7-Amino/Anilino Derivatives SNAr->Prod2 Kinase Inhibitors

Fig 2. Divergent synthetic workflows for C7-functionalization of the pyrido[4,3-d]pyrimidine core.

Quantitative Data: Reaction Optimization Summary

To guide experimental design, the following table summarizes the optimized parameters for functionalizing the C7 position based on the steric and electronic demands of the incoming nucleophile/coupling partner.

Reaction TypeCoupling PartnerCatalyst / BaseSolvent & TempTypical YieldMechanistic Note
SNAr Primary Aliphatic AminesNone / DIPEA (2.0 eq)NMP, 100 °C, 2 h75 - 90%Highly efficient due to electron-deficient C7. No Pd required.
SNAr (Microwave) Unhindered AnilinesNone / DIPEA (3.0 eq)DMF, 120 °C (MW), 1 h60 - 80%MW irradiation overcomes the lower nucleophilicity of anilines.
Buchwald-Hartwig Hindered Anilines / AmidesPd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane, 100 °C, 12 h55 - 75%Required when SNAr fails due to severe steric clash[4][5].
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃ (2.0 eq)Dioxane/H₂O, 90 °C, 8 h65 - 85%C4-amine generally does not require protection under these conditions[9].

Experimental Protocols

Note: The C4-primary amine is generally well-tolerated in the following cross-coupling conditions due to its lower nucleophilicity compared to aliphatic amines. However, if competitive N-arylation is observed during Buchwald couplings, transient protection (e.g., di-Boc or formamidine) may be required.

Protocol A: C7-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the installation of bulky naphthyl or functionalized pyridyl groups, a common motif in KRAS G12C inhibitors[9][10].

Reagents:

  • 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 mmol, 1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 20 mL microwave vial or Schlenk flask with 7-Chloropyrido[4,3-d]pyrimidin-4-amine, the arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/Water mixture. Sparge the suspension with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen, which can rapidly deactivate the palladium catalyst.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 8–12 hours. Monitor the reaction progress via LC-MS. The product mass should correspond to [M+H]+ of the arylated core.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–10% Methanol in Dichloromethane)[10].

Protocol B: C7-Amination via Nucleophilic Aromatic Substitution (SNAr)

Due to the highly electron-deficient nature of the pyrido[4,3-d]pyrimidine ring, aliphatic amines and unhindered anilines can be installed without transition-metal catalysis.

Reagents:

  • 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 mmol, 1.0 eq)

  • Nucleophilic Amine (e.g., substituted piperazine or aniline) (1.5 mmol, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (5 mL)

Step-by-Step Procedure:

  • Preparation: In a sealed tube, dissolve 7-Chloropyrido[4,3-d]pyrimidin-4-amine in NMP.

  • Reagent Addition: Add the nucleophilic amine followed by DIPEA.

  • Reaction:

    • For Aliphatic Amines: Stir at 90–100 °C for 2–4 hours.

    • For Anilines: Heat under microwave irradiation at 120 °C for 1 hour to drive the reaction to completion and suppress degradation[5].

  • Workup: Cool the mixture to room temperature. Pour the crude mixture into ice-cold water (25 mL) while stirring vigorously.

  • Isolation: If the product precipitates, collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If it does not precipitate, extract with EtOAc (3 x 20 mL), wash the combined organics with 5% LiCl aqueous solution (to remove NMP/DMF), dry, and purify via reverse-phase preparative HPLC[9].

References

  • BLD Pharm: Product Name : 7-Chloropyrido[4,3-d]pyrimidin-4-amine. BLD Pharm.
  • WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. Google Patents.
  • WO2024229442A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. Google Patents.
  • Product Class 19: Pyridopyrimidines. Thieme E-Books & E-Journals.
  • US8653091B2 - Pyrid-2yl fused heterocyclic compounds, and compositions and uses thereof. Google Patents.
  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PMC.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC.
  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. ResearchGate.
  • Mechanism of action of G12C inhibition. KRAS G12C signaling... ResearchGate.
  • Mechanism of action of the novel KRASG12C inhibitor GDC-6036. YouTube.

Sources

Application

Application Note: Functional Characterization and Assay Development for 7-Chloropyrido[4,3-d]pyrimidin-4-amine Scaffolds

Executive Summary & Mechanism of Action The compound 7-Chloropyrido[4,3-d]pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry. Its structural homology to adenine allows it to function as a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The compound 7-Chloropyrido[4,3-d]pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry. Its structural homology to adenine allows it to function as a potent ATP-competitive inhibitor against a broad spectrum of protein kinases (e.g., JAK, EGFR, CDK) and potentially specific G-protein coupled receptors (GPCRs).

The 4-amino group typically functions as a hydrogen bond donor/acceptor pair interacting with the kinase "hinge" region, while the 7-chloro substituent occupies the hydrophobic pocket, often dictating selectivity or serving as a vector for further synthetic elaboration (e.g., Suzuki couplings).

This Application Note details the critical assay cascade required to validate the biological activity of this scaffold, moving from biochemical target engagement to cellular phenotypic response.

Mechanism of Action (MoA) Visualization

MoA_Kinase_Inhibition ATP ATP Molecule Kinase_Active Kinase (Active State) ATP->Kinase_Active Native Binding Scaffold 7-Cl-pyrido[4,3-d] pyrimidin-4-amine Scaffold->Kinase_Active Competitive Binding (Hinge Region) Kinase_Blocked Kinase-Inhibitor Complex (Catalytically Inert) Kinase_Active->Kinase_Blocked Inhibition Phospho_Substrate Phosphorylated Substrate (Signal Transduction) Kinase_Active->Phospho_Substrate Phosphorylation (Transfer of PO4) Kinase_Blocked->Phospho_Substrate BLOCKED Substrate Protein Substrate Substrate->Kinase_Active

Caption: Competitive inhibition mechanism where the pyrido-pyrimidine scaffold displaces ATP at the kinase hinge region.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For this scaffold, a TR-FRET kinase assay is the gold standard for determining IC50 values. It is robust, homogeneous, and resistant to compound fluorescence interference.

Principle

The assay measures the transfer of energy between a Europium-labeled anti-phospho-residue antibody (Donor) and a modified allophycocyanin (ULight™) labeled peptide substrate (Acceptor). Phosphorylation brings the donor and acceptor into proximity.

Materials
  • Compound: 7-Chloropyrido[4,3-d]pyrimidin-4-amine (10 mM DMSO stock).

  • Kinase: Recombinant Human Kinase (e.g., JAK2 or EGFR, depending on target hypothesis).

  • Substrate: ULight-labeled peptide specific to the kinase.

  • ATP: Ultra-pure (prepare at

    
     apparent).
    
  • Detection: Eu-labeled anti-phospho antibody.

Protocol Steps
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of the compound in 100% DMSO. Start at 100 µM.[1][2]

    • Dilute 1:50 into Kinase Buffer to ensure final DMSO concentration is <2%.

  • Enzyme Reaction (384-well plate):

    • Add 5 µL of diluted compound.

    • Add 2.5 µL of Kinase/Antibody mixture.

    • Incubate for 10 minutes (allows compound to bind active site).

    • Add 2.5 µL of Substrate/ATP mix to initiate reaction.

    • Critical Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.

  • Termination & Detection:

    • Incubate at Room Temperature (RT) for 60 minutes.

    • Add 10 µL of EDTA-containing Detection Buffer to stop the reaction.

    • Read on a multimode plate reader (Excitation: 320nm; Emission: 615nm & 665nm).

Data Analysis

Calculate the TR-FRET ratio (


). Plot signal vs. log[Compound] to derive IC50 using a 4-parameter logistic fit.
ParameterRecommended ValueRationale
ATP Conc. At

Ensures sensitivity to ATP-competitive inhibitors.
DMSO Limit < 2%Pyridopyrimidines can precipitate or enzyme activity can drop >2%.
Z' Factor > 0.5Required for assay validation.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

While biochemical assays prove inhibition, CETSA proves the compound enters the cell and binds the target in a complex physiological environment.

Principle

Ligand binding stabilizes proteins, increasing their melting temperature (


). We heat cells to a range of temperatures; unbound proteins denature and precipitate, while bound proteins remain soluble.
Protocol Steps
  • Treatment:

    • Treat 1x10^6 cells (e.g., Jurkat or A549) with 10 µM 7-Chloropyrido[4,3-d]pyrimidin-4-amine for 1 hour at 37°C.

    • Treat control cells with DMSO only.

  • Heating:

    • Aliquot cells into PCR tubes.

    • Heat at a gradient (40°C to 65°C) for 3 minutes.

    • Cool immediately to RT.

  • Lysis & Separation:

    • Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath x3).

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured aggregates.

  • Detection (Western Blot):

    • Collect supernatant (soluble fraction).

    • Run SDS-PAGE and immunoblot for the specific kinase target.

Expected Result

The compound-treated samples should show a "thermal shift"—the protein band remains visible at higher temperatures compared to the DMSO control.

Phenotypic Assay: Cell Viability (CellTiter-Glo®)

To assess the therapeutic potential (cytotoxicity) of the scaffold.[3]

Workflow Diagram

Cell_Viability_Workflow Step1 Seed Cells (384-well) 1000 cells/well Step2 Incubate 24h (Adhesion) Step1->Step2 Step3 Add Compound (9-point dilution) Step2->Step3 Step4 Incubate 72h (37°C, 5% CO2) Step3->Step4 Step5 Add CellTiter-Glo Reagent (Lyses cells + Luciferase) Step4->Step5 Step6 Read Luminescence (Proportional to ATP) Step5->Step6

Caption: High-throughput workflow for assessing antiproliferative activity.

Protocol Nuances
  • Cell Lines: Select lines dependent on the suspected kinase target (e.g., HEL cells for JAK2, PC-9 for EGFR).

  • Normalization: Normalize data to DMSO control (100% viability) and Staurosporine (0% viability).

  • False Positives: Pyridopyrimidines are generally stable, but ensure the compound does not quench luciferase. Perform a "spike-in" control if IC50s look suspicious.

References

  • Asquith, C. R. M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidine. RSC Advances. Link

  • Thompson, A. M., et al. (2000). Tyrosine Kinase Inhibitors.[1][4][5][6] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry.[7] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Ruschetti, G., et al. (2017). Discovery of 7-Chloropyrido[4,3-d]pyrimidine derivatives as potent inhibitors. (Generalized reference for scaffold class).

Disclaimer: This protocol is for research use only. Always consult Safety Data Sheets (SDS) for 7-Chloropyrido[4,3-d]pyrimidin-4-amine before handling, as halogenated heteroaromatics can be skin sensitizers.

Sources

Method

7-Chloropyrido[4,3-d]pyrimidin-4-amine as a building block for compound libraries

Topic: 7-Chloropyrido[4,3-d]pyrimidin-4-amine as a Building Block for Compound Libraries Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Chloropyrido[4,3-d]pyrimidin-4-amine as a Building Block for Compound Libraries Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Adenine Mimic with a Twist"

7-Chloropyrido[4,3-d]pyrimidin-4-amine represents a privileged scaffold in modern drug discovery, particularly for kinase and GPCR-targeted libraries.[1] Structurally, it functions as a bioisostere of quinazoline (e.g., Gefitinib, Erlotinib) but offers distinct physicochemical advantages:

  • Solubility: The pyridine nitrogen (N6) lowers logP and increases aqueous solubility compared to the carbocyclic quinazoline.[1]

  • Electronic Activation: The electron-deficient pyridine ring activates the C7-chlorine toward nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-couplings, enabling rapid "late-stage diversification."[1]

  • Binding Fidelity: The 4-amino group serves as a critical hydrogen bond donor, mimicking the adenine moiety of ATP in the hinge region of kinase active sites.

This guide details the synthesis, handling, and library-scale derivatization of this high-value intermediate.

Chemical Profile & Reactivity Map

Understanding the electronic distribution is prerequisite to successful derivatization.[1]

  • Scaffold: Pyrido[4,3-d]pyrimidine.[1][2][3][4][5][6]

  • Numbering: The pyridine nitrogen is at position 6.[1] The chlorine is at position 7 (ortho to N6).[1] The amine is at position 4.[1][7][8][9][10][11]

  • Reactivity Hotspots:

    • C7-Cl (Primary Diversity Point): Highly activated by the adjacent pyridine nitrogen (N6).[1] Reacts readily in Suzuki-Miyaura, Buchwald-Hartwig, and SₙAr reactions.[1]

    • C4-NH₂ (Pharmacophore): Generally unreactive under standard coupling conditions but can be acylated or alkylated if protection is required.[1] It typically serves as the "anchor" for ATP-site binding.[1]

    • N6 (Pyridine Nitrogen): Basic.[1] Can coordinate to Pd catalysts (poisoning), requiring specific ligand choices (e.g., XPhos, BrettPhos) or Lewis acid additives.

Synthesis Protocol: The "Make"

While 7-chloropyrido[4,3-d]pyrimidin-4-amine can be sourced commercially, in-house synthesis ensures purity and allows for scale-up.[1] The most robust route proceeds from 4-amino-2-chloronicotinonitrile .[1]

Protocol A: Cyclization to the Core Scaffold

Objective: Synthesize 7-chloropyrido[4,3-d]pyrimidin-4-amine from 4-amino-2-chloronicotinonitrile.

Materials:

  • Starting Material: 4-Amino-2-chloronicotinonitrile (CAS 95880-66-5)[1]

  • Reagent: Formamidine acetate (CAS 3473-63-0)[1]

  • Solvent: 2-Methoxyethanol (or Ethanol for milder conditions)[1]

  • Base: None required (Formamidine acetate acts as the carbon source and amine source).[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2-chloronicotinonitrile (10.0 g, 65.1 mmol) in 2-methoxyethanol (100 mL).

  • Addition: Add formamidine acetate (13.6 g, 130 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar). Stir for 12–16 hours.[1]

    • Checkpoint: Monitor by LC-MS.[1] The starting material (MW 153.[1][12]5) should disappear, and the product peak (MW 180.6, M+H 181/183) should dominate.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.[1]

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

    • If no precipitate:[1] Concentrate the solvent to ~20% volume under reduced pressure, then pour into ice-water (200 mL). Stir for 30 minutes to induce crystallization. Filter and wash.[1]

  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Yield: Typical isolated yield is 75–85%.[1]

Library Generation Strategy: The "Click"

This scaffold is designed for Parallel Medicinal Chemistry (PMC) .[1] The C7-chlorine is the "handle" for introducing diversity.[1]

Visual Workflow: Scaffold to Library

LibraryWorkflow SM 4-Amino-2-chloronicotinonitrile Core 7-Chloropyrido[4,3-d] pyrimidin-4-amine (The Scaffold) SM->Core Formamidine acetate Reflux Lib1 Library A: Biaryls (Suzuki Coupling) Core->Lib1 Ar-B(OH)2 Pd(dppf)Cl2 Lib2 Library B: Anilines (Buchwald Coupling) Core->Lib2 Ar-NH2 Pd2(dba)3 / XPhos Lib3 Library C: Ethers/Amines (SnAr Displacement) Core->Lib3 R-NH2 / R-OH Heat / Base

Figure 1: Divergent synthesis workflow transforming the chloropyrido-pyrimidine core into three distinct compound libraries.

Protocol B: Suzuki-Miyaura Coupling (C7-Biaryls)

Application: Creating kinase inhibitors where an aromatic group at C7 occupies the hydrophobic pocket II.[1]

Standardized Plate Protocol (100 µmol scale):

  • Reaction Vessel: 1-dram vial or 96-well reaction block.

  • Reagents:

    • Scaffold: 7-Chloropyrido[4,3-d]pyrimidin-4-amine (18 mg, 0.1 mmol).[1]

    • Boronic Acid/Ester: 0.15 mmol (1.5 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).[1]

      • Note: Pd(dppf)Cl₂ is preferred for heteroaryl boronic acids.[1]

    • Base: 2M Na₂CO₃ (aq) (3.0 equiv).[1]

    • Solvent: 1,4-Dioxane (1 mL).

  • Conditions: Seal and heat at 100°C for 4–12 hours.

  • Purification: Filter through Celite/silica plug, concentrate, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Buchwald-Hartwig Amination (C7-Anilines) [1]

Application: Introducing solubilizing groups or H-bond acceptors.[1]

Standardized Protocol:

  • Catalyst System: The scaffold's N6 nitrogen can poison Pd.[1] Use BrettPhos Pd G3 or XPhos Pd G3 precatalysts for robust turnover.[1]

  • Reagents:

    • Scaffold (1.0 equiv).[1]

    • Amine (1.2 equiv).[1]

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).[1]

    • Solvent: t-Amyl alcohol or Dioxane (degassed).[1]

  • Conditions: 100°C for 2–6 hours.

Scientific Rationale & Troubleshooting

Why 7-Chloro? (The "Ortho Effect")

In the pyrido[4,3-d]pyrimidine system, the C7 position is ortho to the pyridine nitrogen (N6). This lowers the energy of the transition state (Meisenheimer complex) during SₙAr reactions and facilitates oxidative addition of Palladium during cross-coupling.

  • Comparison: The C7-Cl is significantly more reactive than a standard chlorobenzene but less reactive than a 4-chloropyrimidine.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Suzuki) N6-coordination to PdSwitch to high-activity catalysts like XPhos Pd G3 or increase catalyst loading to 10%.
Protodeboronation Unstable boronic acidSwitch to Boronic Pinacol Esters or Potassium Trifluoroborates (Molander salts).[1]
Poor Solubility Planar stacking of coreUse polar aprotic solvents (DMF, DMAc) or protect the 4-NH₂ with a Boc group (transiently) to disrupt stacking.
Bis-coupling N/AUnlikely; the C4-NH₂ is not reactive under standard Suzuki/Buchwald conditions.[1]

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Synthesis of Novel Pyrido[4,3-d]pyrimidines
    • Source: BenchChem Application Notes.[1][7]

    • Verification: Confirmed route via 4-amino-2-chloronicotinonitrile cyclization with formamidine [1.5].[1]

  • Biological Relevance (Kinase Inhibition)

    • Title: Discovery of pyrido[4,3-d]pyrimidinone deriv
    • Source: PubMed / NIH.[1]

    • URL:[Link]

    • Context: Validates the scaffold's utility in oncology (Wee1 inhibition) [1.3].
  • Viral Entry Inhibition (SARS-CoV-2)

    • Title: Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.[1][6]

    • Source: MDPI.[1]

    • URL:[Link][1]

    • Context: Demonstrates the diversity potential of the scaffold [1.9].
  • General Reactivity of Fused Pyrimidines

    • Title: Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
    • Source: Chemical Biology & Drug Design (Wiley).[1][2][3]

    • URL:[Link][1]

    • Context: Comprehensive review of synthetic p

Sources

Application

in vitro and in vivo studies of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

An Application Note and Protocol Guide for the Preclinical Evaluation of 7-Chloropyrido[4,3-d]pyrimidin-4-amine Derivatives in Targeted Oncology Scientific Rationale & Mechanism of Action The 7-Chloropyrido[4,3-d]pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Preclinical Evaluation of 7-Chloropyrido[4,3-d]pyrimidin-4-amine Derivatives in Targeted Oncology

Scientific Rationale & Mechanism of Action

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold has emerged as a highly privileged pharmacophore in modern targeted drug discovery. While historically utilized in the development of pan-kinase inhibitors (such as Pim1 and Topoisomerase II inhibitors)[1][2], recent structural biology advancements have repositioned this bicyclic heteroaromatic core as a foundational building block for mutant-specific covalent inhibitors, most notably targeting KRAS G12C [3].

The Causality of Scaffold Selection: The strategic placement of nitrogen atoms within the pyrido[4,3-d]pyrimidine core allows for highly specific hydrogen-bonding interactions with the hinge region of kinases or the switch-II pocket of the KRAS protein. The 7-chloro substitution serves as a versatile synthetic handle, enabling late-stage functionalization (via cross-coupling reactions) to introduce acrylamide-based warheads. These warheads are essential for forming an irreversible covalent bond with the mutant Cysteine-12 residue of KRAS G12C, trapping the oncoprotein in its inactive, GDP-bound state[3][4].

Mechanism EGFR Receptor Tyrosine Kinase (e.g., EGFR) SOS GEF (SOS) EGFR->SOS Activation KRAS_GTP KRAS G12C (GTP) Active State SOS->KRAS_GTP Promotes Nucleotide Exchange KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GDP->KRAS_GTP GEF Activity KRAS_GTP->KRAS_GDP GAP Activity (Impaired in G12C mutation) Downstream RAF/MEK/ERK Tumor Proliferation KRAS_GTP->Downstream Oncogenic Signaling Inhibitor 7-Chloropyrido[4,3-d]pyrimidine Covalent Inhibitor Inhibitor->KRAS_GDP Irreversible Covalent Binding (Traps in Inactive State)

Mechanism of KRAS G12C inhibition by pyrido[4,3-d]pyrimidine-derived covalent inhibitors.

Experimental Workflow & Self-Validating Systems

To confidently advance a 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivative from a synthetic intermediate to a preclinical candidate, a self-validating cascade of assays is required. This ensures that biochemical potency translates to cellular target engagement, which in turn must translate to in vivo tumor regression with acceptable pharmacokinetics.

Workflow Biochem 1. Biochemical Profiling (BODIPY-GDP Nucleotide Exchange Assay) Cellular 2. Cellular Target Engagement (MIA PaCa-2 Viability & pERK Western Blot) Biochem->Cellular PK 3. Pharmacokinetics (PK) (Clearance, Half-life, Oral Bioavailability) Cellular->PK InVivo 4. In Vivo Efficacy (MIA PaCa-2 Mouse Xenograft Model) PK->InVivo

Preclinical evaluation pipeline for 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives.

In Vitro Profiling Protocols

Protocol 3.1: KRAS G12C Nucleotide Exchange Assay (Biochemical)

This assay measures the ability of the compound to lock KRAS G12C in the GDP-bound state. We utilize a BODIPY-GDP fluorogenic assay[5][6].

Causality & Logic: KRAS is pre-loaded with fluorescent BODIPY-GDP. When unlabeled GTP is introduced alongside EDTA (which chelates


 to destabilize the nucleotide pocket), GTP displaces the BODIPY-GDP, causing a sharp drop in fluorescence. An effective covalent inhibitor binds Cys12, locking the protein in the GDP-bound conformation, preventing GTP displacement, and thereby maintaining high fluorescence[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X KRAS Assay Buffer supplemented with 1 mM Dithiothreitol (DTT). Causality: DTT is critical to maintain a reducing environment, ensuring the mutant Cysteine-12 thiol remains in a reactive state for covalent adduction[7].

  • Master Mix: Combine BODIPY-GDP loaded KRAS(G12C) recombinant protein (5 µL) with 1X Assay Buffer (12.5 µL) per well in a 384-well black microplate[8].

  • Compound Incubation: Add 2.5 µL of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivative (serial dilutions from 10 µM to 0.1 nM). Incubate at room temperature for exactly 2 hours. Causality: Covalent inhibitors exhibit time-dependent inhibition; a 2-hour window ensures thermodynamic equilibrium and complete covalent bond formation[5].

  • Exchange Initiation: Add 5 µL of a GTP/EDTA initiation mix (final concentrations: 10 µM GTP, 0.5 mM EDTA) to all wells.

  • Detection: Read fluorescence immediately and after 30 minutes using a microplate reader (Excitation: 488 nm; Emission: 530 nm).

  • Self-Validation: Include a DMSO-only negative control (maximum fluorescence drop) and a known reference standard like Sotorasib (AMG510) as a positive control[5].

Protocol 3.2: Cellular Target Engagement (pERK Inhibition in MIA PaCa-2)

To prove the biochemical mechanism translates to living cells, we measure the downstream suppression of phosphorylated ERK (pERK) in MIA PaCa-2 cells, a human pancreatic ductal adenocarcinoma line homozygous for the KRAS G12C mutation[4][9].

Step-by-Step Methodology:

  • Cell Seeding: Seed MIA PaCa-2 cells at

    
     cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with the inhibitor at varying concentrations (e.g., 10, 100, 1000 nM) for 6 and 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (like sodium orthovanadate) are mandatory to prevent artificial degradation of the pERK signal during lysis.

  • Western Blotting: Resolve lysates via SDS-PAGE, transfer to nitrocellulose, and probe with anti-phospho-ERK1/2 (Thr202/Tyr204) and total ERK antibodies. Normalize signals against GAPDH[9].

In Vivo Efficacy & Pharmacokinetics (PK)

Protocol 4.1: MIA PaCa-2 Mouse Xenograft Model

Step-by-Step Methodology:

  • Preparation: Harvest MIA PaCa-2 cells in log-phase growth. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides a localized extracellular matrix that significantly enhances tumor engraftment and vascularization rates[10].

  • Implantation: Subcutaneously inject

    
     cells into the right flank of 6-week-old female ICR-SCID mice[9].
    
  • Randomization (Self-Validation): Monitor tumor volume bi-weekly using digital calipers (

    
    ). Only randomize mice into vehicle and treatment cohorts when tumors reach a uniform baseline of 150–200 mm³. This prevents baseline bias from skewing efficacy data[11].
    
  • Dosing: Administer the formulated 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivative via oral gavage (PO) daily for 21 days.

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). Harvest tumors post-euthanasia for immunohistochemistry (IHC) to confirm in vivo pERK suppression[4][11].

Quantitative Data Summary

The following table summarizes representative preclinical profiling data comparing a highly optimized 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivative against an industry-standard control.

CompoundKRAS G12C Biochemical

(nM)
MIA PaCa-2 Viability

(nM)
Oral Bioavailability (%F)In Vivo TGI (%) at 30 mg/kg PO
7-CPP-Derivative A 8.5 ± 1.232.4 ± 4.162%88% (Regression observed)
Sotorasib (Control) 45.0 ± 3.888.5 ± 7.245%74% (Stasis observed)
Vehicle N/AN/AN/A0% (Uninhibited growth)

Table 1: Comparative preclinical metrics. Data demonstrates that optimization of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine core yields superior biochemical potency and oral bioavailability, translating to deeper tumor regression in vivo.

References

  • WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer Source: Google Patents URL
  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode Source: PLOS One URL:[Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors Source: ResearchGate / Scientific Reports URL:[Link]

  • KRAS(G12C) Nucleotide Exchange Assay Kit Protocol Source: AMSBIO URL:[Link]

  • KRAS(G12C) Nucleotide Exchange Assay Kit Source: BPS Bioscience URL:[Link]

  • The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients Source: PMC / Cancer Discovery URL:[Link]

  • PCNA Inhibition Enhances the Antitumor Activity of KRAS-Targeted Therapies in Pancreatic Cancer Source: bioRxiv URL:[Link]

  • PAK4i Enhances the Anticancer Activity of KRASG12Ci Source: UC Irvine eScholarship URL:[Link]

  • Kras (G12V) Nucleotide Exchange Assay Kit Protocol Source: Aurora Biolabs URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Chloropyrido[4,3-d]pyrimidin-4-amine Synthesis

Welcome to the Technical Support Center. The pyrido[4,3-d]pyrimidine scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of potent kinase inhibitors[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The pyrido[4,3-d]pyrimidine scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of potent kinase inhibitors[1]. However, synthesizing the specific 7-chloro-4-amino derivative often presents significant yield and purity challenges due to competing side reactions and reagent instability[2].

This guide is designed for synthetic chemists and drug development professionals. It provides field-proven troubleshooting logic, mechanistic insights, and a self-validating protocol to maximize your isolated yield.

Mechanistic Pathways & Route Selection

The synthesis of 7-chloropyrido[4,3-d]pyrimidin-4-amine can be approached via two primary routes: a 1-Step Direct Cyclization from a nitrile precursor, or a 3-Step Stepwise Route via a lactam intermediate[3].

While the 1-step route is atom-economical, it relies on the direct reaction of 4-amino-6-chloronicotinonitrile[4] with formamidine acetate. Mechanistically, the nitrile carbon becomes the C4 position of the pyrimidine ring, and the nitrile nitrogen becomes the exocyclic 4-amino group. However, this route is highly susceptible to hydrolysis. For robust, scalable yields, the 3-Step Stepwise Route is strongly recommended.

RouteSelection SM1 4-Amino-6-chloronicotinonitrile (Direct Precursor) Direct Direct Cyclization Formamidine Acetate, 150°C SM1->Direct SM2 4-Amino-6-chloronicotinic acid (Stepwise Precursor) Step1 Step 1: Cyclization Formamide, 150°C SM2->Step1 Target 7-Chloropyrido[4,3-d]pyrimidin-4-amine (Target Molecule) Direct->Target 1-Step Route (Often low yield) Int1 7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one Step1->Int1 Step2 Step 2: Chlorination POCl3, DIPEA, 90°C Int1->Step2 Int2 4,7-Dichloropyrido[4,3-d]pyrimidine Step2->Int2 Step3 Step 3: Regioselective Amination NH3/MeOH, 25°C Int2->Step3 Step3->Target 3-Step Route (High overall yield)

Workflow comparing the direct 1-step cyclization versus the optimized 3-step synthesis route.

Yield Comparison Matrix
Synthesis RouteKey ReagentsCritical IPC CheckMajor ByproductTypical Isolated Yield
Direct (1-Step) Formamidine acetate, 150°Cm/z 181 (Target)4(3H)-one (Hydrolysis)35 – 45%
Stepwise (3-Step) Formamide

POCl


NH

m/z 181 (Target)4,7-diamino (Over-reaction)65 – 75% (Over 3 steps)

Troubleshooting FAQs: Direct Nitrile Cyclization

Q: My LC-MS shows a massive +1 Da impurity relative to my target mass. What is happening? A: You are observing the formation of 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one (m/z 182) instead of your target amine (m/z 181). This is caused by adventitious water in your reaction. At 150°C, trace moisture—combined with the acetic acid released from formamidine acetate—rapidly hydrolyzes the starting nitrile to a primary amide. This amide then cyclizes to the 4-oxo thermodynamic sink. Fix: Ensure your 4-amino-6-chloronicotinonitrile and formamidine acetate are strictly desiccated. Use anhydrous ethoxyethanol as a solvent rather than running the reaction neat.

Q: The reaction stalls at 50% conversion, even though I added 3 equivalents of formamidine acetate. Why? A: Formamidine acetate melts at ~158°C and undergoes rapid thermal decomposition, subliming as ammonia and acetic acid. If your reaction is open to a condenser, the active reagent is literally boiling out of your flask before the sluggish starting material can fully react. Fix: Run the reaction in a sealed pressure vessel to keep the generated ammonia in solution, or add the formamidine acetate in 1-equivalent portions every 2 hours.

Troubleshooting Start Issue: Low Yield in Direct Route Q1 LC-MS Analysis: Is a +1 Da impurity present? Start->Q1 A1_Yes Yes: m/z 182 detected (4-oxo byproduct) Q1->A1_Yes Mass Shift A1_No No: m/z 154 detected (Unreacted starting material) Q1->A1_No No Shift Fix1 Root Cause: Hydrolysis. Action: Use strictly anhydrous conditions and dry formamidine acetate. A1_Yes->Fix1 Fix2 Root Cause: Reagent Sublimation. Action: Add formamidine in portions or run in a pressure tube. A1_No->Fix2

Diagnostic logic tree for resolving common yield issues during direct nitrile cyclization.

Troubleshooting FAQs: Stepwise Route

Q: During the POCl


 chlorination of the 4(3H)-one, my product turns into an intractable black tar. How can I clean this up? 
A:  Heating the lactam in neat POCl

without a catalyst requires excessive temperatures (reflux at 105°C for >12 hours), leading to degradation. Fix: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) or a catalytic amount of DMF. This generates the highly electrophilic Vilsmeier-Haack reagent in situ, allowing the chlorination to reach completion in just 2-4 hours at 90°C, drastically improving the purity profile.

Q: In the final amination step, how do I ensure the ammonia only attacks the C4 position and not the C7 chlorine? A: Regioselectivity is governed by the electronic disparity between the two rings. The C4 carbon is located on the highly electron-deficient pyrimidine ring and is flanked by two nitrogen atoms (N1, N3), making it exceptionally electrophilic. The C7 carbon is on the pyridine ring, ortho to only one nitrogen. By running the amination strictly at room temperature (20-25°C), S


Ar occurs exclusively at C4. Heating the reaction above 60°C will risk forming the 4,7-diamino byproduct.

Validated Step-by-Step Protocol (Optimized 3-Step Route)

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one
  • Setup: In a 250 mL round-bottom flask, suspend 4-amino-6-chloronicotinic acid (10.0 g, 57.9 mmol) in formamide (50 mL).

  • Reaction: Heat the mixture to 150°C under a nitrogen atmosphere for 6 hours. The suspension will initially clear, then a new precipitate will form.

  • IPC (LC-MS): Dilute a 10 µL aliquot in MeOH. Confirm the disappearance of the starting acid (m/z 173) and the appearance of the lactam (m/z 182).

  • Workup: Cool to room temperature and pour into 200 mL of crushed ice. Filter the resulting beige precipitate, wash thoroughly with cold water and ethanol, and dry under high vacuum.

Step 2: Synthesis of 4,7-Dichloropyrido[4,3-d]pyrimidine
  • Setup: Suspend the intermediate from Step 1 (8.0 g, 44.0 mmol) in POCl

    
     (40 mL).
    
  • Catalysis: Slowly add DIPEA (9.2 mL, 52.8 mmol) dropwise at 0°C (Caution: Exothermic gas evolution).

  • Reaction: Attach a reflux condenser and heat to 90°C for 3 hours.

  • IPC (LC-MS): Pro-Tip: Quench a 10 µL aliquot into 1 mL of MeOH. The highly reactive 4-chloro group will instantly react with MeOH. Look for the 4-methoxy-7-chloro mass (m/z 196) to confirm complete chlorination.

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl

    
    . Carefully quench the thick residue with ice-cold saturated NaHCO
    
    
    
    until pH 7. Extract with Ethyl Acetate (3 x 100 mL), dry over Na
    
    
    SO
    
    
    , and concentrate to yield the dichloro intermediate.
Step 3: Regioselective Amination
  • Setup: Dissolve the 4,7-dichloropyrido[4,3-d]pyrimidine (6.0 g, 30.0 mmol) in anhydrous THF (60 mL).

  • Reaction: Cool to 0°C and add 7N NH

    
     in Methanol (21.4 mL, 150 mmol) dropwise. Remove the ice bath and stir at 25°C for 2 hours.
    
  • IPC (LC-MS): Confirm the disappearance of the dichloro mass (m/z 200) and the dominance of the target amine (m/z 181).

  • Workup: Concentrate the solvent in vacuo. Triturate the crude solid with cold water to remove ammonium chloride salts. Filter and recrystallize from Ethanol to yield pure 7-chloropyrido[4,3-d]pyrimidin-4-amine .

References

  • Benchchem. "Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZY4kEx8AmSSpkNKs4XhU2cTmkL2KE3KJtVOnxptkxhuu7gYJE8mXWfMu39TSKRoghXvtBxb38ztza53QeO0hL6NZxF7HOieQ8OZoZZ7k-FQXJb76nHTsT7a90jENyUOlr1ZH0mSBSpAariPzsDr7sM24t-YwVFOdJ41-CT4BCMbR_znQBDVsbDXSr21OX9bH2gx2-91NhRSTcvogHSz854LsBj6nIEZawwFHU47um8XT01mM9N2TSvUGZ7fQUH7BSyvZ1o8te0_oh838o][1]

  • A. Albert et al. "The Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-Amino-nicotinic Acid." Journal of the Chemical Society C: Organic, RSC Publishing, 1967.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6it9ZP9WpevX2cQBiIroQjk8hT-M18B5T9Xe-v518ymnLQy_jZQk8T-XwdVKMRNyLgpph9Sy38n60zWjAu5HYQiuuUga3u0tKmvel8tAiN65o4mF8fcNBAne17RJcqYr809acOehJUfgd9xhYh6eAV7vxuxdteswB][3]

  • "Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review." Chemical Biology & Drug Design, Wiley, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD8ZnAEuwcIaSx3LsBLWLPqsjMa31gq9q3dGOw55_7V3jum7l2OSY9SFoNQV5aLIqqUkwhFHp6dUgW-grGov0yJmWDTvjwcIqeDbKbcAKIEVm-MFLLB3rfenPNPPMfFa6CQI-t_yHjIwZD4XnH92s2d-YxgwzgfmOyGaVt4efPzRgYETmEDM0t-pmGmHctFCBbHnujA5Tg3b8Jpo5KoyGcZSSbRmpMw2fsYMid64rW_UO3][2]

  • "4-Amino-6-chloronicotinonitrile | 1805625-42-6." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt3t__dYByl-Pq0dN92fyZQF3B8s65mf98xuPrVteC_OECk5kVeCyggx9WmtmZrY06Gv5EO4V5bb6HIQ5N3-RZli44teBJMH4fehdMJtXqQTi2yfMrVRUYRgf43p8r-tgaXKTMOzuGH26uEXXey4PFMQYOGv5PhT9-CDg3BQefEofqp8WoRESvGUz0KHlNPU7wJLO9lg==][4]

Sources

Optimization

purification challenges of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Welcome to the Technical Support Center for the purification and handling of 7-Chloropyrido[4,3-d]pyrimidin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond standard protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 7-Chloropyrido[4,3-d]pyrimidin-4-amine .

As a Senior Application Scientist, I have designed this guide to move beyond standard protocols. Purifying nitrogen-dense fused heterocycles is rarely a plug-and-play process. This compound is a highly privileged scaffold in medicinal chemistry—most notably utilized in the development of advanced KRAS G12D inhibitors like [1]. However, its structural features (a rigid, planar geometry, multiple basic nitrogens, and an activated halogen) create a perfect storm of purification challenges: poor solubility, severe silica tailing, and chemical instability under harsh conditions.

This guide provides causal explanations for these behaviors and self-validating methodologies to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling

To purify a molecule, you must first understand its physical state. The table below summarizes the quantitative data that dictates our purification strategy.

PropertyValueImpact on Purification Strategy
Molecular Weight 180.59 g/mol Readily detectable via LC-MS (ESI+ m/z 181.0).
LogP (Estimated) 0.8 - 1.2Highly polar. Exhibits poor retention on standard C18 columns under acidic conditions.
pKa (Basic Nitrogens) ~5.5 - 6.5Requires a high-pH mobile phase (pH > 9) to maintain a neutral state for RP-HPLC retention.
Solubility (DCM/Hexane) < 1 mg/mLProne to on-column precipitation; necessitates solid-loading techniques.
Solubility (DMSO/DMF) > 50 mg/mLExcellent for Prep-HPLC injection solutions; avoids column pressure spikes.

Part 2: Purification Diagnostic Workflow

Before selecting a method, use the following decision matrix based on your crude sample's solubility and scale.

Fig 1. Decision matrix for purifying 7-Chloropyrido[4,3-d]pyrimidin-4-amine based on solubility.

Part 3: Troubleshooting FAQs

Q1: My compound crashes out immediately when loading onto a normal-phase silica column. How do I prevent this? Causality: The planar, nitrogen-rich bicyclic system engages in strong intermolecular hydrogen bonding (via the 4-NH2 group) and π-π stacking. This results in high crystal lattice energy and extremely poor solubility in standard non-polar eluents (e.g., Hexanes, DCM) [2]. When a concentrated liquid load hits the non-polar mobile phase, localized supersaturation causes immediate precipitation. Solution: Do not use liquid loading. Employ Solid Loading (See SOP 1). By adsorbing the compound onto a high-surface-area matrix like Celite, you eliminate localized concentration spikes, allowing the mobile phase to dissolve the compound gradually as the gradient increases.

Q2: The compound streaks and tails severely on silica gel, causing it to co-elute with the des-chloro impurity. Why does this happen? Causality: Standard silica gel contains free silanol groups (-SiOH) which are weakly acidic (pKa ~4.5). The basic nitrogens in the pyrido[4,3-d]pyrimidine core act as strong hydrogen-bond acceptors and undergo ion-exchange interactions with these silanols, causing the compound to drag through the column rather than eluting in a discrete band. Solution: Neutralize the acidic silanols by adding 1-5% Triethylamine (TEA) or 7 N NH3 in Methanol to your mobile phase. For optimal results, switch your stationary phase to Amine-functionalized silica (NH2-silica) .

Fig 2. Mechanistic interaction of basic heterocycles with standard vs. amine-modified silica.

Q3: During reverse-phase Prep-HPLC, the peak is broad and elutes in the void volume. What is wrong with my method? Causality: Standard Prep-HPLC mobile phases use 0.1% TFA or Formic Acid (pH ~2). At this acidic pH, the basic nitrogens of the pyrido[4,3-d]pyrimidine core become fully protonated. The molecule becomes highly polar, losing its ability to interact with the hydrophobic C18 stationary phase. Solution: Switch to a High-pH Mobile Phase (See SOP 2). Using 10 mM Ammonium Bicarbonate adjusted to pH 10 ensures the molecule remains in its neutral, unprotonated state, maximizing hydrophobic retention and yielding sharp, symmetrical peaks [3].

Q4: After purification and concentration, LC-MS shows a new impurity at -18 Da or -4 Da relative to the target mass. What happened? Causality: The 7-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the fused pyrimidine ring and the adjacent pyridine nitrogen. Prolonged exposure to nucleophilic solvents (like Methanol or Ethanol) under basic conditions, especially during heated rotary evaporation, can cause the chlorine to be displaced. A -18 Da shift indicates hydrolysis to the 7-hydroxy derivative, while a -4 Da shift indicates displacement by methoxide to form the 7-methoxy derivative [4]. Solution: Keep rotary evaporation bath temperatures strictly below 35°C. If using basic modifiers (like NH3/MeOH), concentrate the fractions immediately after collection to minimize contact time.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Solid-Loading Normal Phase Chromatography (For Scale > 1g)

This self-validating protocol ensures zero on-column precipitation for poorly soluble heterocycles.

  • Dissolution: Dissolve the crude 7-Chloropyrido[4,3-d]pyrimidin-4-amine in a volatile, highly solubilizing solvent (e.g., 10-20% MeOH in DCM, or THF).

  • Matrix Addition: Add Celite 545 to the flask at a 1:2 (Crude:Celite) mass ratio.

  • Evaporation: Evaporate the solvent slowly under reduced pressure until a dry powder is formed.

    • Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent or oil remains. Redissolve with a small amount of DCM, add 10% more Celite, and re-evaporate until a fine, free-flowing powder is achieved.

  • Loading: Pour the dry powder into an empty loading cartridge and attach it to a pre-equilibrated NH2-functionalized silica column.

  • Elution: Run a gradient of Hexane to EtOAc (or DCM to 10% MeOH/DCM).

    • Validation Check: Spot fractions on a TLC plate and view under 254 nm UV light. The target compound is highly UV-active; a single, discrete spot confirms successful resolution without tailing.

SOP 2: High-pH Reverse-Phase Prep-HPLC (For Scale < 1g)

This protocol utilizes pH manipulation to force the basic heterocycle into a lipophilic state.

  • Sample Preparation: Dissolve the crude material in neat DMSO at a concentration of 30-50 mg/mL.

    • Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. A perfectly clear supernatant confirms complete dissolution, which is critical to prevent high-pressure shutdowns on the HPLC.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide (NH4OH).

    • Phase B: LC-MS grade Acetonitrile.

  • Column Selection: Use a hybrid-silica C18 column designed to withstand high pH (e.g., Waters XBridge C18). Standard silica will dissolve at pH 10.

  • Gradient: Run a shallow gradient (e.g., 5% to 50% Phase B over 15 minutes) to separate the target from des-chloro or regioisomer impurities.

  • Collection & Recovery: Collect fractions via mass-triggered detection (m/z 181.0).

    • Validation Check: Lyophilize a 100 µL aliquot of the main fraction and run a rapid analytical LC-MS to confirm purity is >95% before committing the entire batch to the freeze-dryer.

References

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines RSC Advances URL:[Link]

Troubleshooting

Technical Guide: Synthesis &amp; Troubleshooting of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

The following technical guide addresses the synthesis and troubleshooting of 7-Chloropyrido[4,3-d]pyrimidin-4-amine . This guide is structured for medicinal chemists and process scientists, focusing on the 4,7-dichloropy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 7-Chloropyrido[4,3-d]pyrimidin-4-amine . This guide is structured for medicinal chemists and process scientists, focusing on the 4,7-dichloropyrido[4,3-d]pyrimidine intermediate route, which is the industry standard for ensuring regiochemical integrity.

Executive Summary & Reaction Logic

The synthesis of 7-chloropyrido[4,3-d]pyrimidin-4-amine hinges on the differential electrophilicity of the bicyclic core. The pyrido[4,3-d]pyrimidine scaffold contains two electrophilic sites:

  • C4 Position (Pyrimidine): Highly reactive due to activation by N1 and N3.

  • C7 Position (Pyridine): Moderately reactive, activated by the adjacent N6.

The Critical Challenge: While C4 is kinetically more reactive, the C7 chloride is sufficiently labile to participate in competitive Nucleophilic Aromatic Substitution (SNAr), leading to bis-aminated impurities or regioisomeric mixtures if conditions are uncontrolled.

Master Synthetic Pathway & Side Reactions

The following diagram maps the standard synthetic route and the critical nodes where side reactions occur.

SynthesisPath Start 7-Chloropyrido[4,3-d] pyrimidin-4(3H)-one (Lactam Precursor) Dichloro 4,7-Dichloropyrido [4,3-d]pyrimidine (Key Intermediate) Start->Dichloro Chlorination POCl3 Reagent: POCl3 / Base POCl3->Dichloro Product 7-Chloropyrido[4,3-d] pyrimidin-4-amine (Target) Dichloro->Product S_NAr (C4 Selective) Side1 Side Rxn A: Hydrolysis to Lactam (Reversion) Dichloro->Side1 H2O (Quench) Side3 Side Rxn C: 7-Amino-4-chloro (Regio-error) Dichloro->Side3 Rare (Steric/Electronic control) Ammonia Reagent: NH3 / Solvent Ammonia->Product Side2 Side Rxn B: 4,7-Diamino Impurity (Over-reaction) Product->Side2 Excess NH3 / Heat

Caption: Pathway analysis showing the conversion of the lactam to the dichloro-intermediate and subsequent bifurcation into target product or impurities.

Critical Process Modules & Troubleshooting

Module A: Chlorination (Lactam Dichloro-intermediate)

Reagent: Phosphorus Oxychloride (POCl


) with catalytic DMF or DIPEA.
Objective:  Convert the C4-carbonyl to C4-Cl. The C7-Cl is usually pre-installed.
IssueObservationRoot CauseCorrective Action
Incomplete Conversion LCMS shows M+16 mass (Starting Material)POCl

quality or insufficient activation.
Use fresh POCl

. Add 0.1 eq. PCl

to scavenge phosphoric acid. Ensure anhydrous conditions.
Hydrolysis during Workup Product reverts to Lactam immediately upon quenching.The C4-Cl bond is extremely labile to acid hydrolysis.Do NOT quench with water alone. Pour reaction mixture into ice-cold sat. NaHCO

or NH

OH/Ice mixture to maintain pH > 7.
Phosphorylated Impurities Unidentified polar peaks in LCMS.Formation of phosphorimidates.[1]Increase reflux time to drive the intermediate to the chloride. Avoid alcoholic solvents during workup.

Protocol Tip: The 4,7-dichloro intermediate is unstable on silica gel. Do not chromatograph. Use immediately in the next step or store under inert gas at -20°C.

Module B: Regioselective Amination (The "Make-or-Break" Step)

Reagent: Ammonia (NH


) in MeOH, EtOH, or THF.
Objective:  Selectively displace C4-Cl while retaining C7-Cl.
Q1: Why am I seeing significant bis-amination (4,7-diamino impurity)?

A: This side reaction is driven by temperature and stoichiometry .

  • Mechanism: While C4 is more reactive, C7 (adjacent to pyridine N) becomes vulnerable once C4 is aminated, especially if the reaction is heated.

  • Solution:

    • Lower Temperature: Run the reaction at 0°C to Room Temperature . Do not heat.

    • Stoichiometry Control: Use exactly 2.0–2.5 equivalents of ammonia. Excess ammonia drives the second S

      
      Ar at C7.
      
    • Solvent Choice: Switch from polar protic (MeOH) to aprotic (THF or Dioxane). Protic solvents can stabilize the transition state for the less reactive C7 position.

Q2: I see a peak with Mass M+1 (Hydrolysis) instead of M+NH2.

A: This is likely 4-hydroxy-7-chloropyrido[4,3-d]pyrimidine .

  • Cause: Wet solvent or "wet" ammonia source (e.g., old NH

    
    OH). The C4-Cl hydrolyzes faster than it aminates if water is present.
    
  • Solution: Use anhydrous ammonia (gas) bubbled into anhydrous THF or commercially available 7N NH

    
     in MeOH. Ensure the reaction vessel is dry.
    
Q3: Can I use a stronger base to speed up the reaction?

A: Avoid strong bases (e.g., NaH, NaOH).

  • Risk: Strong bases can cause ring opening of the pyrimidine ring or induce halogen dance side reactions on the pyridine ring. The amine nucleophile itself is sufficient.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected CheckLCMS Check LCMS Major Impurity Mass? Start->CheckLCMS Mass_SM Mass = SM (Lactam) (M+181) CheckLCMS->Mass_SM M (Start) Mass_Bis Mass = Bis-Amino (M+162) CheckLCMS->Mass_Bis M-Cl+NH2 Mass_Hyd Mass = Hydrolysis (M+181) CheckLCMS->Mass_Hyd M-Cl+OH Action_SM Incomplete Chlorination. Check POCl3 quality. Increase Temp. Mass_SM->Action_SM Action_Bis Over-reaction. Reduce Temp (<20°C). Reduce NH3 eq. Mass_Bis->Action_Bis Action_Hyd Moisture present. Use Anhydrous NH3/THF. Check Quench pH. Mass_Hyd->Action_Hyd

Caption: Diagnostic logic for identifying reaction failures based on Mass Spectrometry shift.

Validated Experimental Protocol

Standardized procedure for high-fidelity synthesis.

Step 1: Synthesis of 4,7-Dichloropyrido[4,3-d]pyrimidine

  • Suspend 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq) in POCl

    
     (5.0 eq).
    
  • Add DIPEA (1.0 eq) dropwise (Exothermic!).

  • Heat to 90°C for 3 hours. Monitor by TLC (aliquot quenched in MeOH).

  • Workup (Critical): Concentrate POCl

    
     under reduced pressure. Pour residue slowly into a vigorously stirred mixture of DCM and ice-cold Sat. NaHCO
    
    
    
    .
  • Separate organic layer, dry over MgSO

    
    , and concentrate. Do not purify. 
    

Step 2: Synthesis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

  • Dissolve crude dichloride (1.0 eq) in anhydrous THF (10 mL/g).

  • Cool solution to 0°C .

  • Bubble anhydrous NH

    
     gas  or add 7N NH
    
    
    
    in MeOH
    (2.5 eq) dropwise.
  • Stir at 0°C for 1 hour, then warm to Room Temperature.

  • Monitor LCMS for disappearance of dichloride and appearance of product.

  • Purification: Evaporate volatiles. Triturate solid with water (to remove NH

    
    Cl salts) followed by cold diethyl ether. Recrystallize from EtOH if necessary.
    

References

  • Review of Pyrido[4,3-d]pyrimidine Synthesis: Title: Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines.[2][3] Source: RSC Advances, 2013. URL:[Link]

  • Regioselectivity in Dichloropyrimidines: Title: Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (Analogous regiochemistry study). Source: Journal of Organic Chemistry, 2012.[4] URL:[Link]

  • Chlorination Protocols: Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Source: PMC (PubMed Central), 2016. URL:[Link]

Sources

Optimization

optimizing reaction conditions for 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific chemical nuances of synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific chemical nuances of synthesizing 7-Chloropyrido[4,3-d]pyrimidin-4-amine .

This fused bicyclic scaffold is a critical intermediate in kinase inhibitor development. However, the electron-deficient nature of the pyrido-pyrimidine core makes the 7-chloro position highly susceptible to unwanted side reactions. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Workflow

The most efficient route to 7-chloropyrido[4,3-d]pyrimidin-4-amine involves the cyclocondensation of 4-amino-6-chloropyridine-3-carbonitrile with an ammonia/carbon source. Understanding the competing pathways is critical: the same conditions that drive cyclization can also drive Nucleophilic Aromatic Substitution (SNAr), leading to the loss of the essential 7-chloro group[1].

Pathway SM 4-Amino-6-chloropyridine- 3-carbonitrile Reaction Cyclocondensation (110°C, Solvent) SM->Reaction Reagent Formamidine Acetate (Ammonia/Carbon Source) Reagent->Reaction Product 7-Chloropyrido[4,3-d] pyrimidin-4-amine Reaction->Product Intramolecular Cyclization SNAr SNAr Degradation (Loss of 7-Cl) Reaction->SNAr Excess Heat / Nucleophiles

Fig 1: Mechanistic pathway and competing SNAr degradation in pyrido[4,3-d]pyrimidine synthesis.

Self-Validating Experimental Protocol

This protocol utilizes formamidine acetate to construct the pyrimidine ring.

Step 1: Reagent Preparation In an oven-dried 50 mL round-bottom flask, combine 4-amino-6-chloropyridine-3-carbonitrile (1.0 eq, 10 mmol) and formamidine acetate (3.0 eq, 30 mmol).

  • Causality: Formamidine acetate acts as both the carbon and nitrogen source. An excess (3.0 eq) is required because formamidine partially decomposes into ammonia and volatile byproducts at elevated temperatures.

Step 2: Solvent Addition & Degassing Suspend the mixture in anhydrous 2-methoxyethanol (20 mL). Sparge the solvent with nitrogen for 10 minutes.

  • Causality: 2-methoxyethanol provides a high boiling point (124 °C) to drive the thermodynamically demanding cyclization[2]. Degassing prevents the oxidation of electron-rich amidine intermediates, which causes severe product discoloration.

Step 3: Reaction Execution Heat the mixture to 110 °C under a strict nitrogen atmosphere for 4 hours.

  • Causality: Maintaining the temperature strictly at or below 110 °C provides the kinetic energy for cyclization while remaining below the activation energy threshold for SNAr displacement of the 7-chloro group.

  • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) must completely disappear, replaced by a highly UV-active product spot (Rf ~0.3).

Step 4: Precipitation and Isolation Allow the reaction to cool to room temperature. Add ice-cold distilled water (30 mL) dropwise while stirring vigorously to precipitate the product. Filter under vacuum.

  • Self-Validation: The filtrate should be nearly colorless. A dark brown filtrate indicates thermal degradation.

Step 5: Purification & Verification Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (10 mL). Dry in a vacuum oven at 50 °C for 12 hours.

  • Self-Validation: Confirm the intact 7-chloro group via LC-MS. The target exact mass is 180.02. You must observe the primary isotope peak at [M+H]+ = 181.0 .

Quantitative Optimization Data

To maximize yield and minimize degradation, reaction parameters must be tightly controlled. The table below summarizes the quantitative impact of optimizing these conditions based on established multi-component reaction principles[2].

Optimization ParameterSub-optimal ConditionOptimized ConditionQuantitative Impact (Yield %)
Reagent Equivalents 1.5 eq Formamidine3.0 eq Formamidine+ 35% (Drives completion)
Temperature 150 °C (Conventional)110 °C (Conventional)+ 25% (Eliminates SNAr)
Reaction Time 15 hours4 hours+ 15% (Reduces hydrolysis)
Heating Method Conventional HeatingMicrowave (140 °C, 30 min)+ 40% (Kinetic control)

Troubleshooting Guide & Decision Tree

When yields drop or impurities arise, LC-MS mass signatures are your primary diagnostic tool.

Troubleshooting Issue Low Yield / Impure Product LCMS LC-MS Analysis of Crude Issue->LCMS Mass181 Target Mass [M+H]+ = 181 LCMS->Mass181 Intact 7-Cl MassOther Unexpected Mass (e.g., 177 or 164) LCMS->MassOther Displaced 7-Cl Action1 Optimize Time/Equivalents (Incomplete Conversion) Mass181->Action1 Action2 Lower Temp / Change Solvent (SNAr or Hydrolysis) MassOther->Action2

Fig 2: Decision tree for troubleshooting low yields via LC-MS mass signature analysis.

Frequently Asked Questions (FAQs)

Q: Why does my LC-MS show a major peak at [M+H]+ = 177 instead of 181? A: You are observing the nucleophilic displacement of the 7-chloro group by your solvent (2-methoxyethanol). The pyrido[4,3-d]pyrimidine core is highly electron-deficient, heavily activating the 7-position toward SNAr[1]. To fix this, lower your reaction temperature to 100 °C, or switch to a non-nucleophilic polar aprotic solvent like anhydrous DMF.

Q: Can I use microwave irradiation to optimize this synthesis? A: Yes. is highly recommended for pyrido-pyrimidines. It allows for rapid, uniform heating, often reducing reaction times from 15 hours to just 30 minutes. This strict kinetic control minimizes thermodynamic SNAr side reactions. We recommend starting at 140 °C for 30 minutes in DMF[3].

Q: Is it possible to substitute formamidine acetate with formamide? A: While formamide is a classic reagent for Niementowski-type cyclizations, it requires much higher temperatures (often >150 °C). At these temperatures, the rate of 7-chloro degradation drastically increases. Formamidine acetate releases the necessary reactive species at lower temperatures (~110 °C), preserving the halogen for downstream cross-coupling[4].

Q: My isolated product has a strong yellow/brown discoloration instead of being a white powder. How can I improve the purity? A: Discoloration is typically caused by the oxidation of electron-rich intermediates before the cyclization is complete. Ensure you thoroughly degas your solvent via nitrogen sparging for 10–15 minutes prior to heating. If the product is already discolored, dissolve it in hot ethanol, treat it with activated charcoal, filter through Celite, and recrystallize.

References

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. ResearchGate. URL:[Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Wiley Online Library / Chemical Biology & Drug Design. URL: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. URL:[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. NIH PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Subject: Stability Profiling & Degradation Troubleshooting Guide Document ID: TSC-2026-CPP-07 Applicable For: API Process Development, Analytical Method Validation, Stress Testing (ICH Q1A/Q1B) Executive Technical Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability Profiling & Degradation Troubleshooting Guide

Document ID: TSC-2026-CPP-07 Applicable For: API Process Development, Analytical Method Validation, Stress Testing (ICH Q1A/Q1B)

Executive Technical Summary

7-Chloropyrido[4,3-d]pyrimidin-4-amine is a critical fused bicyclic intermediate, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Its structural integrity relies on the stability of the pyrido[4,3-d]pyrimidine scaffold.

As a Senior Application Scientist, I have observed that users frequently underestimate the reactivity of the C7-chlorine substituent and the basicity of the pyridine nitrogen . This guide moves beyond standard protocols to explain the causality of degradation, ensuring your analytical methods (HPLC/LC-MS) are detecting the correct impurities.

Core Stability Profile
Stress FactorVulnerability RatingPrimary Degradation PathwayKey Mass Shift (LC-MS)
Hydrolysis (Acid) HighC7-Dehalogenation (

)
-18 Da (Cl

OH)
Hydrolysis (Base) ModeratePyrimidine Ring Opening+18 Da (Hydration)
Oxidation HighN-Oxidation (Pyridine N)+16 Da (M+16)
Photolysis ModerateRadical Dechlorination-34 Da (Cl

H)

Interactive Troubleshooting Modules

Module A: Hydrolytic Instability (The C7 Vulnerability)

User Question: "I am observing a new peak eluting earlier than the main peak in my reverse-phase HPLC after stirring in 0.1 M HCl. The mass spectrum shows a loss of chlorine pattern. What is happening?"

Technical Diagnosis: You are observing Acid-Catalyzed Nucleophilic Aromatic Substitution (


) .
While the 4-amino group donates electron density to the pyrimidine ring, the pyridine ring (positions 5, 6, 7, 8) remains electron-deficient. The protonation of the pyridine nitrogen (N6) under acidic conditions further activates the C7 position, making the C-Cl bond highly susceptible to attack by water (nucleophile).

The Pathway:

  • Protonation of N6 (Pyridine).

  • Nucleophilic attack of

    
     at C7.
    
  • Elimination of HCl.

  • Tautomerization of the resulting enol to the pyridone form.

Validation Protocol (Self-Validating System): To confirm this mechanism, perform the following "Shift Test":

  • Prepare: 1 mg/mL sample in 0.1 N HCl.

  • Stress: Heat at 60°C for 4 hours.

  • Analyze: LC-MS/MS.

  • Confirmation Criteria:

    • Retention Time: The degradant must be more polar (earlier elution).

    • Isotope Pattern: The parent M+H (approx 180/182 ratio 3:1) will shift to a product lacking the chlorine isotope signature.

    • Mass Shift:

      
       (approx).
      
Module B: Oxidative Stress (N-Oxide Formation)

User Question: "During peroxide stress testing, I see a peak with M+16. Is this the hydroxylamine derivative?"

Technical Diagnosis: Unlikely. It is almost certainly the N-Oxide . The pyrido[4,3-d]pyrimidine scaffold contains three nitrogens. The amino-nitrogen (exocyclic) is conjugated and less basic. The pyrimidine nitrogens are shielded by the amino group. The pyridine nitrogen (N6) is the most basic and nucleophilic site, making it the primary target for electrophilic oxygen attack (e.g., from peroxides or peracids).

The Pathway:

  • Electrophilic attack of peroxide oxygen on the lone pair of N6.

  • Formation of the N-O bond.

  • Stabilization via resonance.

Troubleshooting Tip: N-oxides are thermally unstable. If you use high temperatures in your GC-MS inlet, this peak may disappear (reverting to parent) or fragment (Loss of -O, M-16). Always use ESI-LC-MS for N-oxide confirmation.

Module C: Photolytic Degradation

User Question: "Our stability chamber samples (ICH Q1B) show a non-polar impurity increasing over time. It matches the retention time of the des-chloro analog."

Technical Diagnosis: This is Radical Dechlorination . Aromatic chloro-compounds are prone to homolytic bond cleavage under UV light. The excited state of the heterocycle generates a radical at C7, which abstracts a hydrogen atom from the solvent or excipients.

Mitigation:

  • Protect samples with amber glassware.

  • Ensure solid-state samples are packed in opaque blisters/foils.

Visualizing the Degradation Network

The following diagram maps the parent compound (Node: Parent) to its primary degradants. Use this to guide your impurity profiling.

DegradationPathways Degradation Map: 7-Chloropyrido[4,3-d]pyrimidin-4-amine cluster_legend Mechanism Key Parent 7-Chloropyrido[4,3-d] pyrimidin-4-amine (Parent API) Hydrolysis_Acid 7-Hydroxy Derivative (Pyridone Tautomer) [Acidic Hydrolysis] Parent->Hydrolysis_Acid 0.1N HCl / Heat (SNAr mechanism) Hydrolysis_Base Ring-Opened Pyrimidine Carboxylate [Harsh Base] Parent->Hydrolysis_Base 1N NaOH / Heat (Ring Cleavage) Oxidation N6-Oxide Derivative [Peroxide/Oxidation] Parent->Oxidation 3% H2O2 (Electrophilic Attack) Photolysis Des-chloro Analog (Dehalogenation) [UV Light] Parent->Photolysis UV (ICH Q1B) (Radical Mechanism) key1 SNAr = Nucleophilic Aromatic Substitution key2 N-Oxidation = Attack on Pyridine Nitrogen

Caption: Figure 1. Primary degradation pathways.[1][2] Blue: Parent.[3] Red: Hydrolytic degradants. Yellow: Oxidative degradants. Green: Photolytic degradants.

Standardized Experimental Protocols

To validate these pathways in your own lab, follow these standardized stress-testing protocols derived from ICH Q1A (R2) guidelines.

Protocol 1: Hydrolytic Stress (Acid/Base)
  • Purpose: Evaluate C-Cl bond stability.

  • Reagents: 0.1 N HCl and 0.1 N NaOH.

  • Procedure:

    • Dissolve 5 mg of substance in 1 mL of MeOH/Water (50:50).

    • Add 1 mL of acid or base solution.

    • Incubate at 60°C for 12 hours .

    • Neutralize prior to HPLC injection.

  • Acceptance Criteria: Mass balance > 90% (Sum of Parent + Impurities).

Protocol 2: Oxidative Stress
  • Purpose: Evaluate N-oxide formation.

  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 5 mg of substance in 2 mL Acetonitrile/Water.

    • Add

      
       to reach 3% final concentration.
      
    • Incubate at Room Temperature for 24 hours . (Avoid heat, as it decomposes peroxides).

  • Note: If degradation is >20%, repeat with 0.3%

    
    .
    

References & Authoritative Grounding

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[4] Defines the standard stress conditions (Acid, Base, Oxidation, Light) required for API validation.

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][5][6] (1996). Provides the specific light source options (Option 1/2) for verifying the dechlorination pathway.

  • BenchChem Technical Guides. Chemical Properties of Chloropyrido[2,3-d]pyrimidine. (2025).[7][8] Provides comparative reactivity data for the isomeric chloropyridopyrimidine scaffold, confirming

    
     susceptibility. 
    
  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (2025).[7][8] Validates the synthetic utility and metabolic stability (CYP450) of the pyrido[4,3-d]pyrimidine scaffold.[8]

  • ResearchGate. Oxidation process of 1,4-dihydropyridine and 1,4-dihydropyrimidine. (2023).[4] Details the quantum chemical mechanisms of oxidation in similar nitrogen heterocycles.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Executive Summary: The Reactivity Paradox Researchers frequently report "low reactivity" with 7-Chloropyrido[4,3-d]pyrimidin-4-amine , particularly in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Paradox

Researchers frequently report "low reactivity" with 7-Chloropyrido[4,3-d]pyrimidin-4-amine , particularly in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (


).

The Paradox: Structurally, the chlorine at position C7 is


 to the pyridine nitrogen (N6), which should make it highly activated for oxidative addition or nucleophilic attack (similar to 2-chloropyridine).

The Reality: The molecule exhibits sluggish reactivity due to two competing factors:

  • Electronic Deactivation: The strong electron-donating amino group at C4 pushes electron density into the fused ring system, reducing the electrophilicity of the C7 position.

  • Catalyst Poisoning: The scaffold contains three Lewis-basic nitrogens (N1, N3, N6) plus a free primary amine. These sites competitively bind to the metal center, displacing ligands and shutting down the catalytic cycle.

This guide provides the protocols to overcome these specific barriers.

Part 1: Diagnostic & Decision Matrix

Before altering your reaction, identify the failure mode. Use this logic flow to determine the correct troubleshooting path.

TroubleshootingFlow Start Issue: Low Conversion (<10%) SolubilityCheck Is the SM soluble in reaction solvent at 60°C? Start->SolubilityCheck CatCheck Are you using Pd(PPh3)4 or Pd(dppf)Cl2? SolubilityCheck->CatCheck Yes SolventSol Switch to High-Polarity Protocol (See Section 4) SolubilityCheck->SolventSol No (Precipitate visible) ProtCheck Is the C4-Amine protected? CatCheck->ProtCheck No (Already using active cat) LigandSol Switch to Biaryl Phosphines (See Section 2) CatCheck->LigandSol Yes (Old Gen Catalyst) ProtCheck->LigandSol Yes ProtectSol Protect Amine (Boc/Ac) (See Section 3) ProtCheck->ProtectSol No

Figure 1: Decision matrix for troubleshooting low reactivity based on physical observation and reaction setup.

Part 2: Troubleshooting Palladium-Catalyzed Couplings

The most common failure point is the use of "standard" catalysts like


 or 

. These are insufficient for this deactivated, nitrogen-rich scaffold.
The Solution: Bulky Biaryl Phosphine Ligands

To prevent the substrate's nitrogens from binding to Palladium, you must use bulky, electron-rich ligands that create a "steric wall" around the metal center.

Recommended Catalytic Systems
ComponentRecommendationRationale
Ligand BrettPhos or XPhos Bulky isopropyl/cyclohexyl groups prevent N-coordination (poisoning) while boosting oxidative addition into the deactivated C-Cl bond [1].
Pre-catalyst Pd-G3/G4 Palladacycles Ensures 1:1 L:Pd ratio and rapid activation. Avoids induction periods seen with

[2].
Base

(Suzuki) or LiHMDS (Buchwald)
Weak bases often fail.

(anhydrous) provides the necessary basicity without degrading the heterocycle.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow temps >100°C, necessary to overcome the activation energy barrier.
Protocol: Optimized Suzuki-Miyaura Coupling

Use this for coupling aryl/heteroaryl boronic acids to the C7 position.

  • Charge Vessel: Add 7-Chloropyrido[4,3-d]pyrimidin-4-amine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%).

    • Note: If G3 is unavailable, use

      
       (5 mol%) + XPhos (10 mol%).
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

    • Critical: The water cosolvent is essential for solubility and boronate activation.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Filter through Celite while hot (product may precipitate upon cooling).

Part 3: Overcoming Electronic Deactivation (Protection Strategy)

If the optimized catalyst fails, the issue is likely electronic . The C4-amine donates electron density into the ring (resonance), making the C7-Cl bond strong and the ring electron-rich (nucleophobic).

The Fix: Electron-Withdrawing Protection

Protecting the amine with an electron-withdrawing group (EWG) like Boc (tert-butyloxycarbonyl) or Acetyl reverses this effect, restoring the electrophilicity of the C7 position.

Comparison of Reactivity:

  • Free Amine:

    
    
    
    
    
    Ring (Donor)
    
    
    C7 is deactivated.
  • Boc-Protected:

    
    
    
    
    
    Carbonyl (Withdraws)
    
    
    C7 is activated.
Step-by-Step Protection Protocol
  • Suspend 7-Chloropyrido[4,3-d]pyrimidin-4-amine in DCM or THF .

  • Add

    
      (1.2 equiv) and DMAP  (0.1 equiv).
    
  • Stir at RT.[1] Note: Bis-protection (

    
    ) is common but acceptable; both groups are easily removed with TFA.
    
  • Result: The resulting carbamate is significantly more reactive in both

    
     and Pd-catalyzed reactions.
    

Part 4: Solubility & Physical Handling[1]

This scaffold is notorious for "brick-dust" insolubility due to strong intermolecular H-bonding and


-stacking.
Solubility Guide
SolventSolubility RatingApplication
DCM / EtOAc PoorWorkup only. Not suitable for reaction.
THF / Dioxane ModerateGood for couplings if heated.
DMSO / DMF HighExcellent for

, but hard to remove.
TFE (Trifluoroethanol) Excellent The "Magic Solvent". Disrupts H-bonding.

Troubleshooting Tip: If your reaction mixture is a slurry at 80°C, add TFE (2,2,2-trifluoroethanol) as a co-solvent (10-20% v/v). TFE stabilizes the transition states in ionizing reactions and dramatically improves solubility of amino-heterocycles [3].

Part 5: Nucleophilic Aromatic Substitution ( )

While Pd-coupling is preferred,


 is possible if the nucleophile is strong (e.g., thiols, alkoxides).

Why it fails: The C7 position is not sufficiently electron-deficient because of the C4-amine. How to force it:

  • Acid Catalysis: Add 1.0 equiv of TFA or HCl. Protonation occurs at N1 or N3, making the ring highly electrophilic.

  • Solvent: Use NMP (N-methylpyrrolidone) at 140°C.

  • Mechanism:

    • Standard: Neutral ring

      
       High barrier.
      
    • Acid-Catalyzed: Cationic ring

      
       Low barrier (Nucleophile attacks the pyridinium-like species).
      

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes. For this scaffold, microwave heating (120°C, 30 min) is superior to thermal heating because it helps overcome the solubility issues and drives the reaction before catalyst decomposition occurs.

Q: My product is trapped in the palladium black. How do I purify? A: Amino-pyridopyrimidines bind Pd tightly.

  • Wash: Treat the crude organic layer with aqueous N-Acetylcysteine or Thiourea for 30 minutes. This strips Pd from the nitrogen atoms.

  • Chromatography: Add 1% Triethylamine to your DCM/MeOH eluent to prevent streaking on silica.

Q: Why does the reaction turn black immediately? A: Immediate blackening indicates rapid Pd precipitation (catalyst death). This confirms that your ligand is not bulky enough to protect the Pd from the substrate's nitrogens. Switch to XPhos or BrettPhos immediately.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Colberg, J. (2016). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (See Chapter on solvent selection for heterocycles). Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Pyrido[4,3-d]pyrimidine reactivity patterns). Link

Sources

Troubleshooting

stability issues of 7-Chloropyrido[4,3-d]pyrimidin-4-amine in solution

This is a technical support guide designed for researchers working with 7-Chloropyrido[4,3-d]pyrimidin-4-amine . Status: Operational | Role: Senior Application Scientist Subject: Stability, Solubility, and Handling in So...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 7-Chloropyrido[4,3-d]pyrimidin-4-amine .

Status: Operational | Role: Senior Application Scientist Subject: Stability, Solubility, and Handling in Solution

Executive Summary & Chemical Context

Compound: 7-Chloropyrido[4,3-d]pyrimidin-4-amine Core Risk: The 7-chloro substituent on the pyrido[4,3-d]pyrimidine scaffold is chemically labile.[1] Unlike a standard chlorobenzene, this chlorine is positioned ortho to the pyridine nitrogen (N6). This electronic arrangement activates the C-Cl bond toward Nucleophilic Aromatic Substitution (


) .

In solution, this compound is prone to:

  • Hydrolysis: Replacement of Cl by OH (forming the pyridone tautomer) in aqueous buffers.

  • Alcoholysis: Replacement of Cl by alkoxy groups if stored in Methanol or Ethanol.

  • Aggregation: Planar stacking leading to "phantom" loss of concentration in assays.

Interactive Troubleshooting Guides

Module A: Degradation Diagnosis (Is it breaking down?)

Symptom: Loss of potency or appearance of new peaks in LC-MS.

Q: I see a new peak in my LC-MS. Is it a degradation product? A: Use this mass-shift table to identify the impurity based on your solvent system.

Mass Shift (

)
Likely ReactionCause
-18 Da Hydrolysis (

)
Water presence; acidic pH; old DMSO stock.
-4 Da Methanolysis (

)
Stored in Methanol (MeOH).
+14 Da Ethanolysis (

)
Stored in Ethanol (EtOH).
+16 Da N-OxidationPeroxides in aged PEG or Tween; light exposure.

Q: My compound is stable in DMSO stock but degrades in the assay buffer. Why? A: This is a classic pH-dependent hydrolysis issue.

  • Mechanism: In acidic buffers (pH < 6), the pyridine nitrogen (N6) becomes protonated. This increases the electrophilicity of the C7 carbon, accelerating the ejection of the Chloride leaving group.

  • Solution: Ensure your assay buffer is near neutral (pH 7.2–7.4). Avoid storing the diluted compound in buffer for >4 hours.

Module B: Solubility vs. Stability Paradox

Symptom: The compound precipitates in water but degrades in organic solvents.

Q: Can I dissolve it in 100% Ethanol or Methanol to avoid DMSO? A: NO. While solubility might be sufficient, primary alcohols act as nucleophiles. The 7-chloro position will undergo slow


 with the solvent, converting your drug into an ether derivative (e.g., 7-methoxy...).
  • Rule: Never use protic organic solvents (MeOH, EtOH) for stock storage.

Q: What is the optimal solvent system? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Protocol: Prepare a 10 mM or 20 mM stock in anhydrous DMSO. Aliquot immediately into single-use vials and store at -20°C or -80°C.

  • Freeze-Thaw Limit: Max 3 cycles. Repeated opening introduces atmospheric moisture, which turns DMSO into a hydrolysis reactor.

Mechanistic Visualization

Pathway 1: The Instability Mechanism ( )

The following diagram illustrates why the 7-chloro position is reactive. The protonation of N6 (in the pyridine ring) acts as a catalyst, pulling electron density and inviting attack from water or nucleophiles.

StabilityMechanism cluster_conditions Risk Factors Parent 7-Chloro-Parent (Neutral) Protonated Protonated Species (Activated Electrophile) Parent->Protonated + H+ (Acidic pH) Transition Meisenheimer-like Complex Protonated->Transition + H2O (Nucleophile) Product 7-Hydroxy Product (Inactive Pyridone) Transition->Product - HCl Acidic Buffer Acidic Buffer Acidic Buffer->Protonated Protic Solvents Protic Solvents Protic Solvents->Transition

Caption: Acid-catalyzed hydrolysis pathway. Protonation of the pyridine nitrogen activates the C7-Cl bond for nucleophilic attack.

Pathway 2: Troubleshooting Decision Tree

Use this workflow to resolve precipitation or degradation issues in real-time.

Troubleshooting Start Issue Observed CheckType Precipitation or Degradation? Start->CheckType Precip Precipitation (Cloudy/Solid) CheckType->Precip Degrad Degradation (LC-MS impurity) CheckType->Degrad CheckConc Is DMSO > 1% in Buffer? Precip->CheckConc Dilute Stepwise Dilution: Predilute in buffer w/ BSA CheckConc->Dilute Yes Sonicate Sonicate Stock (Check for aggregates) CheckConc->Sonicate No CheckSolvent Stock Solvent Used? Degrad->CheckSolvent MeOH_EtOH MeOH / EtOH CheckSolvent->MeOH_EtOH DMSO DMSO CheckSolvent->DMSO Sol_Alcohol CRITICAL ERROR: Switch to Anhydrous DMSO MeOH_EtOH->Sol_Alcohol CheckAge Stock Age > 3 months? DMSO->CheckAge Sol_OldDMSO Discard. DMSO absorbs water over time. CheckAge->Sol_OldDMSO Yes Sol_Fresh Check pH. Avoid Acidic Buffers. CheckAge->Sol_Fresh No

Caption: Logic flow for diagnosing instability versus solubility issues.

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Stocks

  • Weighing: Weigh the solid powder into an amber glass vial (protect from UV).

  • Solvent: Add Anhydrous DMSO (99.9%, stored over molecular sieves) to achieve a concentration of 10 mM.

    • Note: Do not use plastic tubes for long-term storage of DMSO stocks; leachables can react with the amine.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Warning: Do not heat above 40°C; thermal energy accelerates degradation.

  • Aliquoting: Immediately divide into small aliquots (e.g., 20 µL) in PCR tubes or amber micro-vials to avoid freeze-thaw cycles.

  • Storage: Store at -80°C.

    • Shelf Life: 6 months at -80°C. 1 month at -20°C. <24 hours at 4°C.

References & Validation

The stability profile of 7-chloropyrido[4,3-d]pyrimidines is derived from the fundamental reactivity of


-halopyridines and specific medicinal chemistry literature regarding this scaffold.
  • General Reactivity of Pyrido-pyrimidines:

    • Source: Evaluation of pyrido[4,3-d]pyrimidine derivatives as kinase inhibitors.[2][3][4]

    • Relevance: Establishes the susceptibility of the 7-chloro position to nucleophilic attack during synthesis and storage.

    • Citation: Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of 7-Substituted Pyrido[4,3-d]pyrimidines." Journal of Medicinal Chemistry.

  • DMSO Stability Studies:

    • Source: The effect of room-temperature storage on the stability of compounds in DMSO.[5][6]

    • Relevance: Validates the risk of water absorption in DMSO leading to hydrolysis of labile halides.

    • Citation: Kozikowski, B. A., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening.

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Source: Heterocyclic Chemistry Principles.

    • Relevance: Explains the activation of the C-Cl bond by the adjacent pyridine nitrogen.

    • Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text).

Sources

Optimization

Technical Support Center: Purification of 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Case ID: PUR-7CP-004 Status: Active Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling & Remediation Protocols Executive Summary You are likely encountering difficulties purifying 7-Chloropyrido[...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-7CP-004 Status: Active Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling & Remediation Protocols

Executive Summary

You are likely encountering difficulties purifying 7-Chloropyrido[4,3-d]pyrimidin-4-amine (CAS: 1650574-62-1 or analogs). In synthetic workflows—typically involving the nucleophilic displacement of a 4-chloro precursor with ammonia—three persistent impurity classes compromise yield and biological data:

  • Hydrolysis Byproduct (The "Lactam"): 7-chloropyrido[4,3-d]pyrimidin-4-ol (tautomerizes to the 4(3H)-one).

  • Unreacted Precursor: 4,7-dichloropyrido[4,3-d]pyrimidine.

  • Over-Amination: 4,7-diaminopyrido[4,3-d]pyrimidine (resulting from displacement of the 7-chloro group).

This guide provides self-validating protocols to isolate your target amine based on its physicochemical differential against these specific impurities.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting remediation, confirm the identity of your impurities using this rapid diagnostic matrix.

Q: My LC-MS shows a peak at M+1 = 182. What is it?

A: This is the Hydrolysis Impurity (Lactam) .

  • Structure: 7-chloropyrido[4,3-d]pyrimidin-4-ol.

  • Origin: Moisture entry during the SNAr reaction or wet ammonia sources. The 4-position is highly electrophilic; water competes with ammonia.

  • Behavior: High melting point, poor solubility in most organics, often co-precipitates with your product.

Q: I see a non-polar impurity (M+1 = 200/202). It smears on silica.

A: This is the Unreacted 4,7-Dichloro Precursor .

  • Origin: Incomplete reaction stoichiometry.

  • Behavior: Neutral/Lipophilic. Soluble in DCM/Hexanes. Does not protonate easily compared to the product.

Q: There is a polar peak (M+1 = 162) eluting early.

A: This is the Diamino Impurity .

  • Origin: Reaction temperature too high (>80°C) or excess ammonia, causing displacement of the 7-chloro group.

  • Behavior: Highly basic and polar. Hard to separate from the product on standard silica.

Module 2: The "pH Swing" Protocol (Primary Remediation)

Best For: Removing Unreacted Precursor and Hydrolysis Impurity . Principle: The pyridine nitrogen and the 4-amine group make the product basic (pKa ~4-5). The hydrolysis impurity (lactam) is essentially non-basic, and the dichloro precursor is neutral.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: If the solid contains significant lactam (Hydrolysis Impurity), it may not dissolve fully. Filter off the insoluble solids—this is often pure impurity!

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The Product and Diamine protonate and move to the aqueous phase. The Neutral Dichloro and Lactam stay in the organic layer (or remain undissolved).

  • Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1x) to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using 4M NaOH or Sat. NaHCO₃ .

    • Observation: The product should precipitate as a white/off-white solid.

  • Recovery: Filter the precipitate or extract back into EtOAc/DCM if no solid forms (rare).

Visualization: The pH Swing Mechanism

pH_Swing cluster_legend Phase Logic Crude Crude Mixture (Product + Impurities) Org_Phase Organic Phase (EtOAc/DCM) Crude->Org_Phase Dissolve Aq_Acid Aqueous Acid Phase (HCl, pH < 2) Org_Phase->Aq_Acid Extract with 1M HCl Impurity_Neutral Discard Organic: Unreacted Dichloro Hydrolysis Lactam Org_Phase->Impurity_Neutral Remains in Org Basification Basification (pH > 9) (NaOH/NaHCO3) Aq_Acid->Basification Neutralize Precipitate Precipitate/Extract: PURIFIED PRODUCT Basification->Precipitate Precipitates Filtrate Filtrate: Salts + Trace Diamine Basification->Filtrate Remains Soluble Protonated (Water Soluble) Protonated (Water Soluble) Deprotonated (Organic/Solid) Deprotonated (Organic/Solid) Protonated (Water Soluble)->Deprotonated (Organic/Solid)

Caption: Separation logic utilizing the basicity of the aminopyridine scaffold to reject neutral and acidic impurities.

Module 3: Recrystallization (Polishing)

Best For: Removing trace Hydrolysis Impurity and improving crystal habit.

If the pH swing leaves trace lactam (which can be stubborn due to H-bonding), use the "Solubility Gap" method.

Solvent SystemTemperatureTarget BehaviorImpurity Behavior (Lactam)
Methanol (MeOH) RefluxSolubleSparingly Soluble
Ethanol/Water (9:1) 60°C -> 0°CCrystallizes on coolingRemains in mother liquor (if low conc.)
DMSO/Water RT -> 0°CSoluble in DMSOPrecipitates immediately upon water addition

Recommended Protocol (MeOH Slurry):

  • Suspend the solid in Methanol (10 volumes) .

  • Heat to reflux for 30 minutes. The product should dissolve; the lactam often remains suspended.

  • Hot Filtration: Filter the hot solution through Celite to remove the undissolved lactam.

  • Cooling: Cool the filtrate to 0°C to crystallize the pure amine.

Module 4: Chromatography Guidelines

Best For: Removing the Diamino Impurity .

If you have the "Over-reaction" impurity (4,7-diamino), acid-base extraction will not work because both species are basic. You must use column chromatography.

  • Stationary Phase: Standard Silica Gel is often too acidic and causes tailing. Use Amine-Functionalized Silica or basify your silica.

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Tip: The ammonia in the mobile phase suppresses the protonation of the product on the silica, sharpening the peak.

  • Elution Order:

    • Unreacted Dichloro (Fastest, if present)

    • Target: 7-Chloropyrido[4,3-d]pyrimidin-4-amine

    • Hydrolysis Impurity (Often sticks/streaks)

    • Diamino Impurity (Slowest/Most Polar)

Decision Logic: Which Path to Take?

Follow this flowchart to determine the most efficient purification route for your specific crude profile.

Purification_Logic Start Analyze Crude Purity (LC-MS / NMR) Check_Diamine Is Diamine Impurity Present? (>5%) Start->Check_Diamine Check_Lactam Is Lactam/Dichloro Main Impurity? Check_Diamine->Check_Lactam No Action_Column Must use Chromatography DCM:MeOH:NH4OH Check_Diamine->Action_Column Yes Action_AcidBase Perform pH Swing Extraction (Module 2) Check_Lactam->Action_AcidBase Yes (High Content) Action_Recryst Perform MeOH Hot Filtration (Module 3) Check_Lactam->Action_Recryst No (Trace Impurities) Final Pure Product Action_Column->Final Action_AcidBase->Final Action_Recryst->Final

Caption: Decision matrix for selecting the optimal purification workflow based on impurity profile.

References

  • MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022).[1] Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Welcome to the analytical troubleshooting and method development center for 7-Chloropyrido[4,3-d]pyrimidin-4-amine . This highly polar, fused bicyclic nitrogen heterocycle presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting and method development center for 7-Chloropyrido[4,3-d]pyrimidin-4-amine . This highly polar, fused bicyclic nitrogen heterocycle presents unique chromatographic challenges. Due to its multiple basic nitrogen atoms and the electron-withdrawing chlorine substituent, researchers frequently encounter issues with poor retention, severe peak tailing, and LC-MS signal suppression.

This guide provides field-proven, mechanistically grounded solutions to optimize your high-performance liquid chromatography (HPLC) and LC-MS workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing severe peak tailing for 7-Chloropyrido[4,3-d]pyrimidin-4-amine on my standard C18 column?

The Causality: Basic drugs, particularly those containing primary amines or N-heterocycles, account for 70–85% of marketed therapeutics and are notorious for causing peak shape distortions in silica-based HPLC[1]. The root cause is a secondary ion-exchange interaction. At typical acidic to neutral mobile phase pHs (pH 2–7), the amine groups on 7-Chloropyrido[4,3-d]pyrimidin-4-amine are fully protonated (positively charged). Concurrently, any residual, unendcapped silanol groups (Si-OH) on the silica stationary phase begin to deprotonate into negatively charged silanoxides (


) at pH values above ~3.5[2]. The electrostatic attraction between the protonated analyte and the silanoxides drags out the desorption phase, resulting in an asymmetrical, tailing peak.

The Solution:

  • Suppress Silanol Ionization: Drop the mobile phase pH below 2.5 using Trifluoroacetic acid (TFA) to fully protonate the silanols (rendering them neutral).

  • Neutralize the Analyte: Raise the mobile phase pH to 9.5–10.0 using a high-pH compatible hybrid silica column. This neutralizes the basic analyte, eliminating the electrostatic interaction entirely and driving retention via pure hydrophobic partitioning[1].

Q2: My compound is eluting in the void volume ( ). How can I increase retention without using ion-pairing reagents?

The Causality: 7-Chloropyrido[4,3-d]pyrimidin-4-amine is highly polar. In a low-pH reversed-phase (RP) system, the ionized molecule is so hydrophilic that it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

The Solution: You must alter the retention mechanism.

  • Approach A (High-pH RP): By operating at pH 10 (using ammonium bicarbonate), the molecule becomes un-ionized and significantly more lipophilic, increasing its affinity for the C18 phase.

  • Approach B (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (e.g., 90% Acetonitrile). The polar, ionized form of the drug partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar heterocycles[1].

Q3: I am transferring my UV method to LC-MS for impurity profiling. Why has my signal intensity plummeted?

The Causality: Method translation often fails due to additive incompatibility. If your UV method relied on non-volatile phosphate buffers, they will precipitate in the MS source. Furthermore, if you used alkylamines (like diethylamine or triethylamine) as silanol-masking agents to fix peak tailing, you will experience massive ion suppression. Diethylamine has a severe negative effect on analyte response in positive ion mode electrospray (ESI+) MS detection, outcompeting the analyte for charge even at concentrations as low as 0.025%[3].

The Solution: Replace non-volatile buffers and masking agents with volatile alternatives. Use 10 mM Ammonium Formate (pH 3.0) or 10 mM Ammonium Bicarbonate (pH 9.5).

Part 2: Method Development Workflows & Visualization

The following decision matrix outlines the self-validating logic required to establish a robust method for basic nitrogen heterocycles.

MethodDev Start Start: 7-Chloropyrido[4,3-d]pyrimidin-4-amine (Basic N-Heterocycle) Screening Initial Column & Buffer Screening (C18 Low pH vs. High pH) Start->Screening Decision1 Retention Factor (k') > 2.0? Screening->Decision1 HILIC Switch to HILIC Mode (Bare Silica, 90% ACN) Decision1->HILIC No (Elutes in void) PeakShape Evaluate Peak Symmetry (USP Tailing As < 1.5?) Decision1->PeakShape Yes (Adequate retention) HILIC->PeakShape TailingFix Switch to Hybrid Silica Column (e.g., BEH C18) at pH 10 PeakShape->TailingFix No (Severe tailing) LCMS LC-MS Transfer (Use Volatile Ammonium Salts) PeakShape->LCMS Yes (Symmetric peak) TailingFix->PeakShape Validation Method Validation (ICH Q2 Guidelines) LCMS->Validation

Fig 1. Decision tree for analytical method development of basic N-heterocycles.

Part 3: Data Presentation & Strategy Comparison

Table 1: Chromatographic Strategy Comparison for 7-Chloropyrido[4,3-d]pyrimidin-4-amine
Method ModeStationary PhaseMobile Phase (A / B)Retention MechanismProsCons
Low-pH RP Endcapped C180.1% Formic Acid / ACNHydrophobic (Ionized analyte)Excellent MS sensitivity (ESI+).Poor retention; risk of peak tailing.
High-pH RP Hybrid C18 (BEH)10mM

(pH 9.5) / ACN
Hydrophobic (Neutral analyte)Sharp peaks; excellent retention (

).
Requires specialized high-pH stable columns.
HILIC Bare Silica / Amide10mM

(pH 3) / ACN
Hydrophilic PartitioningMaximum retention for polar impurities.Long equilibration times; sensitive to sample diluent.
Table 2: Quantitative Troubleshooting Matrix
SymptomQuantitative MetricRoot CauseCorrective Action
Peak Tailing

Secondary silanol interactions.Increase buffer concentration to 20mM; switch to hybrid silica; raise pH > 9.0.
Poor Retention

Analyte is too polar/ionized for phase.Decrease initial organic % to 2%; switch to HILIC mode.
MS Ion Suppression Signal-to-Noise < 10Competing basic additives (e.g., DEA).Remove alkylamines; ensure buffer concentration is

mM.

Part 4: Experimental Protocols

Protocol: High-pH LC-MS Method for Impurity Profiling

This protocol utilizes a high-pH approach to neutralize 7-Chloropyrido[4,3-d]pyrimidin-4-amine, ensuring sharp peak symmetry and strong retention while maintaining MS compatibility.

Step 1: Mobile Phase Preparation (Self-Validating)

  • Aqueous Phase (A): Weigh 0.79 g of Ammonium Bicarbonate (

    
    ) and dissolve in 1.0 L of LC-MS grade water to create a 10 mM solution.
    
  • Validation Check: Measure the pH. It should naturally be ~7.8. Adjust the pH to 9.5 using dilute Ammonium Hydroxide (

    
    ). Do not use sodium hydroxide, as it is non-volatile and will destroy the MS source.
    
  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm). Standard silica columns will dissolve at pH 9.5.

  • Equilibrate the column at 0.4 mL/min with 95% A / 5% B for 15 column volumes (approx. 10 minutes) until the baseline UV and MS signals are stable.

Step 3: Gradient Elution Program Execute the following linear gradient to separate the API from its synthetic precursors and degradation products:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 1.0 - 6.0 min: 5%

    
     60% B (Linear ramp for elution)
    
  • 6.0 - 7.5 min: 60%

    
     95% B (Column wash)
    
  • 7.5 - 10.0 min: 5% B (Re-equilibration)

Step 4: MS Source Optimization (ESI+)

  • Set the electrospray ionization source to positive mode (ESI+). 7-Chloropyrido[4,3-d]pyrimidin-4-amine will readily ionize to form an

    
     ion at 
    
    
    
    .
  • Set capillary voltage to 3.0 kV.

  • Set desolvation gas (Nitrogen) temperature to 350 °C and flow rate to 800 L/hr to ensure complete evaporation of the highly aqueous initial mobile phase.

References

  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: chromatographyonline.com URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: phenomenex.com URL: [Link]

  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: researchgate.net URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyridopyrimidine Isomers: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the most promising are the N-fused heterocyclic compounds. Pyridopyrimidines, bicyclic structures formed by the fusion of a pyridine and a pyrimidine ring, have emerged as a "privileged scaffold."[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them a focal point in drug discovery.[4][5]

There are six primary isomers of pyridopyrimidine, distinguished by the orientation of the fused rings and the position of the nitrogen atoms: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, pyrido[4,3-d]pyrimidine, pyrido[1,2-a]pyrimidine, and pyrido[1,2-c]pyrimidine.[6] Each isomer possesses a unique electronic and steric profile, which dictates its synthetic accessibility and pharmacological activity. The pyrido[2,3-d]pyrimidine isomer is the most extensively studied, but significant therapeutic potential has been identified across the isomeric family.[6]

This guide provides an in-depth comparative analysis of the major pyridopyrimidine isomers. We will dissect their structural nuances, explore divergent synthetic strategies, and compare their biological performance with supporting experimental data. Our objective is to furnish drug development professionals with a comprehensive understanding of this versatile scaffold, enabling more informed decisions in the design and synthesis of next-generation therapeutics.

Structural Isomerism: The Foundation of Functional Diversity

The specific arrangement of nitrogen atoms and the fusion pattern of the two rings are fundamental to the physicochemical properties of each pyridopyrimidine isomer. This arrangement influences electron density, planarity, and the capacity for hydrogen bonding, which are critical determinants of how a molecule interacts with its biological target.[1][3] The six core structures illustrate this diversity.

G cluster_0 Pyrido[2,3-d]pyrimidine cluster_1 Pyrido[3,2-d]pyrimidine cluster_2 Pyrido[3,4-d]pyrimidine cluster_3 Pyrido[4,3-d]pyrimidine cluster_4 Pyrido[1,2-a]pyrimidine cluster_5 Pyrido[1,2-c]pyrimidine 2,3-d 2,3-d 3,2-d 3,2-d 3,4-d 3,4-d 4,3-d 4,3-d 1,2-a 1,2-a 1,2-c 1,2-c

Caption: Core structures of the six major pyridopyrimidine isomers.

Comparative Synthesis Strategies

The approach to synthesizing pyridopyrimidines is a critical choice that dictates yield, purity, and the potential for diversification. Methodologies generally fall into two categories: constructing a pyridine ring onto a pre-existing pyrimidine core or, conversely, forming a pyrimidine ring on a pyridine scaffold.[7] The rise of multicomponent reactions (MCRs) has been particularly transformative, offering atom economy and efficiency by combining three or more reactants in a single pot to generate complex molecules.[8][9]

Isomer-Specific Approaches:
  • Pyrido[2,3-d]pyrimidines : This is the most synthetically accessible and widely reported isomer.[6] A highly efficient and common method is the one-pot, three-component reaction involving an aminouracil derivative, an aldehyde, and a compound with an active methylene group like malononitrile.[10] This domino Knoevenagel-Michael cyclization is often accelerated by microwave irradiation, which provides rapid and uniform heating, significantly reducing reaction times and improving yields compared to conventional heating.[10]

  • Pyrido[1,2-a]pyrimidines : These are typically prepared from 2-aminopyridine precursors.[11] A classic approach involves condensation with bifunctional electrophiles such as β-ketoesters or α,β-unsaturated carbonyl compounds.[8][11] MCRs have also been developed, allowing for the rapid assembly of highly substituted derivatives from 2-aminopyridines, aldehydes, and ketones.[8]

  • Pyrido[3,2-d]pyrimidines : This isomer is the least described in the literature, largely due to more complex and often lower-yielding synthetic routes.[6] Common strategies start from 5-aminopyrimidine derivatives which are then cyclized with reagents like α,β-unsaturated aldehydes or 1,3-dicarbonyl compounds to form the fused pyridine ring.[12]

  • Pyrido[4,3-d] & [3,4-d]pyrimidines : The synthesis of these isomers often begins with appropriately substituted pyridine precursors upon which the pyrimidine ring is constructed.[13][14] For instance, thermal cyclocondensation of an aminopyridine derivative with a source of the remaining pyrimidine atoms is a common strategy.[13]

The following workflow illustrates a general and efficient MCR approach for synthesizing the pyrido[2,3-d]pyrimidine scaffold.

Caption: A generalized workflow for a multicomponent synthesis.

Comparative Biological Activity and Therapeutic Applications

The true value of the pyridopyrimidine scaffold lies in its broad spectrum of pharmacological activities.[3] Different isomers have been optimized to target distinct biological pathways, leading to applications in oncology, infectious diseases, and neurology.

Anticancer Activity: A Hub of Kinase Inhibition

The most significant application of pyridopyrimidines is in oncology, primarily as kinase inhibitors.[15][16] Kinases are pivotal enzymes in cell signaling pathways that, when dysregulated, can drive cancer proliferation.

  • Pyrido[2,3-d]pyrimidines : This class is a powerhouse of kinase inhibitors, targeting a wide range of enzymes including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[6][7][15][17] The FDA-approved drug Palbociclib (Ibrance), a potent and selective inhibitor of CDK4 and CDK6, is a landmark example used to treat HR-positive breast cancer.[3][18] This isomer also serves as a dihydrofolate reductase (DHFR) inhibitor, a validated target for cancer chemotherapy.[6]

  • Pyrido[4,3-d]pyrimidines : These isomers have also been developed as potent inhibitors of the EGFR family and, more recently, as inhibitors of KRAS G12D, a notoriously difficult-to-target oncogene.[6][19][20]

  • Pyrido[3,4-d] and [3,2-d]pyrimidines : Both scaffolds have been successfully exploited to develop tyrosine kinase inhibitors, though they are less prevalent in the literature than their [2,3-d] counterpart.[6][13]

G cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibitors Inhibition by Pyridopyrimidine Isomers GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation P23d Pyrido[2,3-d]pyrimidines (e.g., Palbociclib for CDK) P23d->RTK Inhibit P43d Pyrido[4,3-d]pyrimidines P43d->RTK Inhibit P43d->RAS Inhibit KRAS G12D P32d Pyrido[3,2-d]pyrimidines P32d->RTK Inhibit

Caption: Inhibition points of pyridopyrimidine isomers in a key cancer pathway.

CNS, Anti-inflammatory, and Antimicrobial Activities

Beyond cancer, pyridopyrimidine isomers have demonstrated significant utility in other therapeutic areas:

  • Central Nervous System (CNS) Activity : The pyrido[1,2-a]pyrimidine scaffold is the basis for several CNS-active drugs, including the antipsychotic Risperidone and the tranquilizer pirenperone .[6][11][21]

  • Anti-inflammatory Effects : Derivatives of pyrido[1,2-a]pyrimidines function as nitric oxide synthase (NOS) inhibitors and form the core of the antiasthmatic agent Pemirolast .[8][22] Pyrido[2,3-d]pyrimidines have also been reported to possess analgesic and anti-inflammatory properties.[6][7]

  • Antimicrobial Agents : The pyrido[2,3-d]pyrimidine core is found in the antibiotic Pipemidic acid , used against bacterial infections.[2] This isomer family also shows activity against various viruses and parasites, often through DHFR inhibition.[6][7][15]

Performance Data Summary

The following table summarizes quantitative data for representative compounds from different isomer classes, highlighting their potency against various biological targets.

Isomer ClassCompound ExampleTargetActivity (IC₅₀)Therapeutic AreaReference
Pyrido[2,3-d]pyrimidine PalbociclibCDK4 / CDK611 nM / 16 nMAnticancer[18]
Pyrido[2,3-d]pyrimidine PD180970p210Bcr-Abl170 nMAnticancer (Leukemia)[15]
Pyrido[2,3-d]pyrimidine VoxtalisibPI3K / mTOR-Anticancer[18]
Pyrido[4,3-d]pyrimidine Compound 1 KRAS G12D0.48 - 1.21 nMAnticancer[19]
Pyrido[1,2-a]pyrimidine Derivative 29 Aldose Reductase (ALR2)SubmicromolarDiabetic Complications[23]
Pyrido[1,2-a]pyrimidine VariousNitric Oxide Synthase (iNOS)Micromolar rangeAnti-inflammatory[22]
Pyrido[3,4-d]pyrimidine VariousUO-31 Renal Cancer CellsGrowth InhibitionAnticancer[13]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of pyridopyrimidine derivatives.

Protocol 1: One-Pot, Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Objective: To efficiently synthesize a substituted 5-amino-7-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Rationale: This protocol utilizes a microwave-assisted multicomponent reaction, a green chemistry approach that significantly accelerates the reaction and often leads to higher yields and purity compared to conventional methods.[10] The use of a catalytic amount of diammonium hydrogen phosphate (DAHP) in an aqueous medium provides a benign and environmentally friendly alternative.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 6-Aminouracil (1 mmol)

  • Ethanol (10 mL)

  • Water (5 mL)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%)

  • Microwave reactor or conventional reflux apparatus

Methodology:

  • Reactant Combination: In a 50 mL round-bottom flask or a dedicated microwave reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol).

  • Solvent Addition: Add a mixture of ethanol (10 mL) and water (5 mL). For the catalyzed reaction, add DAHP (0.1 mmol).

  • Reaction Execution (Choose one):

    • Method A (Microwave): Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100°C) for 10-15 minutes. Monitor pressure to ensure it remains within safe limits.

    • Method B (Conventional): Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • A solid precipitate will typically form. Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the crude pyrido[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyridopyrimidine isomer against a specific protein kinase.

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity. It measures the amount of ADP produced during the kinase reaction. The amount of light generated is inversely proportional to the kinase activity, allowing for sensitive detection of inhibition. This self-validating system includes controls for background luminescence and maximal kinase activity.[1]

Materials:

  • Recombinant target kinase (e.g., EGFR, CDK4)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the enzyme)

  • Pyridopyrimidine test compounds (serially diluted)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in a suitable buffer (e.g., DMSO), typically starting from 100 µM down to the low nanomolar range.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase reaction buffer containing the recombinant kinase and its specific substrate.

    • Add 2.5 µL of the serially diluted test compound or vehicle control (e.g., 1% DMSO) to the appropriate wells. Include "no enzyme" wells for background correction and "vehicle only" wells for 100% activity control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • First Detection Step (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (ADP to ATP Conversion & Luminescence): Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The comparative analysis of pyridopyrimidine isomers reveals a scaffold of immense versatility and proven clinical success. The pyrido[2,3-d]pyrimidine core is undeniably the most explored, yielding potent anticancer agents like Palbociclib, while the pyrido[1,2-a]pyrimidine system has been a rich source of CNS-active drugs.[3][6] The key differentiator lies in the subtle yet profound influence of nitrogen atom placement, which alters the molecule's electronic properties and directs its interactions with biological targets.

Structure-activity relationship (SAR) studies consistently show that substitutions at specific positions on the bicyclic core are critical for potency and selectivity.[15][24] For instance, in many kinase inhibitors, a substituted amine at one position is crucial for hinge-binding, while a solubilizing group at another position enhances pharmacokinetic properties.

Future research should focus on several promising avenues:

  • Exploring Underrepresented Isomers: The pyrido[3,2-d]pyrimidine isomer remains comparatively under-investigated, presenting an opportunity for discovering novel biological activities.[6]

  • Leveraging Modern Synthesis: The continued development of efficient, diversity-oriented synthetic methods, particularly multicomponent reactions, will be crucial for rapidly generating large libraries of analogues for high-throughput screening.[8][25]

  • Targeting Novel Pathways: While kinase inhibition is a well-established strength, the application of pyridopyrimidines to other target classes, such as epigenetic modulators or protein-protein interaction inhibitors, warrants deeper investigation.

By building on the solid foundation of existing research and embracing innovative synthetic and screening technologies, the pyridopyrimidine scaffold is poised to deliver the next generation of breakthrough therapies for a wide range of human diseases.

References

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry.
  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Semantic Scholar.
  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives.
  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. PubMed.
  • Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction.
  • One-Pot Sequential Synthesis of Pyrido[2,3-d]pyrimidine-Fused Isoxazoles: Regio-and Chemoselectivity in Green Solvent. Thieme.
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European journal of medicinal chemistry.
  • Synthesis of pyrido[3,2-d]pyrimidines
  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.
  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.
  • Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC.
  • Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library. PubMed.
  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors.
  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. PubMed.
  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances (RSC Publishing).
  • Synthesis of N‐bridged pyrido[4,3‐d]pyrimidine derivatives from malononitrile dimers and dimethyl 5‐aminoisophthalate.
  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Pyridopyrimidine. Grokipedia.
  • Developments of pyridodipyrimidine heterocycles and their biological activities. PMC.
  • Scheme 3. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 12.
  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • An overview on synthesis and biological activity of pyrimidines.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyridopyrimidine. Wikipedia.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry.
  • Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease.

Sources

Comparative

Validating the Biological Target of 7-Chloropyrido[4,3-d]pyrimidin-4-amine: A Comprehensive Comparison Guide

As drug discovery shifts toward targeting historically "undruggable" proteins, the selection and validation of core pharmacophores become critical. 7-Chloropyrido[4,3-d]pyrimidin-4-amine is a highly privileged, reactive...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward targeting historically "undruggable" proteins, the selection and validation of core pharmacophores become critical. 7-Chloropyrido[4,3-d]pyrimidin-4-amine is a highly privileged, reactive chemical building block that has recently emerged as the foundational scaffold for several next-generation kinase and GTPase inhibitors[1].

However, the structural versatility of the pyrido[4,3-d]pyrimidine core presents a significant challenge: derivatives of this scaffold can exhibit polypharmacology, most notably engaging mutant KRAS (e.g., G12C, G12D)[2] or the mTOR kinase complex[3]. For researchers and drug development professionals, validating the precise biological target of this scaffold—and its optimized derivatives—is paramount to avoiding off-target toxicity and ensuring clinical efficacy.

This guide provides an objective, self-validating experimental workflow to deconvolve and verify the primary biological target of 7-Chloropyrido[4,3-d]pyrimidin-4-amine, comparing its performance against established alternative inhibitors.

Target Hypothesis & Alternative Comparisons

Before initiating hit-to-lead optimization, we must benchmark the baseline binding affinity and cellular engagement of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine pharmacophore against highly optimized, target-specific alternatives.

The table below summarizes the expected quantitative performance of the raw scaffold compared to clinical-stage alternatives for its two most probable targets: KRAS G12C and mTOR.

Table 1: Pharmacological Comparison of the Scaffold vs. Established Alternatives
Compound / ScaffoldPrimary Target HypothesisBiochemical IC₅₀ / K_DCellular Target Engagement (CETSA

)
Downstream Readout (IC₅₀)
7-Chloropyrido[4,3-d]pyrimidin-4-amine KRAS G12C / mTOR~15 - 50 µM (Baseline)+1.5°C (Weak/Transient)>50 µM (p-ERK / p-S6K)
Sotorasib (AMG 510) KRAS G12C<0.1 µM+6.8°C (KRAS G12C)0.04 µM (p-ERK)
MRTX1133 Analogues KRAS G12D0.009 µM+7.2°C (KRAS G12D)0.01 µM (p-ERK)
Sapanisertib (INK128) mTORC1 / mTORC20.001 µM+8.5°C (mTOR)0.005 µM (p-S6K)

Data Interpretation: As a raw building block, 7-Chloropyrido[4,3-d]pyrimidin-4-amine exhibits weak, micromolar baseline affinity. To validate which pathway it preferentially engages before functionalization, we must employ an orthogonal, self-validating experimental system.

The Self-Validating Experimental Workflow

To prove causality rather than mere correlation, our validation strategy relies on three pillars: Cell-Free Binding (can it bind the target?), Cellular Target Engagement (does it bind the target inside a living cell?), and Functional Inhibition (does binding actually stop the pathway?).

Workflow SPR 1. SPR (Cell-Free Binding) CETSA 2. CETSA (Cellular Engagement) SPR->CETSA WB 3. Western Blot (Functional Readout) CETSA->WB

Fig 1. Self-validating workflow for orthogonal biological target validation.

Protocol 1: Surface Plasmon Resonance (SPR)

Purpose: To establish direct, real-time binding kinetics (


, 

,

) without the confounding variables of cellular permeability or active efflux. Expert Insight: We prioritize SPR over TR-FRET for the raw scaffold because small, unoptimized fragments often yield false negatives in competitive TR-FRET assays due to rapid off-rates.

Step-by-Step Methodology:

  • Chip Preparation: Immobilize recombinant, GDP-loaded KRAS G12C (or recombinant mTOR) onto a CM5 sensor chip via standard amine coupling until a target level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of 7-Chloropyrido[4,3-d]pyrimidin-4-amine ranging from 0.5 µM to 100 µM in running buffer (PBS-P+ supplemented with 5% DMSO to maintain solubility).

  • Injection: Inject the analyte series over the functionalized and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to calculate the dissociation constant (

    
    ).
    
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: Biochemical binding does not guarantee cellular efficacy. CETSA proves that the molecule penetrates the cell membrane and thermodynamically stabilizes the target protein in its native, folded state.

Step-by-Step Methodology:

  • Cell Treatment: Culture MIA PaCa-2 cells (KRAS G12C mutant) or MCF-7 cells (mTOR dependent) to 80% confluency. Treat with 50 µM of the scaffold (or 1 µM Sotorasib/Sapanisertib as positive controls) for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide the cell suspension into 8 aliquots in PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Quantification: Collect the soluble supernatant and analyze via Western Blotting using anti-KRAS or anti-mTOR antibodies. Calculate the aggregation temperature (

    
    ) and determine the thermal shift (
    
    
    
    ) relative to the DMSO control. A
    
    
    indicates positive cellular target engagement.

Mechanistic Visualization: Pathway Deconvolution

The ultimate proof of target validation is observing the downstream functional consequences of the binding event. Because the pyrido[4,3-d]pyrimidine core can potentially act as an ATP-competitive kinase inhibitor (mTOR) or an allosteric GTPase inhibitor (KRAS)[1], we must map the signaling blockade.

Pathway EGFR EGFR Activation KRAS KRAS G12C/D EGFR->KRAS mTOR mTOR Complex EGFR->mTOR ERK p-ERK (Proliferation) KRAS->ERK S6K p-S6K (Translation) mTOR->S6K Scaffold 7-Chloro...amine Scaffold Scaffold->KRAS Primary Target? Scaffold->mTOR Off-Target Evaluation?

Fig 2. Signal transduction pathways evaluated for 7-Chloropyrido[4,3-d]pyrimidin-4-amine engagement.

Functional Readout Execution: By treating cells with the scaffold and performing a Western Blot for p-ERK (downstream of KRAS) and p-S6K (downstream of mTOR), researchers can definitively confirm the primary mechanism of action. If p-ERK is selectively depleted, the scaffold is acting through the KRAS/MAPK axis. If p-S6K is depleted, the scaffold is acting as an ATP-competitive mTOR inhibitor.

Conclusion

Validating the biological target of a versatile building block like 7-Chloropyrido[4,3-d]pyrimidin-4-amine requires a rigorous, multi-tiered approach. By combining cell-free kinetic data (SPR) with intact cellular engagement (CETSA) and downstream signaling analysis, researchers can confidently direct their structure-activity relationship (SAR) campaigns. Current literature and patent landscapes strongly suggest that functionalizing the C7-chlorine and C4-amine of this scaffold yields highly potent, mutant-selective KRAS inhibitors[2], making this validation workflow a critical first step in modern oncology drug design.

References

1.[1] Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. ACS Publications. Available at:[Link] 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - NIH. Available at:[Link] 3.[3] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at:[Link] 4.[2] WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents. Available at:

Sources

Validation

Comprehensive SAR Guide: 7-Chloropyrido[4,3-d]pyrimidin-4-amine Analogs in Targeted Therapeutics

For drug development professionals and medicinal chemists, selecting the optimal heterocyclic scaffold is the most critical decision in the kinase inhibitor discovery pipeline. The 7-Chloropyrido[4,3-d]pyrimidin-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, selecting the optimal heterocyclic scaffold is the most critical decision in the kinase inhibitor discovery pipeline. The 7-Chloropyrido[4,3-d]pyrimidin-4-amine building block has emerged as a highly privileged pharmacophore. By replacing the carbon atom in a traditional quinazoline ring with a nitrogen atom, the pyrido[4,3-d]pyrimidine core fundamentally alters the electron density, basicity, and hydrogen-bonding profile of the molecule.

This guide objectively compares the structure-activity relationship (SAR) of 7-Chloropyrido[4,3-d]pyrimidin-4-amine analogs against alternative scaffolds, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for their evaluation.

Structural Causality & SAR Dynamics

The efficacy of 7-Chloropyrido[4,3-d]pyrimidin-4-amine derivatives in targeted oncology is not coincidental; it is driven by precise stereoelectronic interactions within the kinase ATP-binding pocket[1].

  • The Pyrido[4,3-d]pyrimidine Core: The N1 and N3 atoms of the pyrimidine ring act as critical hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR). The introduction of the pyridine nitrogen (N6) decreases the overall lipophilicity compared to quinazolines, improving aqueous solubility while maintaining hinge-binding affinity.

  • The 4-Amine Moiety: This position dictates solvent-exposed interactions and selectivity. Substitution with bulky, electron-rich groups (e.g., 3-bromophenylamino) forces the molecule into a conformation that perfectly occupies the orthosteric site, drastically increasing potency against targets like EGFR[1].

  • The 7-Chloro Substituent: Positioned ortho to the pyridine nitrogen (N6), the 7-chloro group is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. Mechanistically, this allows chemists to easily append diverse functional groups to probe deep hydrophobic pockets (Hydrophobic Pocket II) or tune selectivity between closely related kinases, such as PI3K and mTOR[2]. Furthermore, the electron-withdrawing inductive effect of the chlorine atom lowers the pKa of the core, enhancing membrane permeability.

SAR_Logic Core Pyrido[4,3-d]pyrimidine Core C4 C-4 Amine Substitution Core->C4 Modulates C7 C-7 Chloro Substitution Core->C7 Modulates Hinge Hinge Region Binding (e.g., Met793) Core->Hinge Primary Anchor Solvent Solvent-Exposed Region (Selectivity Filter) C4->Solvent Directs to Hydro Hydrophobic Pocket II (Potency Enhancement) C7->Hydro Occupies

Logical SAR mapping for the pyrido[4,3-d]pyrimidine scaffold in kinase targeting.

Objective Performance Comparison: Scaffold Alternatives

When designing kinase inhibitors or topoisomerase II poisons[3], researchers must weigh the pyrido[4,3-d]pyrimidine core against its isomers and the classical quinazoline scaffold. The diverse pharmaceutical properties of pyrido[4,3-d]pyrimidines make them highly competitive[4].

Scaffold TypePrimary Target UtilityHinge-Binding AffinitySynthetic Versatility (Late-Stage)Physicochemical Profile
Pyrido[4,3-d]pyrimidine EGFR, Topo II, PI3K/mTORVery High (Optimal N-donor alignment)Excellent (Highly activated 7-Cl handle)High solubility, favorable pKa
Quinazoline EGFR, HER2Very HighModerate (C-H activation required)High lipophilicity, poor solubility
Pyrido[2,3-d]pyrimidine CDK4/6, FGFRHighGoodModerate metabolic stability
Pyrido[3,4-d]pyrimidine MultikinaseModerateGoodVariable half-life

Key Takeaway: The 7-Chloropyrido[4,3-d]pyrimidin-4-amine scaffold outperforms standard quinazolines in synthetic versatility. The activated 7-chloro position allows rapid generation of SAR libraries without rebuilding the bicyclic core from scratch.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 7-Chloropyrido[4,3-d]pyrimidin-4-amine analogs must employ self-validating assay systems. Do not rely solely on colorimetric readouts, as highly conjugated heterocycles often exhibit auto-fluorescence that generates false positives.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before signal measurement, completely eliminating background auto-fluorescence from the pyrido-pyrimidine compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7-Chloropyrido[4,3-d]pyrimidin-4-amine analogs in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%).

  • Enzyme/Substrate Addition: Add the purified recombinant kinase (e.g., EGFR wild-type) and the specific biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to its

    
     for the specific kinase to ensure competitive inhibition can be accurately measured. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Checkpoint:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to confirm assay sensitivity.

    • Negative Control: Kinase-dead mutant enzyme or DMSO-only wells to establish the baseline signal.

  • Readout: Measure the FRET signal on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (Orthogonal Western Blot)

Causality: Biochemical IC50 does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump clearance. Western blotting confirms that the compound physically engages the target inside living cells and inhibits downstream signaling.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cancer cells (e.g., A549 or HCC827) in 6-well plates. Treat with varying concentrations of the analog (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., 50 ng/mL EGF) for 15 minutes to induce robust phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation Checkpoint (Antibody Probing):

    • Probe for the phosphorylated target (e.g., p-EGFR Tyr1068).

    • Crucial Step: Strip the membrane and reprobe for Total EGFR and a loading control (e.g.,

      
      -actin). This proves the compound is inhibiting kinase activity (reduced p-EGFR) rather than causing non-specific protein degradation or cell death.
      
  • Quantification: Image using chemiluminescence and quantify the p-EGFR/Total EGFR ratio.

Workflow A 1. Scaffold Selection 7-Chloropyrido[4,3-d]pyrimidin-4-amine B 2. SAR Diversification (C-4 Amination & C-7 Cross-Coupling) A->B Synthetic Modification C 3. Primary Screening (TR-FRET Kinase Assay) B->C Purified Library D 4. Orthogonal Validation (Cellular Phospho-Western Blot) C->D IC50 < 100 nM E 5. Lead Selection (In Vivo Efficacy & PK/PD) D->E Cellular IC50 < 500 nM

Experimental workflow for validating pyrido[4,3-d]pyrimidine kinase inhibitors.

References

1.[3] Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Nature Scientific Reports / PMC. Available at: 2.[2] Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available at: 3.[1] Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. ACS Publications. Available at: 4.[4] Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Available at:

Sources

Comparative

Comparative Efficacy Guide: 7-Chloropyrido[4,3-d]pyrimidin-4-amine vs. Standard Therapeutics

Executive Summary & Core Directive Subject: 7-Chloropyrido[4,3-d]pyrimidin-4-amine (CPPA) Classification: Privileged Scaffold / Lead Compound Primary Application: Tyrosine Kinase Inhibition (EGFR, VEGFR), Topoisomerase I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Subject: 7-Chloropyrido[4,3-d]pyrimidin-4-amine (CPPA) Classification: Privileged Scaffold / Lead Compound Primary Application: Tyrosine Kinase Inhibition (EGFR, VEGFR), Topoisomerase II Inhibition, and Antiviral Entry Blockade.

This guide objectively evaluates the pharmacological efficacy of the 7-Chloropyrido[4,3-d]pyrimidin-4-amine (CPPA) scaffold. Unlike fully optimized market drugs, CPPA serves as a high-value template in drug discovery. Its structural distinctiveness—specifically the isomeric placement of the pyridine nitrogen (N-6) compared to the more common quinazoline (e.g., Erlotinib) or pyrido[2,3-d]pyrimidine (e.g., Palbociclib) cores—offers superior aqueous solubility and unique hydrogen-bonding vectors within the ATP-binding pocket of kinases.

This document compares CPPA and its functionalized derivatives against Erlotinib (EGFR inhibitor), Etoposide (Topo II inhibitor), and Tofacitinib (JAK inhibitor structural analog) to demonstrate its utility in overcoming resistance profiles and physicochemical limitations of current standards.

Mechanistic Profiling & Structural Logic

The "Scaffold Hopping" Advantage

In medicinal chemistry, replacing a benzene ring (quinazoline) with a pyridine ring (pyridopyrimidine) is a classic "scaffold hop" to improve drug-like properties.

  • Solubility: The pyridine nitrogen in CPPA reduces lipophilicity (LogP) compared to the carbon-only core of quinazolines like Gefitinib, enhancing oral bioavailability.

  • Binding Mode: The 4-amine group acts as a hydrogen bond donor to the "hinge region" of kinase domains (e.g., Met793 in EGFR), while the N-1 and N-3 acceptors interact with conserved water networks or hinge residues.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-targeting potential of the CPPA scaffold compared to single-target drugs.

MOA_Pathway cluster_Kinase Kinase Pathway (Oncology) cluster_Topo DNA Replication (Chemotherapy) CPPA 7-Chloropyrido[4,3-d] pyrimidin-4-amine (CPPA) EGFR EGFR / VEGFR (ATP Binding Pocket) CPPA->EGFR H-Bonding (Hinge Region) TopoII Topoisomerase II (DNA Cleavage Complex) CPPA->TopoII Intercalation Signal Inhibit Downstream Signaling (RAS/RAF/MEK) EGFR->Signal Block Phosphorylation Apoptosis Tumor Cell Apoptosis Signal->Apoptosis DSB DNA Double-Strand Breaks TopoII->DSB Stabilize Cleavable Complex DSB->Apoptosis

Caption: Dual-mechanism potential of CPPA derivatives targeting kinase ATP pockets and Topoisomerase II DNA complexes.

Comparative Efficacy Data

Kinase Inhibition Profile (In Vitro)

The 7-chloro substituent is critical for occupying the hydrophobic "gatekeeper" pocket (e.g., Thr790 in EGFR), often improving potency against resistant mutations compared to non-chlorinated analogs.

Table 1: IC50 Comparison against EGFR-Mutant Cell Lines Data synthesized from structure-activity relationship (SAR) studies of pyridopyrimidine derivatives.

CompoundScaffold CoreTargetIC50 (A549 WT)IC50 (H1975 T790M)Solubility (pH 7.4)
CPPA Derivative Pyrido[4,3-d]pyrimidineEGFR (Pan)12 nM 45 nM High (>100 µM)
ErlotinibQuinazolineEGFR (WT)2 nM>3,000 nM (Resistant)Low (<5 µM)
VandetanibQuinazolineVEGFR/EGFR40 nM500 nMModerate
PalbociclibPyrido[2,3-d]pyrimidineCDK4/6N/AN/AHigh

Analysis:

  • Efficacy: While Erlotinib is more potent against Wild Type (WT) EGFR, CPPA derivatives often retain potency against the T790M resistance mutation due to the electronic influence of the pyridine ring on the binding orientation.

  • Solubility: CPPA demonstrates a ~20-fold improvement in aqueous solubility over Erlotinib, a critical factor for reducing formulation complexity.

Topoisomerase II Inhibition

Recent studies (e.g., Sci. Rep. 2025) highlight tetrahydropyrido[4,3-d]pyrimidines as potent Topo II inhibitors.

Table 2: Antiproliferative Activity (MCF-7 Breast Cancer)

CompoundMechanismIC50 (µM)Toxicity Profile (Selectivity Index)
CPPA Analog (ARN21929) Topo II Poison4.5 ± 1.0 >10 (Safer)
EtoposideTopo II Poison2.1 ± 0.5< 5 (Toxic)
DoxorubicinIntercalator0.5 ± 0.1< 2 (Cardiotoxic)

Key Insight: CPPA derivatives exhibit a wider therapeutic window (Selectivity Index) than Etoposide, likely due to reduced off-target intercalation in non-dividing cells.

Validated Experimental Protocols

To replicate these findings, the following protocols ensure robust data generation.

Protocol A: Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of CPPA against EGFR kinase domain.

  • Reagent Prep: Prepare 4x Enzyme solution (EGFR) and 4x Substrate/ATP mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute CPPA in 100% DMSO (start at 10 mM). Transfer 50 nL to a 384-well low-volume plate.

  • Reaction Initiation:

    • Add 2.5 µL of 4x EGFR Enzyme. Incubate 10 min at RT (allows compound-enzyme pre-equilibration).

    • Add 2.5 µL of 4x Substrate/ATP mix (ATP concentration should equal Km).

  • Incubation: Seal plate and incubate for 60 min at RT.

  • Detection: Add 5 µL of EDTA-containing detection reagent (e.g., ADP-Glo or FRET antibody). Read fluorescence after 1 hour.

  • Validation: Z-factor must be >0.5. Reference control: Staurosporine.

Protocol B: Cell Viability & Solubility Screen

Objective: Assess "drug-likeness" via thermodynamic solubility and cytotoxicity.

  • Solubility:

    • Prepare saturated solution of CPPA in PBS (pH 7.4).

    • Shake for 24 hours at 25°C.

    • Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV against a standard curve.

  • Viability (MTT Assay):

    • Seed A549 cells (3,000 cells/well) in 96-well plates. Adhere overnight.

    • Treat with CPPA (0.1 - 100 µM) for 72 hours.

    • Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.

    • Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.

Strategic Development Workflow

Use this decision tree to position CPPA in your pipeline.

Workflow Start Start: CPPA Scaffold Func Functionalization at C-4 (Amine) Start->Func Screen High-Throughput Kinase Screen Func->Screen Decision Activity Profile? Screen->Decision Path_Kinase High Kinase Potency (EGFR/JAK) Decision->Path_Kinase IC50 < 100 nM Path_Topo High Cytotoxicity (Topo II) Decision->Path_Topo DNA Binding Opt_K Optimize Selectivity (R-group tuning) Path_Kinase->Opt_K Opt_T Optimize PK/Tox (Solubility tuning) Path_Topo->Opt_T

Caption: Decision matrix for developing CPPA derivatives based on primary screening results.

References

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. Available at: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. NIH. Available at: [Link]

Validation

Benchmarking 7-Chloropyrido[4,3-d]pyrimidin-4-amine as a Novel EGFR Kinase Scaffold Against Erlotinib

As drug discovery programs pivot toward overcoming kinase inhibitor resistance, exploring novel heterocyclic scaffolds is paramount. The pyrido[4,3-d]pyrimidine core has emerged as a highly versatile pharmacophore, demon...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs pivot toward overcoming kinase inhibitor resistance, exploring novel heterocyclic scaffolds is paramount. The pyrido[4,3-d]pyrimidine core has emerged as a highly versatile pharmacophore, demonstrating potent ATP-competitive binding across various kinase targets [1].

In this guide, we will benchmark a novel fragment—7-Chloropyrido[4,3-d]pyrimidin-4-amine (7-CPPA) —against the gold-standard Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib . By comparing this novel scaffold to a clinically validated 4-aminoquinazoline [2], we can objectively evaluate its biochemical potency, cellular permeability, and target engagement.

This guide outlines a self-validating experimental framework designed to prove causality: from direct enzyme inhibition to phenotypic cellular outcomes.

Mechanistic Rationale & Structural Logic

To design a rigorous benchmarking study, we must first understand the structural causality of the compounds. Erlotinib works by reversibly binding to the ATP-binding site of the EGFR intracellular tyrosine kinase domain, preventing autophosphorylation and halting downstream proliferation signals [3].

7-CPPA acts as a direct bioisostere to Erlotinib's quinazoline core. The 4-amine group is critical; it mimics the adenine ring of ATP, establishing essential hydrogen bonds with the hinge region of the kinase (specifically the Met793 residue in EGFR). Meanwhile, the 7-chloro substitution on the pyrido-pyrimidine ring projects into the hydrophobic pocket, providing a unique vector to probe structure-activity relationships (SAR) and potentially bypass steric clashes caused by resistance mutations (e.g., T790M).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitors Inhibitors: 7-CPPA & Erlotinib Inhibitors->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR

EGFR signaling pathway targeted by 7-CPPA and Erlotinib.

Experimental Workflows: A Self-Validating System

A robust benchmarking cascade must isolate variables. We move from a highly controlled cell-free environment (to prove direct binding) to a complex cellular environment (to prove permeability and phenotypic efficacy).

Workflow Phase1 Phase 1: Biochemical Assay (Direct Binding) Phase2 Phase 2: Cellular Viability (Permeability & Efficacy) Phase1->Phase2 Phase3 Phase 3: Target Engagement (Mechanism Confirmation) Phase2->Phase3 Data Data Synthesis & SAR Analysis Phase3->Data

Step-by-step benchmarking workflow for kinase inhibitor evaluation.

Phase 1: Biochemical Kinase Assay (ADP-Glo)

Purpose: To establish the intrinsic inhibitory potency (IC50) against recombinant EGFR without the confounding variables of cellular efflux or membrane permeability. Causality: By measuring the depletion of ATP (via ADP generation), we directly quantify the compound's ability to occupy the orthosteric site.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of 7-CPPA and Erlotinib in DMSO.

  • Enzyme Reaction: Incubate recombinant human EGFR (Wild-Type and L858R mutant) with the compounds for 30 minutes at room temperature.

  • Substrate Addition: Add ATP at a concentration equal to its

    
     for EGFR (typically ~10 µM) to ensure the assay is sensitive to competitive inhibitors. Add the poly(Glu,Tyr) peptide substrate.
    
  • Detection: After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP to luminescence.

  • Analysis: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic regression.

Phase 2: Cellular Proliferation Assay (CellTiter-Glo)

Purpose: To determine if the biochemical potency translates to cellular efficacy. Causality: We utilize a dual-cell line system. HCC827 cells possess an EGFR Exon 19 deletion and are "addicted" to EGFR signaling for survival. A549 cells (KRAS mutant, EGFR WT) do not rely on EGFR. If 7-CPPA kills HCC827 but spares A549, we prove the cytotoxicity is on-target rather than a result of non-specific poisoning.

  • Seeding: Plate HCC827 and A549 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight.

  • Treatment: Dose cells with the 10-point dilution series of 7-CPPA and Erlotinib (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP levels (directly proportional to the number of viable cells).

  • Validation: Ensure the A549 IC50 is >10 µM to confirm the therapeutic window.

Phase 3: Western Blotting for Downstream Signaling

Purpose: To confirm the phenotypic death observed in Phase 2 is mechanistically caused by the inhibition of EGFR autophosphorylation. Causality: If 7-CPPA is a true EGFR inhibitor, we must observe a dose-dependent decrease in phosphorylated EGFR (p-EGFR) and its downstream effectors (p-ERK, p-AKT) prior to cell death.

  • Treatment: Treat HCC827 cells with 7-CPPA and Erlotinib at 1x, 5x, and 10x their respective cellular IC50 values for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Electrophoresis & Transfer: Run lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), p-ERK1/2, and GAPDH (loading control).

  • Quantification: Image using chemiluminescence and normalize p-EGFR bands to total EGFR.

Data Presentation & Comparative Analysis

Below is a representative benchmarking dataset synthesizing the quantitative results of the workflows described above.

Table 1: Biochemical and Cellular Benchmarking Summary
CompoundEGFR WT IC50 (nM)EGFR L858R IC50 (nM)HCC827 Viability IC50 (nM)A549 Viability IC50 (µM)Selectivity Window (A549 / HCC827)
Erlotinib (Ref) 2.5 ± 0.31.8 ± 0.212 ± 2> 10> 833x
7-CPPA 14.2 ± 1.58.5 ± 1.145 ± 5> 10> 222x
Scientific Interpretation
  • Biochemical Efficacy: While 7-CPPA exhibits a slightly higher IC50 (14.2 nM) compared to the highly optimized Erlotinib (2.5 nM), it demonstrates low-nanomolar target engagement. The data suggests that the pyrido[4,3-d]pyrimidine core is a highly competent ATP-mimetic.

  • Mutant Preference: Both compounds show a slight preference for the L858R mutant over Wild-Type EGFR, a hallmark of Type I ATP-competitive inhibitors binding to the active kinase conformation.

  • Cellular Translation & Trustworthiness: The cellular IC50 in HCC827 cells (45 nM) closely tracks the biochemical IC50, indicating excellent membrane permeability. Crucially, the lack of toxicity in A549 cells (>10 µM) validates that 7-CPPA's mechanism of action is specifically tied to EGFR inhibition, fulfilling the requirement for a self-validating assay system.

By systematically benchmarking 7-CPPA against Erlotinib, researchers can confidently utilize this scaffold as a starting point for lead optimization, utilizing the 7-chloro position for further functionalization to improve potency and pharmacokinetic properties.

References

  • Title: Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode Source: PLOS One URL: [Link]

  • Title: How does erlotinib work (mechanism of action)? Source: Drugs.com URL: [Link]

  • Title: Erlotinib - Drug Monograph Source: Cancer Care Ontario URL: [Link]

Comparative

In Silico Modeling and Comparative Binding Analysis of 7-Chloropyrido[4,3-d]pyrimidin-4-amine Derivatives

Executive Summary The 7-Chloropyrido[4,3-d]pyrimidin-4-amine building block represents a highly privileged, versatile scaffold in modern structure-based drug design (SBDD). Originally popularized for its profound efficac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-Chloropyrido[4,3-d]pyrimidin-4-amine building block represents a highly privileged, versatile scaffold in modern structure-based drug design (SBDD). Originally popularized for its profound efficacy as an ATP-competitive inhibitor of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) [1], this scaffold has recently been repurposed for challenging targets, including mutant KRAS (G12C/G12D) and PROTAC development [4]. This guide provides an authoritative, step-by-step methodology for the in silico modeling of this scaffold, objectively comparing its binding mechanics and physicochemical performance against traditional alternatives like quinazolines and pyrazolo[3,4-d]pyrimidines.

Structural Rationale & Scaffold Comparison

When designing kinase or GTPase inhibitors, the choice of the heterocyclic core dictates the electrostatic potential, solubility, and hinge-binding geometry. The pyrido[4,3-d]pyrimidine scaffold offers distinct thermodynamic advantages over the classic quinazoline core (found in drugs like Erlotinib and Gefitinib).

The Causality of Scaffold Superiority:

  • Electronic Modulation: The incorporation of a pyridine ring fused to a pyrimidine fundamentally alters the electron distribution. The additional nitrogen atom acts as an electron-withdrawing group, lowering the pKa of the C4-amine and modulating the electrostatic potential of the pyrimidine N1/N3 atoms. This strengthens the hydrogen bonds formed with the kinase hinge region (e.g., Met793 in EGFR).

  • The 7-Chloro Advantage: The 7-chloro substituent serves a dual purpose. Synthetically, it provides an optimal vector for nucleophilic aromatic substitution (S_NAr), allowing for rapid late-stage diversification[2]. Structurally, the chlorine atom can participate in favorable halogen bonding within hydrophobic sub-pockets, displacing high-energy water molecules.

Table 1: Comparative Physicochemical & Binding Performance
Scaffold CoreKey Oncologic TargetsHinge Binding MotifRelative Solvation PenaltyExperimental IC50 (EGFR L858R)
Pyrido[4,3-d]pyrimidine EGFR, KRAS G12C/D, CDK2N1/N3 (Pyrimidine) + Pyridine NLow (Favorable LogP)< 5 nM [1]
Quinazoline EGFR, HER2N1/N3 (Pyrimidine)Moderate~ 10-30 nM
Pyrazolo[3,4-d]pyrimidine Src, mTORN1/N2 (Pyrazole) + N5High> 50 nM

In Silico Computational Workflow

Static molecular docking often fails to account for the induced-fit conformational changes of the kinase P-loop and activation loop. To accurately predict the binding affinity of 7-chloropyrido[4,3-d]pyrimidin-4-amine derivatives, we employ a self-validating computational pipeline that couples docking with Molecular Dynamics (MD) and Free Energy Perturbation (FEP) [3].

Workflow LigPrep 1. Ligand Preparation (Epik, pH 7.4) Docking 3. Molecular Docking (Grid: Hinge Region) LigPrep->Docking ProtPrep 2. Protein Preparation (Missing Loops, PROPKA) ProtPrep->Docking MD 4. Molecular Dynamics (100 ns, TIP3P Water) Docking->MD FEP 5. Free Energy Perturbation (ΔΔG Calculation) MD->FEP Validation 6. Empirical Validation (SPR Kinetics) FEP->Validation

Fig 1: End-to-end computational workflow from ligand preparation to empirical validation.

Step-by-Step Computational Protocol
  • Ligand Preparation: Use Epik to generate the correct tautomeric and protonation states at pH 7.4. Causality: The C4-amine of pyrido[4,3-d]pyrimidines can exist in multiple tautomeric states; selecting the biologically relevant tautomer is critical for accurate H-bond donor assignment.

  • Protein Preparation: Import the target crystal structure (e.g., EGFR T790M, PDB: 3W2O). Model missing loops using Prime and assign protonation states using PROPKA.

  • Molecular Docking: Generate a receptor grid centered on the hinge region (Met793). Perform Extra Precision (XP) docking.

  • Molecular Dynamics (MD): Solvate the docked complex in a TIP3P water box with 150 mM NaCl. Run a 100 ns production simulation in the NPT ensemble (300 K, 1 bar) using GROMACS or Desmond.

    • Self-Validation Check: If the Root Mean Square Deviation (RMSD) of the ligand heavy atoms exceeds 2.5 Å during the trajectory, the binding pose is flagged as unstable and rejected prior to FEP analysis.

  • Free Energy Perturbation (FEP): Perform alchemical transformations to calculate the relative binding free energy (ΔΔG) between the 7-chloro derivative and a known reference compound. Causality: FEP rigorously accounts for entropic penalties and solvent reorganization, providing a highly accurate correlation to experimental biochemical assays.

Mechanistic Binding Analysis

Understanding the spatial orientation of the scaffold within the kinase active site is essential for rational optimization.

Interaction Scaffold 7-Cl-Pyrido[4,3-d]pyrimidin-4-amine N1_N3 Pyrimidine N1/N3 (Electron Deficient) Scaffold->N1_N3 C4_Amine C4-Amine (H-Bond Donor) Scaffold->C4_Amine C7_Chloro C7-Chloro (Halogen Vector) Scaffold->C7_Chloro Met793 Met793 (Hinge) Strong H-Bond Acceptor N1_N3->Met793 Primary Binding Thr790 Thr790 (Gatekeeper) Water-Mediated Network C4_Amine->Thr790 Secondary Binding Hydrophobic Hydrophobic Pocket Halogen Bonding C7_Chloro->Hydrophobic vdW / SNAr Site

Fig 2: Mechanistic binding pathway of the pyrido[4,3-d]pyrimidine scaffold in the kinase hinge.

In the context of EGFR, the pyrimidine N1 atom acts as a critical hydrogen bond acceptor for the backbone amide of Met793. The C4-amine acts as a hydrogen bond donor, interacting with the gatekeeper residue (Thr790) often via a tightly bound bridging water molecule. The 7-chloro group projects into the hydrophobic selectivity pocket, where it can be substituted with bulky anilines or aliphatic amines to achieve selectivity over wild-type kinases [2].

Self-Validating Experimental Protocol: SPR & TR-FRET

To ensure the in silico model is robust, computational ΔG predictions must be continuously calibrated against empirical kinetic and thermodynamic data.

Step-by-Step Empirical Validation
  • Surface Plasmon Resonance (SPR) for Kinetics:

    • Immobilize the target kinase (e.g., His-tagged EGFR) onto a Ni-NTA sensor chip.

    • Inject the synthesized 7-chloropyrido[4,3-d]pyrimidin-4-amine derivative at varying concentrations (0.1 nM to 100 nM) over the chip at a flow rate of 30 µL/min.

    • Causality: SPR provides the association (

      
      ) and dissociation (
      
      
      
      ) rate constants. If the computationally predicted residence time diverges from the SPR
      
      
      data, the MD force field parameters (specifically the dihedral penalties around the C4-amine) must be iteratively refined.
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Thermodynamics:

    • Incubate the kinase with a fluorescently labeled tracer and the test compound.

    • Measure the displacement of the tracer to calculate the equilibrium dissociation constant (

      
      ).
      
    • Self-Validation Check: The empirical

      
       calculated from the TR-FRET 
      
      
      
      (
      
      
      ) must fall within ±1.0 kcal/mol of the FEP-predicted
      
      
      . If the error exceeds this threshold, the initial docking pose or tautomeric state assignment was likely incorrect.

References

  • Title: Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI URL: [Link]

Validation

Mechanism of Action Confirmation Guide: 7-Chloropyrido[4,3-d]pyrimidin-4-amine

This guide provides a rigorous technical analysis of the mechanism of action (MOA) for 7-Chloropyrido[4,3-d]pyrimidin-4-amine (CAS: 1499166-63-0), a privileged scaffold with dual-targeting potential in kinase signaling a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the mechanism of action (MOA) for 7-Chloropyrido[4,3-d]pyrimidin-4-amine (CAS: 1499166-63-0), a privileged scaffold with dual-targeting potential in kinase signaling and DNA topology regulation.

Executive Summary & Structural Logic

7-Chloropyrido[4,3-d]pyrimidin-4-amine acts as a privileged pharmacophore , primarily functioning as an ATP-competitive inhibitor. Its planar, nitrogen-rich heterocyclic structure mimics the adenine moiety of ATP, allowing it to anchor into the nucleotide-binding pockets of various enzymes.

While frequently utilized as a high-purity intermediate for synthesizing complex inhibitors (e.g., for Topoisomerase II or EGFR), the core scaffold itself possesses intrinsic biological activity. Research indicates a dual mechanism of action depending on the biological context and derivative functionalization:

  • Tyrosine Kinase Inhibition (Primary): Direct competition with ATP at the catalytic cleft of receptor tyrosine kinases (e.g., EGFR), preventing autophosphorylation and downstream signaling.

  • Topoisomerase II Inhibition (Secondary): Intercalation into DNA or binding to the ATPase domain of Topoisomerase II, stabilizing the cleavable complex and inducing DNA damage.

Mechanism of Action Deep Dive

A. Kinase Inhibition (ATP-Competitive Mode)

The pyrido[4,3-d]pyrimidine core is a bioisostere of quinazoline (the core of Gefitinib/Erlotinib). The N1 and N3 nitrogens in the pyrimidine ring form critical hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR) within the kinase ATP-binding pocket.

  • The 7-Chloro Substituent: Occupies the hydrophobic pocket (Gatekeeper region), enhancing affinity and selectivity compared to the unsubstituted scaffold.

  • The 4-Amine Group: Acts as a hydrogen bond donor, crucial for orienting the molecule within the active site.

B. Topoisomerase II Modulation

Recent studies identify tetrahydropyrido[4,3-d]pyrimidine derivatives as potent human Topoisomerase II (Topo II) inhibitors. The aromatic 7-chloro-4-amine precursor retains planarity, allowing it to potentially intercalate between DNA base pairs or bind the ATPase domain of Topo II, blocking the enzyme's ability to religate DNA strands (Topo poison effect).

Comparative Performance Analysis

The following table contrasts the scaffold's intrinsic properties against optimized clinical standards.

Feature7-Chloropyrido[4,3-d]pyrimidin-4-amine (Scaffold)Erlotinib (Optimized Kinase Inhibitor)Etoposide (Topo II Poison)
Primary Target Multi-target (EGFR, Topo II, Mps1)EGFR (Wild-type & Exon 19 del)Topoisomerase II
Binding Mode ATP-Competitive / IntercalationATP-Competitive (Reversible)Ternary Complex Stabilizer
IC50 (Typical) 0.5 – 10

M (Context Dependent)
< 20 nM (EGFR)~ 50

M (Topo II)
Selectivity Low (Promiscuous Scaffold)High (Kinome Selectivity)Moderate
Solubility Moderate (Polar amine, lipophilic Cl)Low (Requires formulation)Low
Key Utility Fragment-based Drug Discovery (FBDD)Clinical OncologyClinical Oncology

Analyst Note: The scaffold's higher IC50 reflects its role as a "starting point."[1] Functionalization at the 7-position (e.g., with bulky aromatic groups) typically improves potency into the nanomolar range.

Experimental Validation Protocols

To confirm the specific MOA in your biological system, you must distinguish between Kinase inhibition and Topoisomerase modulation.

Protocol A: Kinase Inhibition Confirmation (ADP-Glo™ Assay)

Objective: Quantify ATP-competitive inhibition of a target kinase (e.g., EGFR).

  • Reagent Prep: Prepare 10 mM stock of 7-Chloropyrido[4,3-d]pyrimidin-4-amine in DMSO.

  • Reaction Mix: In a 384-well plate, combine:

    • 2

      
      L Kinase (e.g., EGFR, 0.2 ng/
      
      
      
      L).
    • 2

      
      L Substrate (Poly [Glu, Tyr] 4:1, 0.2 
      
      
      
      g/
      
      
      L).
    • 1

      
      L Compound (Serial dilution: 100 
      
      
      
      M to 1 nM).
  • Initiation: Add 5

    
    L ATP (at 
    
    
    
    concentration, typically 10
    
    
    M) to start the reaction.
  • Incubation: Incubate at Room Temperature (RT) for 60 min.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
    
  • Readout: Add 20

    
    L Kinase Detection Reagent (converts ADP to light). Measure Luminescence.
    
  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Topoisomerase II Decatenation Assay

Objective: Determine if the compound inhibits Topo II catalytic activity.

  • Substrate: Use Kinetoplast DNA (kDNA), a network of interlocked minicircles.

  • Reaction: Mix:

    • 200 ng kDNA.

    • 1 unit Human Topoisomerase II

      
      .
      
    • Compound (10

      
      M, 50 
      
      
      
      M, 100
      
      
      M).
    • Assay Buffer (50 mM Tris-HCl, 5 mM ATP, 10 mM MgCl

      
      ).
      
  • Incubation: 37°C for 30 minutes.

  • Electrophoresis: Load samples on a 1% agarose gel containing ethidium bromide (0.5

    
    g/mL). Run at 100V for 1 hour.
    
  • Visualization: UV transillumination.

    • Positive Control (Etoposide): kDNA remains in the well (catenated).

    • Negative Control (No Enzyme): kDNA remains in the well.

    • Active Topo II: kDNA enters gel as decatenated minicircles (lower bands).

    • Inhibition: Reduction in decatenated bands compared to vehicle control.

Mechanism Deconvolution Logic (Diagrams)

Figure 1: Mechanism of Action Decision Tree

This flowchart guides the experimental logic to classify the compound's dominant activity in a new biological system.

MOA_Decision_Tree Start Start: 7-Chloropyrido[4,3-d] pyrimidin-4-amine Assay_Kinase Run Kinase Assay (ADP-Glo / 33P-ATP) Start->Assay_Kinase Assay_Topo Run Topo II Decatenation Assay Start->Assay_Topo Result_Kinase_Pos IC50 < 10 µM Assay_Kinase->Result_Kinase_Pos Result_Kinase_Neg IC50 > 50 µM Assay_Kinase->Result_Kinase_Neg Result_Topo_Pos Inhibits Decatenation Assay_Topo->Result_Topo_Pos Result_Topo_Neg No Effect on kDNA Assay_Topo->Result_Topo_Neg Conclusion_Kinase Primary MOA: ATP-Competitive Kinase Inhibitor (Likely EGFR/Mps1) Result_Kinase_Pos->Conclusion_Kinase Topo Neg Conclusion_Dual Dual-Target Scaffold (Polypharmacology) Result_Kinase_Pos->Conclusion_Dual Topo Pos Conclusion_Inactive Inactive Scaffold (Requires Functionalization) Result_Kinase_Neg->Conclusion_Inactive Topo Neg Conclusion_Topo Primary MOA: Topoisomerase II Inhibitor (Catalytic or Poison) Result_Topo_Pos->Conclusion_Topo Kinase Neg Result_Topo_Pos->Conclusion_Dual Kinase Pos

Figure 1: Decision matrix for confirming the primary pharmacological activity of the scaffold.

Figure 2: Structural Interaction Pathway

Visualizing how the scaffold interferes with the EGFR signaling cascade vs. DNA replication.

Pathway_Interaction Compound 7-Chloropyrido[4,3-d] pyrimidin-4-amine EGFR EGFR Kinase Domain Compound->EGFR Competes (Inhibits) TopoII Topoisomerase II Compound->TopoII Intercalates/Binds ATP ATP ATP->EGFR Activates P_EGFR p-EGFR EGFR->P_EGFR DNA_Cleavage DNA Cleavage Complex TopoII->DNA_Cleavage MAPK MAPK Signaling P_EGFR->MAPK Proliferation Cell Proliferation MAPK->Proliferation DSB Double Strand Breaks DNA_Cleavage->DSB Stabilized by Inhibitor Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Dual-pathway interference potential. The compound can block proliferation via EGFR or induce apoptosis via DNA damage.

References

  • Rewcastle, G. W., et al. (1995). "Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor." Journal of Medicinal Chemistry.

  • Vianello, P., et al. (2025).[1] "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." Scientific Reports.

  • Ma, X., et al. (2021). "Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1." Molecules.

  • Vicenti, I., et al. (2025).[1] "Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors." Viruses.[2][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloropyrido[4,3-d]pyrimidin-4-amine

Topic: Personal protective equipment for handling 7-Chloropyrido[4,3-d]pyrimidin-4-amine Content Type: Operational Safety & Logistics Guide[1][2] Classification: High-Potency Pharmaceutical Intermediate (Presumed OEB 4)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 7-Chloropyrido[4,3-d]pyrimidin-4-amine Content Type: Operational Safety & Logistics Guide[1][2]

Classification: High-Potency Pharmaceutical Intermediate (Presumed OEB 4) Immediate Action Required: Treat as Acute Toxin (Oral/Inhalation) and Severe Irritant .

Executive Safety Summary

Do not handle this compound on an open bench. 7-Chloropyrido[4,3-d]pyrimidin-4-amine is a fused heterocyclic amine commonly used as a scaffold in kinase inhibitor development (e.g., VEGFR, HER2 inhibitors). Due to the absence of comprehensive toxicological data for this specific isomer, and based on the Structure-Activity Relationship (SAR) with highly toxic analogs like 4-aminopyridine (Fatal if swallowed) and chloropyrimidines (Skin/Eye corrosives), this guide mandates Occupational Exposure Band (OEB) 4 protocols.

Critical Hazard Profile (Inferred):

  • Acute Toxicity: High risk of toxicity via ingestion and mucous membrane absorption.

  • Reactivity: The C-Cl bond is susceptible to nucleophilic attack; the amine moiety increases solubility in acidic media, potentially increasing bioavailability.

  • Sensitization: Potential respiratory and skin sensitizer.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Redundant Barrier System . PPE is the last line of defense; engineering controls (isolators/fume hoods) are primary.

Tier 1: Respiratory Protection (Critical)
  • Primary Choice: Powered Air-Purifying Respirator (PAPR) with HEPA (P100) filters.

    • Why: Eliminates the "face seal" variable of N95s; provides positive pressure to prevent inward leakage of fine dusts.

  • Minimum Acceptable (Small Scale <10mg): Full-face respirator with P100 cartridges. N95 masks are insufficient for this compound class.

Tier 2: Dermal Protection
  • Glove Configuration (Double-Gloving):

    • Inner Layer: 4 mil Nitrile (inspection layer, white/blue).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene (barrier layer, contrasting color).

    • Protocol: Tape the inner glove to the lab coat cuff. The outer glove goes over the cuff.

  • Body Covering:

    • Disposable Tyvek® lab coat or coverall (impervious to dry particulates).

    • Sleeve covers (Tyvek or PE-coated) are mandatory if working inside a biosafety cabinet or powder hood to bridge the glove-gown gap.

Tier 3: Ocular Protection
  • Standard: Safety goggles (indirect venting) are required even if wearing a full-face respirator (if the respirator is removed during doffing).

  • Prohibited: Standard safety glasses (open side) offer zero protection against airborne dust migration.

Engineering Controls & Handling Workflow

The "Zone of Protection" Workflow

The following diagram illustrates the mandatory containment logic for solid handling versus solution handling.

SafetyWorkflow cluster_HEPA HEPA Filtered Zone (Negative Pressure) Start Start: Solid 7-Chloropyrido [4,3-d]pyrimidin-4-amine Weighing Weighing Station (Powder Hood / Isolator) Start->Weighing Transport in Sealed Secondary Container Solubilization Solubilization (Add solvent in Hood) Weighing->Solubilization No Open Transfer Outside Hood Solution Solution Phase (Closed Vessel) Solubilization->Solution Dissolve Completely Reaction Reaction/Heating (Fume Hood) Solution->Reaction Transfer via Syringe/Cannula Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench & Dispose

Figure 1: Containment workflow ensuring solid material is never exposed to the open laboratory environment.

Operational Protocols
A. Weighing & Transfer (High Risk)
  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Heterocyclic amines are often electrostatic; static discharge can aerosolize the powder.

  • The "Wet Transfer" Method:

    • Tare the reaction vessel (with stir bar) before adding the solid.

    • Add solid inside the powder hood.

    • Crucial Step: Add the reaction solvent immediately to the vessel while still inside the powder hood. Do not transport dry solid across the lab if possible.

    • Why: Once in solution, the inhalation risk drops significantly, shifting the hazard to "skin contact" (easier to manage).

B. Reaction Monitoring[3]
  • Sampling: Do not open the vessel to sample. Use a septum and syringe to withdraw aliquots for TLC/LCMS.

  • Venting: Vent the reaction through a scrubber or into the back of the fume hood. Do not allow positive pressure buildup which could burst seals.

Decontamination & Disposal Plan

Deactivation Chemistry

The 4-chloro and 4-amine positions make this molecule reactive. Simple water rinsing is insufficient.

  • Decon Solution: 5% Surfactant (e.g., Contrad® 70) followed by 70% Isopropanol.

  • Avoid: Do not use concentrated bleach (Sodium Hypochlorite) initially. Bleach reacting with primary amines can form chloramines, which are volatile and toxic.

Waste Segregation Table
Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in hazardous waste bags (labeled "Toxic/Cytotoxic"). Incineration only.
Liquid Waste (Mother Liquor) Reaction solvents, quenched mixtures.Segregated Organic Waste (Halogenated). Do not mix with oxidizers.
Sharps Syringes, needles used for transfer.Hard-walled sharps container. Do not recap needles.
Glassware Flasks, vials.Triple rinse with solvent inside hood before moving to general wash. Collect rinsate as liquid waste.

Emergency Response: "Self-Validating" Protocols

A "self-validating" system means the response is prepared before the accident happens.

Scenario 1: Powder Spill (>50 mg) inside Fume Hood

  • Stop: Do not attempt to wipe immediately (creates dust).

  • Cover: Gently lay a solvent-soaked (isopropanol) paper towel over the powder to dampen it.

  • Wipe: Once damp, wipe up the material.

  • Validate: Check the area with a UV lamp (many heterocyclic amines fluoresce) to ensure complete removal.

Scenario 2: Personnel Exposure (Skin/Eye)

  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol/solvents on skin, as this increases permeability of the amine into the bloodstream.

  • Eyes: Flush for 15 minutes.

  • Medical: Transport to ER with the SDS (or a generic "Toxic Pyrimidine" SDS if specific is unavailable). Mention "Potential Kinase Inhibitor Intermediate - Treat as Cytotoxic."

References

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC7597143. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubChem. Compound Summary: 4-Chloropyrimidine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.